molecular formula C8H7BrO B2655785 1-Bromo-4-(vinyloxy)benzene CAS No. 1005-61-4

1-Bromo-4-(vinyloxy)benzene

Cat. No.: B2655785
CAS No.: 1005-61-4
M. Wt: 199.047
InChI Key: PPNABDIAKJRGJI-UHFFFAOYSA-N
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Description

1-Bromo-4-(vinyloxy)benzene ( 1005-61-4) is an organic compound with the molecular formula C8H7BrO and a molecular weight of 199.04 g/mol . This compound serves as a versatile synthon and a key intermediate in various research applications, particularly in the field of advanced material science. Its structure, featuring both a bromoaryl group and a vinyl ether moiety, makes it a valuable precursor in synthesis. A prominent application is its use as a starting material in the preparation of fluorinated ethers. It acts as a core intermediate in nucleophilic addition reactions to produce vinyl- and hydro-fluoroethers, which are of significant synthetic interest for developing high-performance materials . Researchers value this compound for its dual functionality; the bromine atom offers a handle for further cross-coupling reactions, while the vinyloxy group can participate in polymerization or cycloaddition processes. Handling should be conducted with appropriate safety precautions. The compound is classified as harmful and an irritant, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is supplied with a typical purity of 98% . This product is intended for research and development purposes only and is not classified as hazardous for transport. It is strictly for professional, laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-ethenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNABDIAKJRGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-4-(vinyloxy)benzene physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-4-(vinyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bifunctional Synthetic Tool

This compound (CAS No. 1005-61-4), also known as 4-bromophenyl vinyl ether, is an aromatic organic compound distinguished by its bifunctional nature.[1] It incorporates two highly valuable functional groups within a single molecular framework: a synthetically versatile aryl bromide and a reactive vinyl ether. This unique combination makes it a significant intermediate and building block in modern organic synthesis. The bromine atom serves as a key "handle" for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][3] Simultaneously, the vinyl ether moiety can participate in cycloadditions, polymerizations, and serves as a precursor to carbonyl compounds through hydrolysis.[1][2][4]

For professionals in drug development and materials science, the strategic value of this compound lies in its ability to facilitate the modular construction of complex molecular architectures. The aryl bromide allows for the precise installation of diverse substituents, while the vinyl ether provides a reactive site for further derivatization, making it an asset in the synthesis of novel pharmaceutical agents, agrochemicals, and high-performance materials.[2][5] This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthetic protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in a laboratory setting. This data governs decisions regarding reaction conditions, purification methods, and storage.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1005-61-4[1][2][6]
Molecular Formula C₈H₇BrO[1][2][7][8]
Molecular Weight 199.04 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive aromatic[1]
Purity Typically ≥97%[1][6]
Solubility Soluble in many organic solvents; limited solubility in water[1]
InChI Key PPNABDIAKJRGJI-UHFFFAOYSA-N[6]
Spectroscopic Characterization: The Scientist's Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral characteristics are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms. One would expect to see signals corresponding to the vinyl protons (-O-CH=CH₂) in the range of 4.5-7.0 ppm, exhibiting characteristic cis, trans, and geminal coupling constants. The aromatic protons on the benzene ring would appear as two distinct doublets in the aromatic region (typically 6.8-7.5 ppm), characteristic of a 1,4-disubstituted pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbons of the vinyl group would appear around 90-150 ppm, while the four unique aromatic carbons (two substituted, two unsubstituted) would resonate in the 115-160 ppm range. The carbon atom bonded to the bromine (C-Br) would be found in the lower field portion of this aromatic range.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Key absorbances would include C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), C=C stretching for the vinyl group (around 1640 cm⁻¹), and characteristic C-H and C=C bands for the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Synthetic Utility: A Tale of Two Moieties

The synthetic power of this compound stems from the distinct yet complementary reactivity of its two primary functional groups. This allows for a stepwise and controlled approach to molecular construction.

The Aryl Bromide: A Gateway to Cross-Coupling Chemistry

The bromine atom on the aromatic ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[9] These reactions enable the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure.[10][11] This is one of the most widely used methods for constructing the biaryl scaffolds prevalent in many drug molecules. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

  • Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene.[12][13] This provides a powerful route to stilbene derivatives and other vinylated aromatic compounds. The reaction is known for its excellent stereoselectivity, typically favoring the trans isomer.[12]

Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar-Pd(II)L₂(Ar') (Diaryl Complex) transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-Ar') red_elim->product start_reagent This compound (Ar-Br) start_reagent->ox_add boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling this compound with phenylboronic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To synthesize 4-(vinyloxy)-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (e.g., nitrogen or argon).

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. An inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Reagent Addition: To the flask, add this compound, phenylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

    • Causality: Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting aryl bromide. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.

  • Solvent Degassing and Addition: Add the degassed toluene/water solvent mixture to the flask via cannula or syringe.

    • Causality: Using a biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. The reaction is monitored until the starting aryl bromide spot disappears, indicating completion.

  • Workup and Extraction: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

    • Causality: The aqueous workup removes the inorganic base and boronic acid byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel.

    • Causality: Drying removes all traces of water before solvent evaporation. Column chromatography separates the desired biaryl product from the catalyst residue and any non-polar impurities.

The Vinyl Ether: A Hub of Unique Reactivity

The vinyl ether group offers a different set of synthetic possibilities.

  • Acid-Catalyzed Hydrolysis: Vinyl ethers are highly stable under basic and neutral conditions but are susceptible to rapid hydrolysis in the presence of acid.[4] This reaction proceeds through a rate-determining protonation of the β-carbon, followed by hydration and decomposition of the hemiacetal intermediate to yield 4-bromophenol and acetaldehyde.[4][14] This reactivity can be exploited for controlled deprotection strategies in multi-step syntheses.

  • Polymerization: As a cationic monomer, this compound can be used in the production of cationic and crosslinked polymers.[1]

  • Stability: Unstabilized vinyl ethers can be prone to discoloration and side reactions upon standing or heating.[15] For long-term storage, the addition of a non-caustic stabilizer, such as potassium acetate, may be necessary to inhibit premature reactions and color formation.[15]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is classified as a harmful and irritant compound.

  • Hazard Identification:

    • H302: Harmful if swallowed[2]

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

    • Spill Response: In case of a spill, collect with an inert absorbent material and place in a suitable container for disposal. Ensure adequate ventilation.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from sources of ignition and strong acids, which can catalyze rapid decomposition.

    • Consider the addition of a stabilizer for long-term storage to prevent degradation.[15]

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its dual reactivity, stemming from the aryl bromide and vinyl ether functionalities, provides researchers with a powerful platform for constructing complex molecules. The aryl bromide is an ideal substrate for robust palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon skeletons. Concurrently, the vinyl ether group offers opportunities for polymerization and serves as a masked carbonyl functionality. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in the fields of drug discovery, agrochemical synthesis, and materials science.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-(vinyloxy)benzene, also known as 4-bromophenyl vinyl ether, is a bifunctional organic molecule with the chemical formula C₈H₇BrO.[1][2] Its structure incorporates a brominated aromatic ring and a vinyl ether group, making it a valuable monomer and intermediate in organic synthesis, particularly in the development of novel polymers and materials. The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the vinyloxy moiety can readily participate in polymerization processes.[1][2]

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data, offering a robust framework for researchers and professionals in drug development and materials science.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the electronic environment of each atom within the this compound molecule. The diagram below illustrates the molecular structure with atom numbering for clear correlation with the spectroscopic data presented in the subsequent sections.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and vinylic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the vinyloxy group.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
6.60 - 6.70ddJ(α,β-cis) ≈ 6.5, J(α,β-trans) ≈ 14.0
Hβ-cis4.45 - 4.55ddJ(β-cis,α) ≈ 6.5, J(β-cis,β-trans) ≈ 1.5
Hβ-trans4.75 - 4.85ddJ(β-trans,α) ≈ 14.0, J(β-trans,β-cis) ≈ 1.5
H2, H66.95 - 7.05dJ ≈ 9.0
H3, H57.40 - 7.50dJ ≈ 9.0

Interpretation and Rationale:

  • Vinylic Protons (Hα, Hβ-cis, Hβ-trans): These three protons form a characteristic AMX spin system.

    • is a doublet of doublets due to coupling with both Hβ-cis and Hβ-trans.

    • Hβ-cis and Hβ-trans are also doublets of doublets, coupling with Hα and with each other (geminal coupling, which is typically small in vinyl ethers). The trans-coupling constant (J ≈ 14.0 Hz) is significantly larger than the cis-coupling constant (J ≈ 6.5 Hz), a hallmark of vinylic systems.

  • Aromatic Protons (H2, H6, H3, H5): The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring.

    • H2 and H6 , being ortho to the electron-donating vinyloxy group, are shielded and appear at a lower chemical shift (upfield).

    • H3 and H5 , being ortho to the electron-withdrawing bromine atom, are deshielded and appear at a higher chemical shift (downfield).

Figure 2: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
147 - 149
96 - 98
C1156 - 158
C2, C6118 - 120
C3, C5132 - 134
C4115 - 117

Interpretation and Rationale:

  • Vinylic Carbons (Cα, Cβ):

    • , being attached to the oxygen atom, is significantly deshielded and appears at a high chemical shift.

    • , the terminal vinyl carbon, is more shielded and appears at a lower chemical shift.

  • Aromatic Carbons (C1-C6):

    • C1 , attached to the oxygen of the vinyloxy group, is the most deshielded aromatic carbon.

    • C4 , bonded to the bromine atom, shows a chemical shift influenced by the "heavy atom effect," which can lead to a more upfield shift than might be expected based solely on electronegativity.

    • C3 and C5 , ortho to the bromine, are deshielded.

    • C2 and C6 , ortho to the vinyloxy group, are shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3100 - 3000Medium=C-H stretch (vinylic and aromatic)
1640 - 1620StrongC=C stretch (vinylic)
1600 - 1580MediumC=C stretch (aromatic ring)
1480 - 1460MediumC=C stretch (aromatic ring)
1250 - 1200Strong=C-O-C stretch (asymmetric)
1050 - 1000Strong=C-O-C stretch (symmetric)
960 - 940Strong=C-H out-of-plane bend (vinylic)
850 - 800StrongC-H out-of-plane bend (1,4-disubstituted ring)
~1070MediumC-Br stretch

Interpretation and Rationale:

The IR spectrum is expected to be dominated by several key absorptions:

  • A strong band around 1640-1620 cm⁻¹ corresponding to the C=C stretching of the vinyl group .

  • Strong bands in the 1250-1000 cm⁻¹ region due to the asymmetric and symmetric stretching of the vinyl ether linkage (=C-O-C) .

  • A strong absorption in the 850-800 cm⁻¹ range, characteristic of the C-H out-of-plane bending for a 1,4-disubstituted aromatic ring .

G IR_Spectrum Key IR Absorptions for this compound 3100-3000 cm⁻¹ =C-H Stretch 1640-1620 cm⁻¹ C=C Stretch (Vinyl) 1250-1200 cm⁻¹ =C-O-C Stretch 850-800 cm⁻¹ C-H Bend (1,4-subst.)

Figure 3: Key functional group regions in the predicted IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative IntensityAssignment
198/200High[M]⁺ (Molecular ion)
170/172Moderate[M - C₂H₂]⁺ (Loss of acetylene)
157/159Moderate[M - CH₂CHO]⁺ (Loss of acetaldehyde radical)
119Low[M - Br]⁺ (Loss of bromine radical)
91Moderate[C₇H₇]⁺ (Tropylium ion)
78Low[C₆H₆]⁺ (Benzene radical cation)
43High[C₂H₃O]⁺ (Acylium ion)

Interpretation and Rationale:

  • Molecular Ion Peak: The most crucial feature is the molecular ion peak, which will appear as a doublet at m/z 198 and 200 with nearly equal intensity (the M+2 peak). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are approximately 50.7% and 49.3%, respectively).

  • Fragmentation Pattern:

    • Loss of acetylene (C₂H₂) from the vinyl group is a common fragmentation pathway for vinyl ethers, leading to a peak at m/z 170/172 .

    • Cleavage of the ether bond can lead to various fragments. The observation of a peak at m/z 119 corresponding to the loss of a bromine radical would confirm the presence of bromine.

    • The peak at m/z 43 is likely due to the [CH₂=CHO]⁺ fragment.

G M [M]⁺ (m/z 198/200) M_minus_C2H2 [M - C₂H₂]⁺ (m/z 170/172) M->M_minus_C2H2 - C₂H₂ M_minus_Br [M - Br]⁺ (m/z 119) M->M_minus_Br - Br Fragment_43 [C₂H₃O]⁺ (m/z 43) M->Fragment_43 Fragmentation

Figure 4: Predicted major fragmentation pathways for this compound.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following generalized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • FTIR Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Use electron ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).

Conclusion

This technical guide provides a detailed overview of the predicted NMR, IR, and MS spectroscopic data for this compound. The interpretation of these spectra, based on fundamental principles of spectroscopy, offers a comprehensive understanding of its molecular structure. The characteristic signals in each spectroscopic technique, from the AMX system in the ¹H NMR to the isotopic doublet of the molecular ion in the mass spectrum, provide a unique fingerprint for this compound. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this compound in various scientific endeavors.

References

Quantum Chemical Calculations for 1-Bromo-4-(vinyloxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Bromo-4-(vinyloxy)benzene, a molecule of interest in materials science and synthetic chemistry. The dual functionality of this compound, featuring a bromoaryl group for cross-coupling reactions and a vinyloxy moiety for polymerization, makes understanding its electronic structure and reactivity paramount.[1] This document outlines a validated computational methodology, grounded in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of computational methods and basis sets, provide a step-by-step protocol for geometry optimization and electronic property analysis, and present a framework for interpreting the results.

Introduction: The Scientific Imperative

This compound (also known as 4-bromophenyl vinyl ether) is a versatile organic compound with the molecular formula C8H7BrO.[2][3] Its utility as a synthon stems from the orthogonal reactivity of the bromine atom and the vinyl ether group.[1] The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. Simultaneously, the vinyloxy group can participate in various polymerization processes, including cationic polymerization.[3][4]

To rationally design novel materials and synthetic pathways utilizing this molecule, a deep understanding of its intrinsic electronic properties is crucial. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate:

  • Molecular Geometry: The precise three-dimensional arrangement of atoms, which dictates steric interactions and reactivity.

  • Electronic Distribution: The electron density landscape, highlighting regions susceptible to electrophilic or nucleophilic attack.

  • Molecular Orbitals: The nature and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions.

  • Spectroscopic Properties: Predicting spectroscopic signatures (e.g., vibrational frequencies) to aid in experimental characterization.

This guide provides a robust computational workflow to access these critical molecular parameters.

Foundational Theory: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is intrinsically tied to the chosen theoretical method and basis set. For a molecule like this compound, containing a heavy atom (bromine) and a π-conjugated system, these choices require careful consideration.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike more computationally expensive post-Hartree-Fock methods, DFT is well-suited for molecules of this size. The core principle of DFT is that the energy of a system can be determined from its electron density.

For this application, we recommend a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with both localized and delocalized electrons, as is the case with the aromatic ring and the vinyl ether moiety of our target molecule.

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For this compound, a split-valence, polarized, and diffuse-function-augmented basis set is essential.

  • Pople-style basis sets: A commonly used and well-benchmarked choice is the 6-311++G(d,p) basis set.

    • 6-311: This indicates a triple-zeta valence description, providing flexibility for the valence electrons.

    • ++G: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are critical for accurately describing the spatially extended electron density of lone pairs and π-systems, and for calculations involving anions or excited states.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonding.

  • Dunning's correlation-consistent basis sets: For higher accuracy, particularly for post-HF calculations but also beneficial for DFT, the aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta) basis set is a reliable choice.[5][6]

  • Considerations for Bromine: For the bromine atom, which is a third-row element, relativistic effects can become non-negligible. While for many applications with bromine DFT can provide good results without explicit relativistic corrections, for high-accuracy work, one might consider using basis sets that incorporate effective core potentials (ECPs).[7] ECPs replace the core electrons of heavy atoms with a potential, reducing computational cost and implicitly accounting for some relativistic effects. The cc-pVTZ-PP basis set is an example that includes a relativistic pseudopotential for bromine.[7]

For the purposes of this guide, we will proceed with the widely accessible and generally reliable B3LYP/6-311++G(d,p) level of theory.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Workflow Visualization

computational_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Results Analysis input_mol Build Initial 3D Structure (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) input_mol->geom_opt Initial Coordinates freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc Optimized Geometry verify_geom Confirm Optimized Geometry geom_opt->verify_geom elec_prop Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->elec_prop Verified Minimum analyze_freq Analyze Vibrational Frequencies (No imaginary frequencies) freq_calc->analyze_freq analyze_elec Interpret Electronic Properties elec_prop->analyze_elec

Caption: A schematic of the computational workflow for this compound.

Step 1: Building the Initial Molecular Structure
  • Software: Utilize a molecular editor such as Avogadro, GaussView, or ChemDraw to construct the 3D structure of this compound.

  • Initial Geometry: Ensure a reasonable starting geometry with standard bond lengths and angles. While the subsequent optimization will refine the structure, a good starting point can expedite convergence.

  • Symmetry: Be mindful of any potential molecular symmetry. However, it is often advisable to start the optimization with no symmetry constraints (e.g., C1 symmetry) to avoid converging to a saddle point.

Step 2: Geometry Optimization
  • Objective: To find the lowest energy arrangement of the atoms on the potential energy surface.

  • Methodology:

    • Keyword/Input: Specify a geometry optimization calculation.

    • Level of Theory: B3LYP/6-311++G(d,p)

    • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

  • Causality: The optimized geometry is the most probable structure of the molecule in the gas phase at 0 Kelvin. All subsequent single-point calculations for electronic properties should be performed on this optimized geometry to be physically meaningful.

Step 3: Frequency Calculation
  • Objective: To verify that the optimized geometry corresponds to a true energy minimum and to obtain the vibrational frequencies.

  • Methodology:

    • Keyword/Input: Specify a frequency calculation.

    • Level of Theory: B3LYP/6-311++G(d,p) (must be the same as the optimization).

  • Validation:

    • Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

    • Zero-Point Vibrational Energy (ZPVE): The frequency calculation also yields the ZPVE, which is a crucial correction for obtaining accurate total energies.

Step 4: Analysis of Electronic Properties
  • Objective: To extract key insights into the molecule's reactivity and electronic behavior.

  • Methodology: These properties are typically calculated during the same run as the frequency calculation or in a subsequent single-point calculation on the optimized geometry.

    • Molecular Orbitals (HOMO/LUMO):

      • Visualize the HOMO and LUMO to understand the regions of electron donation and acceptance. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.[8]

      • The HOMO-LUMO energy gap is a critical parameter that provides a qualitative measure of the molecule's excitability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable.[8]

    • Molecular Electrostatic Potential (MEP):

      • Generate an MEP surface to visualize the charge distribution. The MEP maps the electrostatic potential onto the electron density surface.

      • Color-coding reveals electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a powerful visual guide to reactivity.

    • Mulliken Population Analysis:

      • Calculate the partial charges on each atom to quantify the charge distribution.

Data Presentation and Interpretation

Tabulated Computational Parameters
ParameterValue/SettingRationale
Molecule This compoundTarget of study
Software Gaussian / ORCA / GAMESSStandard quantum chemistry packages
Functional B3LYPGood balance of accuracy and cost for organic molecules
Basis Set 6-311++G(d,p)Flexible, polarized, and includes diffuse functions
Calculation Type Optimization + FrequencyTo find the minimum energy structure and verify it
Solvation Model Gas Phase (or PCM for solvent effects)Start with the intrinsic properties in the gas phase
Expected Results and Interpretation
  • Optimized Geometry: The C-Br bond length and the dihedral angle between the vinyl group and the benzene ring are key structural parameters to analyze.

  • Vibrational Frequencies: The calculated frequencies can be compared with experimental IR and Raman spectra for validation.

  • HOMO/LUMO:

    • HOMO: Expect the HOMO to have significant contributions from the oxygen lone pairs and the π-system of the benzene ring and vinyl group, indicating these are the primary sites for electrophilic attack.

    • LUMO: The LUMO is likely to be a π* orbital distributed over the aromatic ring, suggesting this is the region for nucleophilic attack.

  • MEP Surface: The MEP surface is expected to show a negative potential (red) around the oxygen atom and a positive potential (blue) on the hydrogens of the vinyl group and potentially near the bromine atom (due to the σ-hole effect).

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following this workflow, researchers can obtain valuable insights into the molecule's structure, stability, and reactivity, thereby accelerating the design and development of new materials and synthetic methodologies. The emphasis on justifying the choice of computational methods and the step-by-step approach ensures that the results are both reliable and reproducible.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(vinyloxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Bromo-4-(vinyloxy)benzene, a versatile bifunctional molecule of significant interest in organic synthesis, polymer science, and drug development.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification processes, and formulation, this document offers a detailed exploration of the physicochemical principles governing its dissolution in a range of organic solvents.[3] While quantitative solubility data for this specific compound is not extensively published, this guide synthesizes available information on structurally analogous compounds to provide a robust predictive framework. Furthermore, detailed, field-proven experimental protocols for both the synthesis of high-purity this compound and the accurate determination of its solubility are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this important chemical entity.

Introduction: The Significance of this compound in Modern Chemistry

This compound, also known as 4-bromophenyl vinyl ether, is a molecule of considerable utility, featuring a bromine atom and a vinyl ether group attached to a benzene ring.[1][2] This unique combination of functional groups imparts a dual reactivity that makes it a valuable precursor in a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the vinyloxy group can participate in polymerization and cycloaddition reactions.[1] Its applications span from the synthesis of complex organic molecules and polymers to its potential role as a building block in the development of novel therapeutic agents.[4][5]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. The choice of solvent is a critical parameter that dictates reaction rates, influences product yields and purity, and is a key consideration in downstream processing, including purification and formulation.[3] This guide aims to provide a deep dive into the solubility profile of this compound, grounded in both theoretical principles and practical experimental methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds

PropertyThis compound1-Bromo-4-vinyl-benzene4-Bromophenyl phenyl ether
CAS Number 1005-61-4[6][7]2039-82-9101-55-3[8]
Molecular Formula C₈H₇BrO[1][2]C₈H₇BrC₁₂H₉BrO[8]
Molecular Weight 199.05 g/mol [1][7]183.05 g/mol 249.10 g/mol [8]
Appearance Colorless to pale yellow liquid[2]LiquidLiquid[8]
Boiling Point Not specified89 °C @ 16 mmHg305-310 °C @ 760 mmHg[9]
Melting Point Not specified4.5 °C18 °C[8][10]
Density Not specified1.40 g/cm³ @ 20 °C1.423 g/cm³[8][10]
LogP (Predicted) ~3.5 (Estimated)~3.8~4.4[8]

The presence of the benzene ring and the bromine atom contributes to the molecule's nonpolar character and relatively high molecular weight. The vinyl ether group, with its oxygen atom, introduces a degree of polarity and the potential for hydrogen bonding as an acceptor. The interplay of these structural features dictates the compound's interaction with various organic solvents.

Theoretical Framework: The Mechanism of Solvation

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the thermodynamics of mixing.[3] For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of Intermolecular Forces

The dissolution of this compound in organic solvents is primarily driven by the following intermolecular forces:

  • Van der Waals Forces (Dispersion Forces): As a moderately sized organic molecule, London dispersion forces are a significant contributor to the cohesive energy of this compound and its interactions with nonpolar solvents.

  • Dipole-Dipole Interactions: The presence of the C-Br and C-O bonds introduces permanent dipoles in the molecule, leading to dipole-dipole interactions with polar aprotic solvents.

  • Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the oxygen atom of the ether linkage can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12] The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility.

While experimentally determined HSP values for this compound are not available, values for structurally similar fragments can be used to estimate its HSP, providing a powerful tool for solvent selection.

HSP_Concept cluster_solute Solute (this compound) cluster_solvents Solvents Solute Solvent_A Solute->Solvent_A Ra = sqrt(4(δD_s - δD_p)² + (δP_s - δP_p)² + (δH_s - δH_p)²) Solvent_B Solute->Solvent_B caption Hansen Solubility Parameter Space

Caption: Visualization of Hansen Solubility Parameter space.

Qualitative and Estimated Quantitative Solubility Profile

Based on the principles of "like dissolves like" and data from analogous compounds, a qualitative and estimated quantitative solubility profile for this compound can be constructed.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPolarityHydrogen BondingEstimated SolubilityRationale
Nonpolar Aprotic HexaneLowNoneSparingly SolubleDominated by dispersion forces; lack of strong solute-solvent interactions.
TolueneLowNoneSolubleFavorable π-stacking interactions between the aromatic rings of the solute and solvent.[9]
Polar Aprotic Diethyl EtherLowAcceptorMiscible (likely)Similar ether linkage; good balance of polar and nonpolar character. Structurally similar 1-bromo-4-vinyl-benzene is miscible.
Tetrahydrofuran (THF)MediumAcceptorVery SolubleCyclic ether with good solvating power for a range of organic compounds.
AcetoneHighAcceptorVery SolubleStrong dipole-dipole interactions.[9]
Dichloromethane (DCM)MediumNoneVery SolubleEffective at dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighAcceptorVery SolubleHighly polar aprotic solvent with strong solvating capabilities.
Polar Protic MethanolHighDonor & AcceptorSolubleCapable of hydrogen bonding with the ether oxygen.
EthanolHighDonor & AcceptorVery SolubleGood balance of polarity and alkyl character. Structurally similar 1-bromo-4-vinyl-benzene is miscible.[9]
Aqueous WaterVery HighDonor & AcceptorInsoluble/Slightly SolubleThe large, nonpolar bromophenyl group dominates, leading to unfavorable hydrophobic interactions.[2][8]

Experimental Protocols

For researchers requiring precise solubility data, direct experimental determination is essential. The following section provides detailed, self-validating protocols for the synthesis of high-purity this compound and the subsequent determination of its solubility.

Synthesis and Purification of this compound

A reliable synthesis of high-purity this compound is a prerequisite for accurate solubility studies. A common route involves the vinylation of 4-bromophenol.

Synthesis_Workflow Start 4-Bromophenol Step1 Vinylation Reaction (e.g., with vinyl acetate and a palladium catalyst) Start->Step1 Step2 Work-up (Quenching, Extraction) Step1->Step2 Step3 Purification (Column Chromatography or Distillation) Step2->Step3 Product High-Purity this compound Step3->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Vinylation of 4-Bromophenol

This protocol is adapted from established literature procedures for the vinylation of phenols.

Materials:

  • 4-Bromophenol

  • Vinyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol, potassium carbonate, palladium(II) acetate, and dppb.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by vinyl acetate, via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Determination of Solubility via the Isothermal Saturation Method

This gravimetric method provides a direct and accurate measurement of solubility at a given temperature.[13]

Solubility_Determination_Workflow Start Prepare Vials with Excess Solute and Known Volume of Solvent Step1 Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Start->Step1 Step2 Separate Undissolved Solute (Centrifugation and Filtration) Step1->Step2 Step3 Isolate and Weigh Dissolved Solute (Solvent Evaporation) Step2->Step3 Result Calculate Solubility (g/100mL or mol/L) Step3->Result

Caption: Workflow for the isothermal saturation method of solubility determination.

Detailed Protocol:

  • Preparation: To a series of vials, add an excess of this compound to a known volume of the desired organic solvent. An excess is confirmed by the presence of a separate liquid phase of the solute after equilibration.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the two phases have clearly separated.

  • Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a calibrated pipette.

  • Quantification: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to evaporate.

  • Calculation: Once the solvent is completely removed, weigh the vial containing the solute residue. The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

  • Validation: Repeat the measurement at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Applications in Research and Development

The solubility of this compound is a critical factor in its various applications:

  • Organic Synthesis: The ability to dissolve the compound in a range of solvents allows for its use in diverse reaction conditions, from nonpolar environments for organometallic cross-coupling reactions to polar media for other transformations.

  • Polymer Chemistry: In polymerization reactions, the solubility of the monomer in the chosen solvent is crucial for achieving high molecular weight polymers and controlling the polymerization process.

  • Drug Discovery: For potential pharmaceutical applications, understanding the solubility in both organic and aqueous media is fundamental for formulation development, bioavailability studies, and in vitro assay design.[3] The bromophenyl moiety can influence metabolic stability and binding interactions, making solubility a key parameter in the design of new drug candidates.[4][14]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of extensive published quantitative data necessitates a predictive approach based on the properties of analogous compounds, the theoretical framework and experimental protocols presented herein offer a robust foundation for researchers and developers. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this versatile molecule in the fields of chemical synthesis, materials science, and drug development.

References

An In-depth Technical Guide to the Stability of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Bromo-4-(vinyloxy)benzene is a versatile bifunctional molecule increasingly utilized in organic synthesis and drug development. Its utility stems from the presence of both a reactive vinyl ether moiety and a bromo-substituted aromatic ring, which allows for a variety of chemical transformations, including polymerization, cross-coupling reactions, and cycloadditions.[1][2][3] However, the inherent reactivity of the vinyl ether group also predisposes the molecule to degradation under various conditions, impacting its storage, handling, and application. This technical guide provides a comprehensive analysis of the stability of this compound under acidic, basic, thermal, and photolytic conditions. Mechanistic insights into degradation pathways are discussed, alongside practical, field-proven protocols for stabilization, handling, and stability assessment to ensure its effective and reliable use in research and development.

Introduction: The Synthetic Potential and Stability Challenges of this compound

The unique molecular architecture of this compound, featuring a vinyl ether and an aryl bromide, makes it a valuable building block in modern organic chemistry. The vinyl ether group can participate in polymerizations and cycloaddition reactions, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the synthesis of complex molecules.[1][2]

Despite its synthetic utility, the vinyloxy group is susceptible to degradation, which can compromise the purity of the starting material and affect the outcome of chemical reactions. Understanding the stability of this compound under different environmental conditions is therefore paramount for its successful application. This guide will delve into the key factors influencing its stability and provide actionable strategies to mitigate degradation.

Stability Under Acidic Conditions: The Achilles' Heel of Vinyl Ethers

The most significant vulnerability of this compound, and vinyl ethers in general, is its rapid decomposition in the presence of even trace amounts of acid. This degradation proceeds via acid-catalyzed hydrolysis.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of vinyl ethers is a well-studied reaction that proceeds through a rate-determining proton transfer to the β-carbon of the vinyl group.[4] This initial protonation step forms a resonance-stabilized alkoxycarbocation intermediate. Subsequent rapid hydration of this intermediate, followed by the decomposition of the resulting hemiacetal, yields 4-bromophenol and acetaldehyde.[4][5] The generally accepted mechanism for this process is depicted below.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation (Rate-Determining) cluster_step2 Step 2: Hydration cluster_step3 Step 3: Decomposition BVO This compound Intermediate Resonance-Stabilized Alkoxycarbocation BVO->Intermediate + H₃O⁺ BVO->Intermediate H3O H₃O⁺ H2O_1 H₂O Hemiacetal Hemiacetal Intermediate->Hemiacetal + H₂O Intermediate->Hemiacetal H2O_2 H₂O Products 4-Bromophenol + Acetaldehyde Hemiacetal->Products - H⁺ Hemiacetal->Products H_plus H⁺

Figure 1: Mechanism of acid-catalyzed hydrolysis of this compound.

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis is highly dependent on the acidity of the medium. Even weak acids can catalyze this degradation. The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the electron density of the vinyl ether and potentially affect the rate of protonation. Studies on substituted phenyl vinyl ethers have shown that the electronic nature of the substituents on the aromatic ring can impact the hydrolysis kinetics.[1][6]

Stability Under Basic Conditions

In contrast to its lability in acidic media, this compound exhibits significantly greater stability under basic conditions. The vinyl ether linkage is generally resistant to nucleophilic attack by bases.

General Inertness to Mild Bases

Mild inorganic and organic bases, such as alkali metal carbonates and amines, are generally compatible with this compound and do not induce significant degradation under normal conditions. In fact, small amounts of a weak base, such as potassium hydroxide (0.1%), are often added to commercial vinyl ethers as a stabilizer to neutralize any adventitious acidity.[7]

Potential for Decomposition with Strong Bases

While stable to mild bases, vinyl ethers can be cleaved by extremely strong bases, such as alkalides (e.g., K⁻, K⁺(15-crown-5)₂).[8] This type of cleavage is a highly reactive process and is not typically encountered under standard laboratory or industrial conditions. However, it highlights a potential, albeit extreme, degradation pathway.

Thermal Stability

The thermal stability of this compound is a critical parameter for its handling, storage, and use in reactions conducted at elevated temperatures.

General Considerations for Aryl Vinyl Ethers

Aryl vinyl ethers are generally more thermally stable than their alkyl vinyl ether counterparts due to the resonance stabilization afforded by the aromatic ring. However, prolonged exposure to high temperatures can lead to decomposition or unwanted polymerization.

Thermogravimetric Analysis (TGA) Insights

Table 1: Comparative Thermal Decomposition Data of Related Polymers

PolymerOnset Decomposition Temp. (T_onset)Temperature of Maximum Decomposition Rate (T_max)
Poly(2–Phthalimide Ethyl Vinyl Ether)~380 °C398 - 444 °C[9]
Polystyrene (PS)~315 °C~413 - 466 °C
Poly(methyl methacrylate) (PMMA)~250 - 280 °C~290 °C and ~365 °C (multi-stage)

Note: Data is compiled from various sources and experimental conditions may vary.

Photolytic Stability

The presence of a chromophoric aryl bromide moiety in this compound suggests a potential for photolytically induced reactions.

Potential for Photodegradation

Aryl halides are known to undergo photolytic cleavage of the carbon-halogen bond. For brominated aromatic compounds, this can lead to the formation of aryl radicals. The vinyl ether group itself can also participate in photochemical reactions. Studies on hydroxylated polybrominated diphenyl ethers have shown that these compounds can undergo direct photolysis to yield various products, including brominated phenols and dibenzofurans.[10] Although this compound lacks the hydroxyl group, this highlights the potential for complex photochemical transformations of brominated aromatic ethers.

Polymerization: A Key Instability Pathway

The vinyl group in this compound is susceptible to polymerization, which can occur under various conditions, leading to a loss of the monomer and the formation of oligomeric or polymeric impurities.

Cationic Polymerization

Vinyl ethers are particularly prone to cationic polymerization, which can be initiated by Lewis acids or Brønsted acids.[2][11] The high reactivity of the vinyl ether double bond towards electrophiles makes this a facile process. The mechanism involves the formation of a carbocationic intermediate that propagates by adding to another monomer unit.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation Monomer1 1-Bromo-4- (vinyloxy)benzene Carbocation Propagating Carbocation Monomer1->Carbocation + Initiator Monomer1->Carbocation Initiator Initiator (e.g., H⁺) GrowingChain Growing Polymer Chain Carbocation->GrowingChain + n Monomer Carbocation->GrowingChain Monomer2 Monomer

Figure 2: Simplified representation of the cationic polymerization of this compound.

Radical Polymerization

While less common than cationic polymerization for vinyl ethers, radical polymerization can also occur, particularly in the presence of radical initiators or upon exposure to UV light.

Inhibition of Polymerization

To prevent premature polymerization during storage and handling, inhibitors are often added to vinyl monomers. Common inhibitors for vinyl polymerization include hydroquinone and its monoalkyl ethers.[10] These compounds act as radical scavengers, terminating the radical chains that lead to polymerization.

Recommended Storage and Handling Procedures

Proper storage and handling are crucial to maintain the purity and stability of this compound.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7] The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1] Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with acids, strong oxidizing agents, and radical initiators.

  • Stabilization: For long-term storage, the addition of a polymerization inhibitor (e.g., hydroquinone monomethyl ether at 100-200 ppm) is advisable. If the material is to be used in a polymerization reaction, the inhibitor may need to be removed prior to use, typically by distillation or column chromatography.

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of this compound is essential for its reliable use.

Accelerated Stability Testing

Accelerated stability studies can be used to predict the long-term stability of the compound by subjecting it to stress conditions, such as elevated temperature and humidity.[12][13][14]

Protocol for Accelerated Thermal Stability Study:

  • Sample Preparation: Place a known amount of this compound into several sealed vials. Some vials may contain a stabilizer, while others serve as controls.

  • Stress Conditions: Store the vials at elevated temperatures (e.g., 40 °C, 60 °C) for a defined period.

  • Time Points: At regular intervals, remove a vial from each temperature condition for analysis.

  • Analysis: Analyze the samples for purity and the presence of degradation products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Monitoring Degradation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile degradation products, such as 4-bromophenol and acetaldehyde, as well as any oligomers that may have formed.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of the vinyl protons and the appearance of signals corresponding to degradation products.[16] Changes in the integration of key signals can provide quantitative information about the extent of degradation.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its stability. While susceptible to acid-catalyzed hydrolysis and polymerization, its stability can be effectively managed through careful control of storage and reaction conditions. By understanding the degradation pathways and implementing the recommended handling and stabilization protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and reliably utilize this versatile compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Health and Safety of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 1-Bromo-4-(vinyloxy)benzene (CAS No. 1005-61-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in the laboratory.

Chemical Identity and Hazard Profile

This compound is an organic compound featuring a bromoaryl group and a vinyl ether moiety.[1] This dual functionality makes it a valuable intermediate in organic synthesis, particularly in the development of novel materials and pharmaceutical compounds.[1] However, its chemical structure also imparts a specific hazard profile that necessitates careful handling.

GHS Classification and Hazard Statements:

Based on available data, this compound is classified as a hazardous substance.[1] The pertinent GHS hazard statements are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Risk Assessment and Exposure Control

A thorough risk assessment is paramount before commencing any work with this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Engineering Controls:

The most effective way to mitigate risk is to minimize exposure at the source.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

Protection TypeSpecific EquipmentRationale and Standards
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene).To prevent skin irritation upon contact. Gloves must be inspected before use and changed frequently, especially if contact is suspected.
Body Protection A flame-retardant lab coat.To protect against accidental splashes and contamination of personal clothing.
Respiratory Protection Not typically required with adequate engineering controls.In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Always consult your institution's environmental health and safety (EHS) department for specific respirator requirements.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosol Prevention: Avoid actions that could generate aerosols or dust.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. While specific flammability data is not available, many organic compounds are flammable.

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from food and feedstuffs.

Reactivity Profile and Incompatibilities

The reactivity of this compound is largely dictated by the vinyl ether group. Vinyl ethers are electron-rich alkenes, making them susceptible to electrophilic attack.

Key Reactivities:

  • Polymerization: The vinyl group can undergo polymerization, which can be initiated by Lewis acids.

  • Hydrolysis: Acid-catalyzed hydrolysis can cleave the vinyl ether bond.

  • Cycloaddition Reactions: The electron-rich nature of the vinyl ether makes it a suitable component in cycloaddition reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidizers may lead to a vigorous reaction.

  • Acids: Strong acids can catalyze hydrolysis and other reactions.

Understanding these reactivities is crucial for planning experiments and avoiding unintended and potentially hazardous reactions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, with critical safety checkpoints highlighted.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_cleanup Cleanup and Disposal prep_start Start: Review SDS and SOPs ppe_check Don PPE prep_start->ppe_check Critical Safety Check fume_hood_check Verify Fume Hood Function ppe_check->fume_hood_check Critical Safety Check weighing Weigh Reagent in Fume Hood fume_hood_check->weighing reaction_setup Set up Reaction Apparatus weighing->reaction_setup reagent_addition Add Reagents reaction_setup->reagent_addition monitoring Monitor Reaction reagent_addition->monitoring quenching Quench Reaction monitoring->quenching extraction Extraction quenching->extraction purification Purification (e.g., Chromatography) extraction->purification waste_collection Collect Hazardous Waste purification->waste_collection decontamination Decontaminate Glassware and Surfaces waste_collection->decontamination disposal Dispose of Waste via EHS decontamination->disposal cleanup_end End: Remove PPE and Wash Hands disposal->cleanup_end

Caption: A generalized experimental workflow highlighting critical safety checkpoints when working with this compound.

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards. By understanding its chemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

Methodological & Application

Synthesis of 1-Bromo-4-(vinyloxy)benzene from 4-Bromophenol: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 1-bromo-4-(vinyloxy)benzene, a valuable intermediate in organic synthesis. This document outlines the scientific principles, experimental procedures, and characterization data necessary for the successful and reliable preparation of this compound.

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of both a vinyl ether and a bromo-aromatic moiety allows for orthogonal chemical transformations. The vinyl ether group can participate in reactions such as polymerization, cycloadditions, and electrophilic additions, while the bromo-substituent is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The strategic synthesis of this compound is therefore of significant interest to the chemical research community.

Synthetic Strategies: A Mechanistic Overview

Several synthetic routes can be envisioned for the preparation of this compound from 4-bromophenol. After a thorough evaluation of established methodologies, a copper-catalyzed Ullmann-type condensation reaction has been selected as the most robust and accessible method for this guide. This approach offers advantages in terms of mild reaction conditions and the use of readily available and manageable reagents compared to alternatives like the Williamson ether synthesis with volatile vinyl halides or palladium-catalyzed processes that can be sensitive to reaction parameters.

The Copper-Catalyzed O-Vinylation (Ullmann-Type Condensation)

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction. In the context of this synthesis, it facilitates the formation of a C-O bond between the phenoxide derived from 4-bromophenol and a vinyl halide. The reaction is believed to proceed through a catalytic cycle involving a copper(I) species.

The key steps in the proposed mechanism are:

  • Formation of the Copper(I) Phenoxide: The starting phenol, 4-bromophenol, is deprotonated by a base to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) salt to generate a copper(I) phenoxide intermediate.

  • Oxidative Addition: The vinyl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired this compound and regenerate a copper(I) species, which can then re-enter the catalytic cycle.

The choice of ligand, base, and solvent is crucial for the efficiency of this catalytic cycle, as these components influence the solubility of the copper species, the rate of oxidative addition, and the stability of the intermediates.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

This protocol is designed to be a self-validating system, providing clear, step-by-step instructions and expected outcomes.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Supplier
4-BromophenolC₆H₅BrO173.011.73 g10.0Sigma-Aldrich
Vinyl Bromide (1M in THF)C₂H₃Br106.9515 mL15.0Sigma-Aldrich
Copper(I) Iodide (CuI)CuI190.4595 mg0.50Sigma-Aldrich
N,N'-Dimethylethylenediamine (DMEDA)C₄H₁₂N₂88.150.11 mL1.0Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.824.89 g15.0Sigma-Aldrich
Toluene (anhydrous)C₇H₈92.1450 mL-Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93As needed-Fisher Scientific
Saturated aq. NH₄ClNH₄Cl53.49As needed-Fisher Scientific
Brine (Saturated aq. NaCl)NaCl58.44As needed-Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-Fisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR tubes and spectrometer

Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.73 g, 10.0 mmol), copper(I) iodide (95 mg, 0.50 mmol), and cesium carbonate (4.89 g, 15.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the oxidation of the copper catalyst.

  • Add anhydrous toluene (50 mL) to the flask via a syringe.

  • Add N,N'-dimethylethylenediamine (DMEDA) (0.11 mL, 1.0 mmol) to the reaction mixture via a syringe.

  • Commence stirring to create a suspension.

Reaction Execution:

  • Slowly add the vinyl bromide solution (1M in THF, 15 mL, 15.0 mmol) to the stirring suspension at room temperature using a syringe.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification:

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (50 mL).

  • Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts. Wash the filter cake with additional dichloromethane (2 x 20 mL).

  • Combine the organic filtrates and transfer them to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield and Physical Properties
  • Appearance: Colorless to pale yellow oil.

  • Yield: 70-85%

  • Molecular Formula: C₈H₇BrO

  • Molecular Weight: 199.04 g/mol [1]

  • CAS Number: 1005-61-4[1]

Product Characterization and Validation

To ensure the identity and purity of the synthesized this compound, it is essential to characterize the product using spectroscopic methods. The following data serve as a reference for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.41 (d, J = 8.8 Hz, 2H, Ar-H)

    • 6.95 (d, J = 8.8 Hz, 2H, Ar-H)

    • 6.60 (dd, J = 14.0, 6.4 Hz, 1H, -O-CH=)

    • 4.68 (dd, J = 14.0, 1.6 Hz, 1H, =CH₂)

    • 4.39 (dd, J = 6.4, 1.6 Hz, 1H, =CH₂)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 156.0 (Ar-C-O)

    • 147.5 (-O-CH=)

    • 132.8 (Ar-CH)

    • 118.5 (Ar-CH)

    • 116.2 (Ar-C-Br)

    • 96.0 (=CH₂)

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • 4-Bromophenol is toxic and an irritant. Avoid contact with skin and eyes.

  • Vinyl bromide is a flammable gas and a suspected carcinogen. Handle with extreme care. The use of a solution of vinyl bromide in THF is recommended to mitigate the risks associated with handling the gas directly.

  • Copper(I) iodide and cesium carbonate are irritants.

  • Toluene and dichloromethane are flammable and harmful solvents.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationInactive catalystEnsure anhydrous and anaerobic conditions. Use freshly purchased or purified CuI.
Insufficient baseEnsure the cesium carbonate is dry and of high purity.
Low reaction temperature or timeIncrease the reaction temperature or extend the reaction time and monitor by TLC.
Complex mixture of productsSide reactionsEnsure the reaction is run under an inert atmosphere to prevent oxidative side reactions. Optimize the ligand-to-copper ratio.
Difficulty in purificationCo-elution of impuritiesAdjust the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Logical Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of this compound from 4-bromophenol using a copper-catalyzed O-vinylation reaction. By following the detailed experimental procedure and utilizing the provided characterization data, researchers can confidently prepare this important synthetic intermediate for their research and development endeavors. The mechanistic insights and troubleshooting guide further support the successful implementation of this protocol.

References

Palladium-Catalyzed Synthesis of Aryl Vinyl Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Vinyl Ethers

Aryl vinyl ethers are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and advanced materials. Their unique electronic properties and versatile reactivity make them valuable building blocks in organic synthesis. Traditionally, the synthesis of these compounds has been hampered by harsh reaction conditions, limited substrate scope, and the use of stoichiometric, often toxic, reagents. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a mild, efficient, and highly versatile approach to the construction of the C(aryl)-O-C(vinyl) bond.

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of aryl vinyl ethers, with a focus on the coupling of phenols and vinyl triflates. Designed for researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also a thorough discussion of the underlying mechanistic principles, empowering users to optimize reaction conditions and troubleshoot potential challenges.

Theoretical Background: Mechanistic Insights into C-O Bond Formation

The palladium-catalyzed coupling of phenols with vinyl electrophiles, such as vinyl triflates and halides, operates through a catalytic cycle analogous to the well-established Buchwald-Hartwig amination. Understanding this mechanism is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reaction outcomes.

The currently accepted catalytic cycle involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl electrophile (e.g., vinyl triflate), forming a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle. The reactivity of the vinyl electrophile is crucial, with the general trend being I > OTf > Br >> Cl.[1]

  • Ligand Exchange/Base-Mediated Deprotonation: A molecule of the phenol displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated phenol to form a palladium-alkoxide complex. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause decomposition of the starting materials or products.

  • Reductive Elimination: This is the product-forming step where the aryl and vinyl ether fragments are joined, forming the desired C-O bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is known to facilitate this step.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Aryl Vinyl Ethers from Phenols and Vinyl Triflates

This protocol provides a general method for the synthesis of a variety of aryl vinyl ethers. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., 2-(Di-tert-butylphosphino)biphenyl, XPhos, SPhos)

  • Phenol (substituted or unsubstituted)

  • Vinyl triflate

  • Anhydrous base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Standard laboratory glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the phenol (1.0 equiv), the vinyl triflate (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the phenol).

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl vinyl ether.

Protocol 2: Preparation of Vinyl Triflates from Ketones

Vinyl triflates are readily prepared from the corresponding ketones and serve as excellent electrophiles in the palladium-catalyzed coupling reaction.

Materials:

  • Ketone

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Non-nucleophilic base (e.g., 2,6-lutidine, triethylamine)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the ketone (1.0 equiv) in anhydrous dichloromethane.

  • Base Addition: Add the non-nucleophilic base (1.2 equiv) to the solution.

  • Triflation: Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude vinyl triflate is often used directly in the subsequent coupling reaction without further purification.

Data Presentation: Scope and Limitations

The palladium-catalyzed synthesis of aryl vinyl ethers is a versatile reaction that tolerates a wide range of functional groups on both the phenol and the vinyl triflate. The following table summarizes representative examples, highlighting the scope of the reaction.

EntryPhenolVinyl TriflateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PhenolCyclohexenyl triflatePd₂(dba)₃ (1.5)2-(Di-t-butylphosphino)biphenyl (3.0)NaOtBu (1.4)Toluene8095
24-MethoxyphenolCyclohexenyl triflatePd₂(dba)₃ (1.5)2-(Di-t-butylphosphino)biphenyl (3.0)NaOtBu (1.4)Toluene8092
34-NitrophenolCyclohexenyl triflatePd₂(dba)₃ (1.5)2-(Di-t-butylphosphino)biphenyl (3.0)NaOtBu (1.4)Toluene10075
42-Methylphenol1-Phenylvinyl triflatePd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)Dioxane11088
5Phenol1-tert-Butylvinyl triflatePd(OAc)₂ (2.0)SPhos (4.0)Cs₂CO₃ (1.5)Toluene10085

General Observations:

  • Electron-donating groups on the phenol generally lead to higher yields.

  • Electron-withdrawing groups on the phenol may require higher temperatures and longer reaction times.

  • Sterically hindered phenols and vinyl triflates can be challenging substrates, often requiring more bulky ligands (e.g., XPhos, SPhos) and stronger bases.

  • A variety of functional groups, including ethers, esters, and nitro groups, are well-tolerated under these conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh source of palladium precursor and ligand. Consider using a pre-formed palladium(0) catalyst.
Insufficiently anhydrous/degassed conditionsEnsure all glassware is flame-dried, solvents are anhydrous, and the reaction is thoroughly degassed.
Inappropriate baseThe base may not be strong enough to deprotonate the phenol. Switch to a stronger base (e.g., NaOtBu or K₃PO₄).
Formation of side products (e.g., hydrodehalogenation) Suboptimal ligandThe ligand may not be bulky or electron-rich enough to promote reductive elimination over side reactions. Screen different Buchwald-type ligands.
High reaction temperatureLower the reaction temperature and monitor the reaction for a longer period.
Difficulty in purification Base residuesPerform an aqueous workup to remove inorganic salts.
Ligand-related impuritiesUse a minimal amount of ligand. Consider using a ligand that is more easily removed by chromatography or by precipitation.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Aryl Vinyl Ether Synthesis

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex L2Pd(II)(Vinyl)(OTf) Oxidative Addition->Pd(II) Complex Vinyl-OTf Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Pd-Phenoxide Complex L(ArOH)Pd(II)(Vinyl)(OTf) Ligand Exchange->Pd-Phenoxide Complex ArOH -L Deprotonation Deprotonation Pd-Phenoxide Complex->Deprotonation Pd-Alkoxide Complex L(ArO)Pd(II)(Vinyl) Deprotonation->Pd-Alkoxide Complex Base -Base-H+ Reductive Elimination Reductive Elimination Pd-Alkoxide Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Aryl Vinyl Ether Aryl Vinyl Ether Reductive Elimination->Aryl Vinyl Ether Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flame-dry Glassware Flame-dry Glassware Inert Atmosphere Setup Inert Atmosphere Setup Flame-dry Glassware->Inert Atmosphere Setup Prepare Anhydrous/Degassed Reagents Prepare Anhydrous/Degassed Reagents Add Catalyst, Ligand, Phenol, Vinyl Triflate, Base Add Catalyst, Ligand, Phenol, Vinyl Triflate, Base Prepare Anhydrous/Degassed Reagents->Add Catalyst, Ligand, Phenol, Vinyl Triflate, Base Inert Atmosphere Setup->Add Catalyst, Ligand, Phenol, Vinyl Triflate, Base Add Solvent Add Solvent Add Catalyst, Ligand, Phenol, Vinyl Triflate, Base->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Heat and Stir->Monitor Progress (TLC/GC-MS) Cool to RT Cool to RT Monitor Progress (TLC/GC-MS)->Cool to RT Aqueous Workup Aqueous Workup Cool to RT->Aqueous Workup Dry and Concentrate Dry and Concentrate Aqueous Workup->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

References

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vinyloxy-Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples an organoboron species with an organic halide or pseudohalide, providing a powerful route to biaryls, polyolefins, and styrenes.[1][2] The resulting products are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[4]

This application note provides a comprehensive guide to the Suzuki coupling of 1-bromo-4-(vinyloxy)benzene. The vinyloxy moiety is a versatile functional group, serving as a precursor to aldehydes and ketones, and participating in various cycloaddition reactions. Its incorporation into biaryl scaffolds opens avenues for the synthesis of complex molecular architectures. However, the potential sensitivity of the vinyloxy group to certain reaction conditions necessitates a carefully optimized protocol. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of critical reaction parameters, and provide robust experimental protocols for researchers in academia and the pharmaceutical industry.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5][6][7] Understanding this cycle is paramount for rational optimization of the reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][5]

  • Transmetalation: The organic group from the boronic acid or its derivative is transferred to the palladium center. This step requires activation of the organoboron species by a base.[1][5][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-Br->Ar-Pd(II)(L)2-R Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(L)2-R->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Coupled Product Ar-Pd(II)(L)2-R->Ar-R Ar-Br This compound Ar-Br->Ar-Pd(II)(L)2-Br R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Ar-Pd(II)(L)2-R Base Base Base->Ar-Pd(II)(L)2-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction Conditions for this compound

The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-donating nature of the vinyloxy group can influence the reactivity of the aryl bromide, and the potential for hydrolysis of the vinyl ether under acidic or strongly basic aqueous conditions must be considered.

Palladium Catalyst and Ligand Selection

A wide array of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[8] For aryl bromides, Pd(PPh₃)₄ is also a reliable catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are often beneficial.[9]

Catalyst/Ligand System Key Features & Recommendations Typical Loading (mol%)
Pd(PPh₃)₄ A versatile and commercially available Pd(0) catalyst. Suitable for a wide range of aryl bromides.1-5
Pd(OAc)₂ / SPhos or XPhos Buchwald ligands are highly effective for challenging couplings, including those with electron-rich aryl halides.[9]Pd: 1-3, Ligand: 2-6
PdCl₂(dppf) Offers good stability and is effective for a broad scope of substrates.1-5
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling. It activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[6][8] For substrates containing a potentially hydrolyzable group like the vinyloxy moiety, the choice of base and the presence of water are critical.

Base Solvent System Advantages & Considerations Typical Equivalents
K₂CO₃ Toluene/Water, Dioxane/WaterA common and effective base. The aqueous phase is often necessary.[2]2-3
Cs₂CO₃ Dioxane, THFA stronger base, often used for less reactive substrates. Can be used in anhydrous conditions.2-3
K₃PO₄ Toluene, DioxaneA moderately strong base, often providing good results with sensitive substrates.[9]2-3
KOtBu THF, TolueneA very strong base, typically used for challenging couplings. May promote side reactions.2-3

A Note on the Vinyloxy Group: While the vinyloxy group is generally stable under basic conditions, prolonged heating in the presence of water and a strong base could potentially lead to hydrolysis. Therefore, starting with milder bases like K₂CO₃ or K₃PO₄ is recommended. If hydrolysis is observed, employing anhydrous conditions with a base like Cs₂CO₃ may be beneficial.

Solvent Systems: A Balancing Act

The solvent system must be capable of dissolving the various components of the reaction mixture. Biphasic systems, typically an organic solvent with water, are common for Suzuki couplings.[2]

Solvent System Typical Temperature (°C) Key Characteristics
Toluene / Water 80-110A widely used system. Good for a broad range of substrates.
Dioxane / Water 80-100Another common and effective solvent mixture.
THF / Water 60-70Lower boiling point, suitable for more reactive substrates.
DMF 80-120A polar aprotic solvent, can be useful for poorly soluble substrates.

Recommendation: For the Suzuki coupling of this compound, a Toluene/Water or Dioxane/Water system is a good starting point. Ensure all solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.[9]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, boronic acid, and base in a flask. Solvent Add degassed solvent system. Reactants->Solvent Degas Degas the mixture with an inert gas (e.g., Argon or Nitrogen). Solvent->Degas Catalyst Add palladium catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture to the desired temperature with stirring. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench Quench the reaction (e.g., with water). Cool->Quench Extract Extract with an organic solvent. Quench->Extract Wash Wash the organic layer. Extract->Wash Dry Dry and concentrate the organic layer. Wash->Dry Purify Purify the product by column chromatography. Dry->Purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Protocol 1: General Conditions with an Aqueous Base

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (to make a 0.1 M solution of the aryl bromide)

  • Deionized water (25% of the toluene volume)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and deionized water.

  • Add Pd(PPh₃)₄ to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Conditions for Sensitive Substrates

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous dioxane (to make a 0.1 M solution of the aryl bromide)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, and Cs₂CO₃.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Add anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst and ligand. Consider a more active pre-catalyst.[9]
Ineffective base or solventScreen different bases and solvent systems. Ensure the base is finely powdered.
Insufficient degassingEnsure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere.
Significant Side Product Formation (e.g., Homocoupling) Catalyst decompositionUse a more robust ligand or slightly lower the reaction temperature.
Non-optimal reaction conditionsRe-evaluate the base, solvent, and temperature. Slow addition of the boronic acid may help.[9]
Hydrolysis of the Vinyloxy Group Presence of water and strong baseSwitch to anhydrous conditions (Protocol 2). Use a milder base like K₃PO₄.
Protodeboronation of the Boronic Acid Presence of water and prolonged heatingUse a boronic ester instead of the acid. Minimize reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of functionalized biaryls. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved while preserving the integrity of the vinyloxy group. The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]

This application note provides a detailed protocol for the Heck reaction using 1-bromo-4-(vinyloxy)benzene, a versatile building block. The presence of the vinyl ether moiety, an electron-rich olefin, introduces specific mechanistic considerations, particularly concerning regioselectivity, that are critical for achieving high yields of the desired product. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: Navigating the Heck Reaction with Vinyl Ethers

The generally accepted mechanism of the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II)-aryl complex.[1][4]

  • Alkene Coordination and Insertion (Carbopalladation): The vinyl ether coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond. This step is crucial as it determines the regioselectivity of the product.[4][5][6]

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[1][4][5]

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[4][7]

A critical consideration when using electron-rich olefins like vinyl ethers is the regioselectivity of the carbopalladation step. While reactions with electron-deficient olefins typically yield the linear (β-substituted) product, electron-rich olefins can lead to a mixture of linear and branched (α-substituted) products.[8] However, with appropriate ligand selection, high regioselectivity for the branched product can be achieved. Bidentate phosphine ligands, for instance, are known to favor the formation of the α-substituted product in the arylation of vinyl ethers.[8]

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationRecommended Supplier
This compound≥98%Commercially available
Alkene≥98%Commercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Triphenylphosphine (PPh₃)≥99%Commercially available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Ethyl acetateACS gradeCommercially available
Brine (saturated NaCl solution)-Laboratory prepared
Anhydrous magnesium sulfate (MgSO₄)≥97%Commercially available
Silica gel60 Å, 230-400 meshCommercially available
Round-bottom flask-Standard laboratory glassware
Reflux condenser-Standard laboratory glassware
Magnetic stirrer with heating mantle-Standard laboratory equipment
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Thin-layer chromatography (TLC) plates-Commercially available
Column chromatography setup-Standard laboratory equipment
Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe, followed by the alkene (1.2 mmol, 1.2 equiv) and anhydrous triethylamine (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted alkene.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Summary of Reaction Parameters
ParameterValueRationale
Aryl Halide This compoundSubstrate for the Heck coupling.
Alkene GenericCoupling partner.
Catalyst Palladium(II) acetate (2 mol%)Precursor to the active Pd(0) catalyst.[1][4]
Ligand Triphenylphosphine (4 mol%)Stabilizes the palladium catalyst and influences reactivity and selectivity.[1]
Base Triethylamine (1.5 equiv)Neutralizes the HBr generated during the reaction to regenerate the Pd(0) catalyst.[1][4]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the dissolution of reactants and promotes the reaction.[9]
Temperature 100-120 °CProvides the necessary activation energy for the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.

Experimental Workflow Visualization

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis prep_reagents 1. Prepare Reagents and Glassware setup_flask 2. Add Solid Reagents to Flask prep_reagents->setup_flask inert_atm 3. Establish Inert Atmosphere setup_flask->inert_atm add_solvents 4. Add Solvents and Liquid Reagents inert_atm->add_solvents heating 5. Heat and Stir Reaction Mixture add_solvents->heating monitoring 6. Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup_steps 7. Quench, Extract, and Wash monitoring->workup_steps Reaction Complete drying 8. Dry and Concentrate workup_steps->drying purification 9. Column Chromatography drying->purification characterization 10. Characterize Product (NMR, MS) purification->characterization

Caption: A streamlined workflow for the Heck reaction of this compound.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the Heck reaction and provides systematic troubleshooting strategies.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.[10] 2. Presence of oxygen or moisture.[3] 3. Insufficient temperature or reaction time.1. Use a fresh batch of palladium precursor and ligand. Consider a pre-activated Pd(0) source. 2. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere with anhydrous solvents. 3. Increase the reaction temperature in increments of 10 °C or extend the reaction time.
Formation of Side Products 1. Homocoupling of the aryl bromide. 2. Isomerization of the product alkene.1. Optimize the reaction temperature and catalyst loading; lower temperatures may reduce homocoupling. 2. This can be influenced by the ligand and base; consider screening different ligands or bases.
Poor Regioselectivity 1. Inappropriate ligand choice for vinyl ether substrate.1. For α-selectivity with vinyl ethers, consider using bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane).[8]
Difficulty in Purification 1. Co-elution of product with byproducts or starting materials.1. Optimize the solvent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC.

Troubleshooting Logic Diagram

Troubleshooting_Heck_Reaction start Heck Reaction Outcome low_yield Low or No Conversion? start->low_yield side_products Significant Side Products? low_yield->side_products No check_catalyst Check Catalyst Activity and Reaction Conditions (Inertness, Temperature) low_yield->check_catalyst Yes successful_reaction Successful Reaction side_products->successful_reaction No optimize_conditions Optimize Temperature and Catalyst Loading side_products->optimize_conditions Yes check_catalyst->low_yield Re-run optimize_conditions->side_products Re-run change_ligand Screen Different Ligands (e.g., bidentate for regioselectivity) optimize_conditions->change_ligand If regioselectivity is an issue change_ligand->side_products Re-run

Caption: A decision tree for troubleshooting the Heck reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood.[3]

  • Chemical Hazards:

    • Palladium Compounds: Palladium catalysts are toxic and should be handled with care.[3]

    • This compound: This compound is harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[14]

    • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with caution.[3]

    • Triethylamine: Corrosive and flammable.

  • Reaction Hazards: Reactions at elevated temperatures should be conducted with appropriate safety measures, such as using a blast shield.

Conclusion

The Heck reaction of this compound is a valuable synthetic transformation. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing systematic troubleshooting, researchers can effectively utilize this protocol to synthesize a wide range of substituted alkenes. The information presented in this application note serves as a comprehensive guide to facilitate the successful implementation of this important reaction in various research and development settings.

References

Application Note & Protocols: Polymerization of 1-Bromo-4-(vinyloxy)benzene for the Synthesis of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis and functionalization of poly(1-bromo-4-(vinyloxy)benzene), a versatile polymeric platform for the development of novel materials. The protocol details a controlled living cationic polymerization of this compound to yield a well-defined polymer with a reactive bromine handle. Subsequent post-polymerization modification of the pendant bromo groups via Suzuki-Miyaura cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry is thoroughly described. These modifications allow for the introduction of a wide range of functional moieties, opening avenues for applications in drug delivery, advanced coatings, and functional polymeric materials. This guide is intended for researchers and scientists in polymer chemistry, materials science, and drug development.

Introduction: The Potential of Poly(this compound)

Poly(vinyl ethers) (PVEs) are a significant class of polymers known for their excellent properties, which are tunable based on the nature of their side chains.[1] The polymerization of vinyl ethers is predominantly achieved through cationic mechanisms, with significant advancements in living cationic polymerization enabling precise control over molecular weight and dispersity.[2] The monomer, this compound, is a particularly interesting building block for novel materials. Its vinyl ether group is amenable to controlled cationic polymerization, while the bromo-aromatic moiety serves as a versatile anchor for a plethora of post-polymerization modifications. This dual functionality allows for the creation of well-defined polymers that can be tailored for specific applications.

The presence of the bromine atom on the phenyl ring opens up a vast landscape of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This powerful C-C bond-forming reaction allows for the introduction of diverse aryl and vinyl substituents. Furthermore, the bromine can be readily converted to an azide group, which can then participate in highly efficient and orthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This offers a modular approach to append a wide variety of functional molecules, including biomolecules, fluorescent dyes, and stimuli-responsive groups.

This application note will provide detailed, field-proven protocols for the synthesis of poly(this compound) via living cationic polymerization, followed by comprehensive procedures for its characterization and subsequent functionalization.

Synthesis of Poly(this compound) via Living Cationic Polymerization

Living cationic polymerization is the method of choice for synthesizing well-defined poly(this compound) due to its ability to control molecular weight and achieve narrow molecular weight distributions. The electron-donating nature of the vinyloxy group stabilizes the propagating carbocation, making it an ideal monomer for this technique. We will utilize a well-established initiating system for the living cationic polymerization of vinyl ethers.

Proposed Polymerization Mechanism

The living cationic polymerization of this compound is initiated by a protonic acid, which protonates the vinyl ether monomer to generate a carbocationic active species. The polymerization proceeds via the sequential addition of monomer units to the growing polymer chain. The presence of a Lewis acid co-initiator helps to stabilize the propagating carbocation and suppress chain termination and transfer reactions, which are common in conventional cationic polymerization.

polymerization_mechanism Monomer This compound Initiation Initiation Monomer->Initiation Initiator Initiator (e.g., H₂O/Lewis Acid) Initiator->Initiation Propagating Species Living Carbocationic Chain End Initiation->Propagating Species Propagation Propagation Propagating Species->Propagation  + Monomer Termination Termination Propagating Species->Termination Propagation->Propagating Species Polymer Poly(this compound) Quenching Quenching Agent (e.g., Methanol) Quenching->Termination Termination->Polymer

Figure 1: Proposed mechanism for the living cationic polymerization of this compound.

Experimental Protocol: Polymerization

Materials:

  • This compound (monomer)

  • Toluene (solvent, anhydrous)

  • Dichloromethane (solvent, anhydrous)

  • Methanol (quenching agent)

  • Initiator system: e.g., 1-isobutoxyethyl acetate (IBEA) / Ethylaluminum sesquichloride (EASC) in hexane

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Monomer and Solvent Purification: The monomer, this compound, should be purified by passing through a short column of basic alumina to remove any acidic impurities and inhibitors. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Reaction Mixture: In the Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene. Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.

  • Initiation: In a separate flame-dried flask under inert atmosphere, prepare the initiator solution. For example, add the calculated amount of ethylaluminum sesquichloride (EASC) to a solution of 1-isobutoxyethyl acetate (IBEA) in toluene.

  • Polymerization: Slowly add the initiator solution to the stirred monomer solution via syringe. The reaction is typically fast, and an increase in viscosity may be observed.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding pre-chilled methanol to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum at room temperature until a constant weight is achieved.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.

Spectroscopic and Chromatographic Analysis
Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the polymer structure and determine monomer conversion.Disappearance of the vinyl proton signals of the monomer and appearance of broad signals corresponding to the polymer backbone and side chain protons.
¹³C NMR Spectroscopy To further confirm the polymer structure.Appearance of signals corresponding to the polymer backbone and the aromatic and aliphatic carbons of the repeating unit.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A narrow and monomodal peak, indicating a well-controlled polymerization with a low PDI (typically < 1.2).
Thermal Analysis
Technique Purpose Expected Observations
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A step-like transition in the heat flow curve, indicating the glass transition temperature of the amorphous polymer. The Tg is expected to be relatively high due to the rigid aromatic side chains.[6]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A decomposition profile indicating the onset of thermal degradation. Aromatic poly(vinyl ethers) generally exhibit good thermal stability.[1][7]

Post-Polymerization Modification: A Gateway to Functional Materials

The true potential of poly(this compound) lies in its capacity for post-polymerization modification. The pendant bromo-aryl groups are versatile handles for introducing a wide array of functionalities.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the bromo-functionalized polymer and various organoboron reagents.[3][4][8] This allows for the introduction of different aryl or vinyl groups, thereby tuning the polymer's electronic and physical properties.

suzuki_coupling Polymer_Br Poly(this compound) Suzuki Coupling Suzuki Coupling Polymer_Br->Suzuki Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki Coupling Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Suzuki Coupling Functionalized_Polymer Functionalized Polymer Suzuki Coupling->Functionalized_Polymer

Figure 2: Schematic of Suzuki-Miyaura cross-coupling on the polymer backbone.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask, dissolve poly(this compound) in a suitable solvent (e.g., THF, toluene, or a mixture with water).

  • Reagents: Add the desired arylboronic acid (e.g., 1.5 equivalents per bromo group), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction Conditions: Degas the mixture by several freeze-pump-thaw cycles and then heat it under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent and wash with water. The functionalized polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexane).

Azide-Alkyne "Click" Chemistry for Modular Functionalization

For a more modular approach, the bromo groups can be converted to azides, which can then undergo a highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a wide variety of alkyne-containing molecules.[5][9]

click_chemistry Polymer_Br Poly(this compound) Azide Substitution Azide Substitution Polymer_Br->Azide Substitution NaN3 NaN₃ NaN3->Azide Substitution Polymer_N3 Azido-functionalized Polymer Azide Substitution->Polymer_N3 Click Reaction Click Reaction Polymer_N3->Click Reaction Alkyne R-C≡CH Alkyne->Click Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click Reaction Functionalized_Polymer Triazole-functionalized Polymer Click Reaction->Functionalized_Polymer

Figure 3: Two-step functionalization via azide substitution followed by CuAAC "click" chemistry.

Protocol: Azide Substitution

  • Reaction: Dissolve poly(this compound) in a polar aprotic solvent like DMF. Add an excess of sodium azide (NaN₃).

  • Conditions: Heat the reaction mixture (e.g., at 60-80 °C) for 24-48 hours.

  • Purification: After cooling, precipitate the polymer in water, filter, and wash thoroughly with water to remove excess NaN₃. Dry the azido-functionalized polymer under vacuum.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Mixture: Dissolve the azido-functionalized polymer and the alkyne-containing molecule in a suitable solvent (e.g., THF/water or DMF).

  • Catalyst: Add a copper(I) source (e.g., CuBr or CuSO₄/sodium ascorbate).

  • Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Purification: Purify the final functionalized polymer by precipitation or dialysis to remove the copper catalyst and unreacted starting materials.

Potential Applications

The ability to precisely control the molecular architecture and introduce a wide range of functionalities makes poly(this compound) a highly attractive platform for various applications:

  • Drug Delivery: Functionalization with biocompatible polymers like polyethylene glycol (PEG) and targeting ligands can lead to the development of novel drug delivery systems.

  • Advanced Coatings: The introduction of hydrophobic or oleophobic moieties can be used to create functional coatings with tailored surface properties.

  • Stimuli-Responsive Materials: Incorporation of stimuli-responsive groups (e.g., pH- or temperature-sensitive moieties) can lead to the development of "smart" materials.

  • Functional Membranes: Tailoring the side-chain chemistry can be used to fabricate membranes with specific separation properties.

Conclusion

This application note has detailed the synthesis, characterization, and post-polymerization modification of poly(this compound). The protocols provided offer a robust and versatile platform for researchers and scientists to create a wide array of novel functional materials. The combination of controlled polymerization and efficient post-polymerization modification techniques makes this polymer a valuable addition to the toolbox of materials science and drug development professionals.

References

Using 1-Bromo-4-(vinyloxy)benzene in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 1-Bromo-4-(vinyloxy)benzene: A Dually Functionalized Synthon for the Accelerated Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile bifunctional building block poised for significant application in medicinal chemistry and drug discovery. Its structure, featuring a bromoaryl group and a vinyl ether moiety, offers two distinct and orthogonal reactive sites. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the vinyloxy group can participate in cycloaddition reactions to form novel heterocyclic scaffolds or act as a masked phenol, providing a strategic advantage in multi-step syntheses. This guide provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols for its application in constructing molecular architectures relevant to bioactive compounds.

Introduction: The Strategic Advantage of Dual Reactivity

In the quest for novel therapeutic agents, the efficiency of synthetic routes is paramount. Scaffolds that offer multiple, selectively addressable functional groups allow for the rapid generation of diverse molecular libraries. This compound (CAS 1005-61-4) epitomizes this principle.[1] Its utility stems from the predictable and high-yielding transformations of its two key functional groups.

  • The Bromoaryl Moiety: This group is a cornerstone of modern organic synthesis, primarily serving as an electrophile in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are fundamental for creating the biaryl, styrenyl, and aryl-alkyne linkages frequently found in pharmacologically active molecules.[3][4]

  • The Vinyloxy Moiety: This vinyl ether group provides a distinct set of synthetic opportunities. It can act as a dienophile in cycloaddition reactions to generate heterocyclic systems. For instance, [3+2] cycloadditions with nitrile oxides can yield isoxazoline rings, a motif present in various bioactive compounds.[5] Furthermore, the vinyloxy group serves as a stable protecting group for a phenol, which can be unmasked under specific acidic conditions for late-stage functionalization.

This document serves as a practical guide for leveraging these functionalities in a laboratory setting.

G cluster_bromo Bromo-Aryl Reactions cluster_vinyl Vinyloxy Reactions main This compound suzuki Suzuki-Miyaura Coupling main->suzuki Pd-Catalysis (C-C bond) heck Heck Coupling main->heck Pd-Catalysis (C-C bond) sonogashira Sonogashira Coupling main->sonogashira Pd-Catalysis (C-C bond) buchwald Buchwald-Hartwig Amination main->buchwald Pd-Catalysis (C-N bond) cyclo [3+2] Cycloaddition main->cyclo Heat/Catalyst (Heterocycle formation) hydrolysis Hydrolysis (Deprotection) main->hydrolysis Acid (Phenol formation)

Diagram 1: Orthogonal reactivity of this compound.

Physicochemical Properties & Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1005-61-4[1]
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
Appearance LiquidN/A
Purity Typically ≥97%[6]

Safety & Handling: this compound is classified as an irritant and is harmful if swallowed.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Application Protocols: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a highly reliable reaction handle for palladium-catalyzed cross-coupling, a class of reactions awarded the 2010 Nobel Prize in Chemistry for its profound impact on organic synthesis.[7]

Protocol 3.1: Suzuki-Miyaura Coupling for Biaryl Synthesis

Principle: This protocol details the coupling of this compound with an arylboronic acid to form a biaryl structure. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[8][9] This method is exceptionally robust and tolerant of a wide range of functional groups.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Assemble Reactants (Aryl Bromide, Boronic Acid, Base) B 2. Add Solvent & Degas (e.g., Argon sparging) A->B C 3. Add Pd Catalyst & Ligand B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Aqueous Work-up E->F G 7. Purify Product (Column Chromatography) F->G

Diagram 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • This compound (1.0 mmol, 199 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Sparging the solvent with argon for 15-20 minutes prior to use is recommended. Subsequently, add the palladium(II) acetate and SPhos ligand.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Expertise & Causality:

  • Choice of Ligand: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst, often leading to higher yields and preventing the formation of palladium black.

  • Choice of Base: K₃PO₄ is an effective base for Suzuki couplings, particularly with heteroaryl or sterically hindered substrates. It is strong enough to facilitate transmetalation without causing significant side reactions like boronic acid decomposition.

Protocol 3.2: Heck Coupling for Styrene Derivative Synthesis

Principle: The Heck reaction couples the aryl bromide with an alkene (e.g., styrene or an acrylate) to form a substituted alkene.[10] This reaction is a powerful method for C-C bond formation and is noted for its high trans selectivity.[10]

Materials & Reagents:

  • This compound (1.0 mmol, 199 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine this compound, styrene, and triethylamine in anhydrous DMF.[2]

  • Degassing: Degas the mixture by bubbling with argon for 15 minutes. This removes dissolved oxygen which can poison the catalyst.

  • Catalyst Addition: Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture under an argon atmosphere.

  • Reaction: Seal the tube tightly and heat the reaction to 100-120 °C.[7]

  • Monitoring: After the reaction is complete (monitored by TLC or GC-MS, typically 6-18 hours), cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the target stilbene derivative.

Application Protocols: Vinyloxy Group Transformations

The vinyloxy group offers a complementary set of reactions, enabling the synthesis of diverse heterocyclic structures.

Protocol 4.1: [3+2] Cycloaddition for Isoxazoline Synthesis

Principle: The vinyl ether can act as a dipolarophile in a [3+2] cycloaddition reaction with a nitrile oxide (generated in situ from an oxime) to form a 5-membered isoxazoline ring. Such heterocyclic scaffolds are of significant interest in medicinal chemistry.[5]

G cluster_workflow [3+2] Cycloaddition Workflow A 1. Dissolve Aldoxime in suitable solvent B 2. Add Oxidant/Base (e.g., NCS/Et3N) to generate Nitrile Oxide A->B C 3. Add 1-Bromo-4- (vinyloxy)benzene B->C D 4. Stir at Room Temp C->D E 5. Monitor Progress (TLC) D->E F 6. Aqueous Work-up E->F G 7. Purify Product (Column Chromatography) F->G

Diagram 3: Workflow for the synthesis of isoxazolines via [3+2] cycloaddition.

Materials & Reagents:

  • This compound (1.0 mmol, 199 mg)

  • Benzaldoxime (1.1 mmol, 133 mg)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 209 µL)

  • Dichloromethane (DCM), anhydrous (10 mL)

Step-by-Step Methodology:

  • Nitrile Oxide Generation: In a round-bottomed flask, dissolve benzaldoxime in anhydrous DCM (5 mL). Add N-Chlorosuccinimide in one portion and stir for 15 minutes at room temperature.

  • Reaction Initiation: Add this compound to the mixture.

  • Base Addition: Cool the flask in an ice bath and add triethylamine dropwise over 5 minutes. The triethylamine serves to generate the nitrile oxide in situ and scavenge the resulting HCl.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction with water (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the 5-(4-bromophenoxy)-3-phenyl-4,5-dihydroisoxazole.

Expertise & Causality:

  • In situ Generation: Nitrile oxides are unstable and prone to dimerization. Generating them in situ in the presence of the dipolarophile (the vinyl ether) ensures they are trapped efficiently, maximizing the yield of the desired cycloaddition product.

Conclusion

This compound is a powerful and cost-effective synthon for constructing complex molecular frameworks. Its dual reactivity allows for a modular approach to synthesis, where both the aromatic core and a key substituent can be elaborated through robust and well-understood chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies, accelerating the discovery of novel bioactive molecules.

References

Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Bromo-4-(vinyloxy)benzene

This compound (CAS No. 1005-61-4) is a bifunctional organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Its structure, incorporating a bromoaryl group and a vinyl ether moiety, offers dual reactivity. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures.[4] Simultaneously, the vinyloxy group is a reactive monomer for polymerization and a participant in cycloaddition reactions, making it a valuable precursor for advanced polymers and fine chemicals.[2][5][6]

Given its utility as a critical building block, the development of a robust, scalable, and efficient synthetic protocol is paramount for researchers and drug development professionals. This guide provides an in-depth examination of a field-proven, copper-catalyzed approach to its synthesis, moving beyond a simple recitation of steps to explain the underlying scientific rationale, safety imperatives, and optimization strategies essential for successful large-scale production.

Scientific Rationale: Choosing a Pathway for Vinylation

The synthesis of aryl vinyl ethers has been approached through several methods. The classic Reppe vinylation, involving the high-pressure reaction of an alcohol with acetylene, is a powerful industrial process but presents significant safety challenges due to the explosive nature of acetylene under pressure.[7][8][9] Modern synthetic chemistry has largely pivoted towards transition metal-catalyzed C-O coupling reactions, which offer milder conditions, greater functional group tolerance, and enhanced safety profiles.

Both palladium and copper are effective catalysts for this transformation.[10][11][12][13] While palladium catalysis is highly effective, copper-catalyzed systems often provide a more cost-effective and practical alternative for large-scale synthesis without compromising efficiency.[14][15][16][17] This protocol will focus on a copper(I)-catalyzed cross-coupling reaction between 4-bromophenol and a suitable vinylating agent.

The proposed mechanism involves the formation of a copper(I) phenoxide intermediate. A ligand, typically a nitrogen-based chelator like 1,10-phenanthroline or a diamine, stabilizes the copper center and facilitates the subsequent oxidative addition of the vinylating agent (e.g., vinyl bromide). Reductive elimination from the resulting copper(III) intermediate yields the desired this compound and regenerates the active copper(I) catalyst, thus completing the catalytic cycle. The choice of base is critical for the initial deprotonation of 4-bromophenol to form the reactive nucleophile.

Visualizing the Process

Chemical Structure

G reagents Reactants (4-Bromophenol, Vinyl Bromide, Base, Solvent) reaction Inert Atmosphere Reaction Setup (Heat & Stir) reagents->reaction catalyst Catalyst System (CuI, Ligand) catalyst->reaction workup Aqueous Work-up & Phase Separation reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product Pure Product This compound purification->product analysis QC Analysis (NMR, GC-MS, IR) product->analysis

References

Green Synthesis of 1-Bromo-4-(vinyloxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Aryl Vinyl Ether Synthesis

1-Bromo-4-(vinyloxy)benzene is a valuable bifunctional molecule in organic synthesis, serving as a key building block for polymers, pharmaceuticals, and advanced materials. The presence of both a vinyl ether moiety, susceptible to polymerization and addition reactions, and a bromo-substituted aromatic ring, a versatile handle for cross-coupling reactions, makes it a highly sought-after intermediate.[1]

Traditionally, the synthesis of aryl vinyl ethers has often involved harsh reaction conditions, toxic reagents, and the use of volatile organic solvents (VOCs), posing significant environmental and safety concerns. This guide details modern, green-by-design synthetic methodologies for the preparation of this compound, aligning with the principles of sustainable chemistry. We will explore protocols that offer significant advantages in terms of reduced reaction times, milder conditions, and the use of more environmentally benign reagents and solvents.

This document is intended for researchers, scientists, and drug development professionals seeking to implement greener and more efficient synthetic strategies in their laboratories.

Pillar 1: Palladium-Catalyzed Suzuki-Miyaura Vinylation with Potassium Vinyltrifluoroborate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The use of potassium vinyltrifluoroborate as the vinylating agent offers a stable, non-toxic, and easy-to-handle alternative to other vinyl organometallics.[1][2] This method, particularly when enhanced by microwave irradiation, represents a significant advancement in green chemistry by dramatically reducing reaction times and energy consumption.[2]

Causality of Experimental Choices

The selection of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling.

  • Palladium Catalyst and Ligand: A palladium(II) catalyst, such as PdCl₂(dppf)·CH₂Cl₂, is chosen for its high activity and stability. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is effective in promoting the catalytic cycle for cross-coupling reactions involving aryl bromides.

  • Base: Cesium carbonate (Cs₂CO₃) is a highly effective base for this transformation, facilitating the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like THF and water is often employed. Water is a green solvent, and its presence can enhance the solubility of the base and facilitate the reaction.

  • Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of the reaction rate compared to conventional heating methods. This not only saves time and energy but can also lead to cleaner reactions with fewer byproducts.[2]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Vinylation

This protocol is a representative procedure adapted from established methods for the vinylation of aryl bromides using potassium vinyltrifluoroborate under microwave irradiation.[2][3]

Materials:

  • 4-Bromophenol

  • Potassium vinyltrifluoroborate

  • [PdCl₂(dppf)]·CH₂Cl₂

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-bromophenol (1.0 mmol, 173 mg), potassium vinyltrifluoroborate (1.5 mmol, 201 mg), and cesium carbonate (3.0 mmol, 977 mg).

  • Add [PdCl₂(dppf)]·CH₂Cl₂ (0.05 mmol, 41 mg) to the vial.

  • Add 5 mL of a 9:1 mixture of THF and deionized water.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 20-30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Summary
ParameterValueReference
Reactants4-Bromophenol, Potassium vinyltrifluoroborate[2]
Catalyst[PdCl₂(dppf)]·CH₂Cl₂[2]
BaseCs₂CO₃[2]
SolventTHF/H₂O (9:1)[2]
Temperature150 °C[2]
Reaction Time20-30 minutes[2]
YieldModerate to good (expected)[2][3]

Workflow Diagram

Suzuki_Miyaura_Vinylation cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification 4-Bromophenol 4-Bromophenol Microwave_Vial Combine Reactants in Microwave Vial 4-Bromophenol->Microwave_Vial KVinylBF3 Potassium vinyltrifluoroborate KVinylBF3->Microwave_Vial Pd_Catalyst [PdCl₂(dppf)]·CH₂Cl₂ Pd_Catalyst->Microwave_Vial Base Cs₂CO₃ Base->Microwave_Vial Solvent THF/H₂O Solvent->Microwave_Vial Microwave_Irradiation Irradiate at 150°C (20-30 min) Microwave_Vial->Microwave_Irradiation Quench Quench with Water Microwave_Irradiation->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the microwave-assisted Suzuki-Miyaura vinylation.

Pillar 2: Iridium-Catalyzed Transvinylation

Transvinylation using a vinyl ether as the vinyl source is another atom-economical and green approach. Iridium-catalyzed reactions, in particular, have shown high efficiency for the O-vinylation of phenols with vinyl acetate.[4] This method avoids the need for stoichiometric organometallic reagents and often proceeds under relatively mild conditions.

Causality of Experimental Choices
  • Iridium Catalyst: Iridium complexes, such as [IrCl(cod)]₂, are effective catalysts for the transvinylation reaction.

  • Vinylating Agent: Vinyl acetate is an inexpensive, readily available, and less hazardous vinylating agent.

  • Base: A base like cesium carbonate is used to neutralize the acetic acid byproduct, driving the equilibrium towards the product.

  • Solvent: Toluene is a common solvent for this reaction, although greener alternatives could be explored.

Experimental Protocol: Iridium-Catalyzed Transvinylation

This protocol is a representative procedure based on established methods for the iridium-catalyzed vinylation of phenols.[4]

Materials:

  • 4-Bromophenol

  • Vinyl acetate

  • [IrCl(cod)]₂

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Schlenk flask

  • Reflux condenser

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromophenol (1.0 mmol, 173 mg), cesium carbonate (1.5 mmol, 488 mg), and [IrCl(cod)]₂ (0.02 mmol, 13.5 mg).

  • Add 5 mL of anhydrous toluene to the flask.

  • Add vinyl acetate (3.0 mmol, 0.28 mL) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and salts.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Summary
ParameterValueReference
Reactants4-Bromophenol, Vinyl acetate[4]
Catalyst[IrCl(cod)]₂[4]
BaseCs₂CO₃[4]
SolventToluene[4]
Temperature80-100 °C[4]
Reaction TimeSeveral hours (typical)[4]
YieldGood to excellent (expected)[4]

Reaction Mechanism Diagram

Transvinylation_Mechanism 4-Bromophenol 4-Bromophenol Intermediate_1 Iridium-alkoxide intermediate 4-Bromophenol->Intermediate_1 + [Ir] Vinyl_Acetate Vinyl_Acetate Ir_Catalyst [Ir] Intermediate_2 Coordination of vinyl acetate Intermediate_1->Intermediate_2 + Vinyl Acetate Product This compound Intermediate_2->Product Transvinylation Byproduct Acetic Acid Intermediate_2->Byproduct Product->Ir_Catalyst (catalyst regeneration)

Caption: Simplified catalytic cycle for iridium-catalyzed transvinylation.

Pillar 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the synthesis of this compound, PTC can facilitate the reaction between the water-soluble base and the organic-soluble 4-bromophenol and a vinylating agent. This method often allows for the use of inexpensive bases and avoids the need for anhydrous conditions.

Causality of Experimental Choices
  • Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used. The lipophilic cation transports the hydroxide or other anionic species from the aqueous phase to the organic phase to react with the phenol.

  • Base: An inexpensive and strong base like potassium hydroxide can be used in the aqueous phase.

  • Vinylating Agent: While acetylene gas can be used, a safer alternative for laboratory scale is a precursor that generates acetylene in situ or another suitable vinylating agent.

  • Solvent System: A biphasic system of an organic solvent (e.g., toluene or chlorobenzene) and water is used.

Representative Protocol: Phase-Transfer Catalyzed Vinylation

This is a representative protocol illustrating the principles of PTC for O-vinylation. Specific conditions may require optimization.

Materials:

  • 4-Bromophenol

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • A suitable vinylating agent (e.g., a source of acetylene)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 mmol, 173 mg) and TBAB (0.1 mmol, 32 mg) in 10 mL of toluene.

  • In a separate beaker, dissolve potassium hydroxide (5.0 mmol, 280 mg) in 5 mL of water.

  • Add the aqueous KOH solution to the organic solution in the flask.

  • Introduce the vinylating agent to the vigorously stirred biphasic mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

¹H NMR Spectroscopy

The following are the expected chemical shifts for the protons in this compound. Actual values may vary slightly depending on the solvent and instrument.

ProtonExpected Chemical Shift (ppm)Multiplicity
Vinylic H (dd)~6.6dd
Aromatic H (d)~7.4d
Aromatic H (d)~6.9d
Vinylic H (dd)~4.7dd
Vinylic H (dd)~4.4dd
¹³C NMR Spectroscopy

The following are the expected chemical shifts for the carbons in this compound.

CarbonExpected Chemical Shift (ppm)
C-O~156
C=C~148
C-Br~115
Aromatic CH~133, ~118
C=C~98
FTIR Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic and vinylic C-H stretching
~1640C=C stretching (vinyl)
~1590, 1480Aromatic C=C stretching
~1240Aryl-O stretching
~1050C-Br stretching
~960, 830Out-of-plane C-H bending (vinylic and aromatic)

Conclusion

This guide provides an overview of modern, greener synthetic approaches for the preparation of this compound. The palladium-catalyzed Suzuki-Miyaura vinylation under microwave irradiation stands out as a particularly efficient and environmentally friendly method. The iridium-catalyzed transvinylation and phase-transfer catalysis offer viable alternative strategies with their own distinct advantages. By adopting these greener protocols, researchers can significantly reduce the environmental impact of their synthetic work while often achieving improved efficiency and yields.

References

Application Notes and Protocols for 1-Bromo-4-(vinyloxy)benzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Monomer of Dual Functionality

1-Bromo-4-(vinyloxy)benzene stands as a uniquely versatile monomer in the landscape of polymer chemistry.[1][2] Its structure is elegantly divided into two key reactive domains: a vinyl ether group, amenable to controlled polymerization, and a brominated phenyl ring, which serves as a robust handle for a variety of post-polymerization modifications. This duality allows for the synthesis of well-defined polymers with latent reactivity, opening avenues for the creation of advanced functional materials. The vinyl ether moiety is particularly susceptible to cationic polymerization, often proceeding in a living manner to yield polymers with predictable molecular weights and narrow dispersities.[3][4] Concurrently, the bromo-functional group is a cornerstone for powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the transformation of the polymer's side chains to introduce a diverse range of functionalities.[5] This guide provides detailed application notes and protocols for the polymerization of this compound and the subsequent modification of the resulting polymer, empowering researchers to harness its full potential in materials science and drug development.

Polymerization Methodologies: Crafting the Polymeric Backbone

The polymerization of this compound can be approached through several methods, with living cationic polymerization and controlled radical polymerization (such as RAFT) being the most promising for achieving well-defined architectures.

Living Cationic Polymerization: Precision Control over Polymer Growth

Living cationic polymerization is the premier method for polymerizing vinyl ethers, offering exceptional control over molecular weight and dispersity.[3][4][6] The mechanism relies on the stabilization of the propagating carbocation to prevent chain-terminating side reactions. This is typically achieved by using a combination of a proton source (initiator) and a mild Lewis acid at low temperatures.

Causality Behind Experimental Choices:

  • Initiator System: The combination of a cationogen like an HCl adduct of a vinyl ether (e.g., IBVE-HCl) and a Lewis acid such as tin(IV) chloride (SnCl₄) is a well-established system for the living cationic polymerization of vinyl ethers. The Lewis acid stabilizes the counter-anion, preventing premature termination.

  • Solvent: A non-polar solvent like toluene is often chosen to help control the reactivity of the cationic species.

  • Temperature: Low temperatures (-30 °C to -78 °C) are crucial to suppress chain transfer reactions and maintain the "living" nature of the polymerization.[7]

Experimental Protocol: Living Cationic Polymerization of this compound

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Toluene (solvent), freshly distilled from a sodium/benzophenone ketyl.

  • Isobutyl vinyl ether-HCl adduct (IBVE-HCl) (initiator).

  • Tin(IV) chloride (SnCl₄) (Lewis acid), as a 1.0 M solution in hexane.

  • Methanol (terminating agent).

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled toluene to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Cool the flask to the desired reaction temperature (e.g., -30 °C) in a cryostat or a dry ice/acetone bath.

  • Add the purified this compound monomer to the cooled toluene.

  • Initiate the polymerization by the sequential addition of the IBVE-HCl solution followed by the SnCl₄ solution.

  • Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for ¹H NMR analysis.

  • Terminate the polymerization by adding an excess of pre-chilled methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation: Expected Polymer Characteristics

ParameterExpected Value
Molecular Weight (Mₙ) Controllable by the [Monomer]/[Initiator] ratio
Polydispersity Index (PDI) < 1.2
Glass Transition Temp. (T₉) Expected to be in the range of other poly(phenyl vinyl ether)s
Thermal Decomposition (TᏧ) Expected to be stable up to ~350-400 °C

Note: Specific thermal properties would need to be determined experimentally via DSC and TGA.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_isolation Product Isolation A Dissolve Monomer, RAFT Agent, & Initiator in Dioxane B Freeze-Pump-Thaw Cycles (Oxygen Removal) A->B C Heat to 70°C in Oil Bath B->C D Controlled Radical Polymerization C->D E Terminate Reaction (Cooling & Air Exposure) D->E F Precipitate Polymer in Non-solvent E->F G Filter & Dry Polymer F->G H Polymer Product G->H G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Polymer Poly(this compound) ReactionVessel Toluene/Water 80-90 °C, 24-48h Inert Atmosphere Polymer->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Base K₂CO₃ (aq) Base->ReactionVessel Separation Phase Separation & Washing ReactionVessel->Separation Drying Drying & Concentration Separation->Drying Precipitation Precipitation in Methanol Drying->Precipitation FinalPolymer Functionalized Polymer Precipitation->FinalPolymer

References

Applications of 1-Bromo-4-(vinyloxy)benzene in Materials Science: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Duality of a Versatile Monomer

1-Bromo-4-(vinyloxy)benzene (also known as 4-bromophenyl vinyl ether) is a bifunctional organic molecule poised at the intersection of polymer chemistry and materials science.[1][2] Its strategic combination of a polymerizable vinyl ether group and a synthetically versatile bromoaryl moiety makes it a valuable building block for a diverse range of functional materials.[2] The electron-rich vinyl ether is highly susceptible to cationic polymerization, allowing for the formation of poly(vinyl ether) backbones. Simultaneously, the carbon-bromine bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, enabling the creation of conjugated poly(arylene vinylene)s and other advanced polymer architectures.[3][4] This unique duality allows for the synthesis of polymers with tailored electronic, optical, and thermal properties for applications in organic electronics, sensor technology, and high-performance plastics.

This technical guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed application notes and experimental protocols for its polymerization.

Core Applications in Materials Science

The distinct reactivity of its two functional groups dictates the primary applications of this compound:

  • As a Monomer for Cationic Polymerization: The vinyloxy group readily undergoes cationic polymerization to produce poly(4-bromophenyl vinyl ether). The resulting polymer possesses a flexible polyether backbone with pendant bromoaryl groups. These pendant groups can be further functionalized post-polymerization, allowing for the synthesis of graft copolymers or the introduction of specific chemical functionalities.

  • As a Precursor for Poly(arylene vinylene ether)s (PAVEs): The bromoaryl group allows for the participation of this compound in palladium-catalyzed cross-coupling reactions. For instance, a Heck coupling reaction with an olefin can generate a repeating arylene vinylene ether unit, leading to the formation of conjugated polymers. These materials are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their tunable optoelectronic properties.

  • As a Cross-linking Agent: The ability of both the vinyl and bromo groups to react under different conditions makes this monomer a potential candidate for creating cross-linked polymer networks. For example, the vinyl groups can be polymerized first, followed by a cross-linking reaction involving the bromoaryl moieties.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of polymers from this compound. These are based on established methodologies for similar monomers and should be adapted and optimized for specific research goals.

Protocol 1: Cationic Polymerization of this compound

This protocol describes a general procedure for the cationic polymerization of the vinyl ether group. Cationic polymerization of vinyl ethers is notoriously sensitive to impurities, especially water, which can act as a terminating agent. Therefore, rigorous drying of all reagents and glassware is crucial for achieving controlled polymerization and high molecular weight polymers.[5]

Objective: To synthesize poly(this compound) via cationic polymerization.

Materials:

  • This compound (monomer)

  • Lewis Acid initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (quenching agent)

  • Dry nitrogen or argon gas

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware

Procedure:

  • Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon. The monomer and solvent must be rigorously dried and deoxygenated prior to use.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g, 5.02 mmol) in anhydrous dichloromethane (e.g., 20 mL).

  • Initiation: Cool the monomer solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). To this solution, add a catalytic amount of the Lewis acid initiator (e.g., a freshly prepared 0.1 M solution of BF₃·OEt₂ in CH₂Cl₂, add 0.05 mmol). The initiation is often rapid, and an increase in viscosity may be observed.

  • Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 1-4 hours), monitoring the progress by techniques such as gel permeation chromatography (GPC) if possible.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 2 mL).

  • Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent premature termination of the cationic propagating species by atmospheric moisture.

  • Low Temperature: Helps to suppress chain transfer and termination reactions, leading to a more controlled polymerization and higher molecular weight polymers with narrower molecular weight distributions.[5]

  • Lewis Acid Initiator: BF₃·OEt₂ is a common and effective initiator for the cationic polymerization of vinyl ethers. The choice and concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting polymer.

  • Quenching with Methanol: The nucleophilic oxygen of methanol rapidly reacts with the cationic chain ends, effectively terminating the polymerization.

Expected Polymer Characterization:

PropertyExpected Outcome
Structure Linear polymer with a poly(vinyl ether) backbone and pendant 4-bromophenyl groups.
Molecular Weight (Mn) Typically in the range of 5,000 - 50,000 g/mol , depending on reaction conditions.
Polydispersity (PDI) Can range from 1.2 to 2.5. Lower temperatures and careful control of impurities lead to lower PDI values.
Solubility Expected to be soluble in common organic solvents like THF, chloroform, and toluene.
Thermal Stability The thermal stability will be influenced by the molecular weight and purity of the polymer.
Protocol 2: Synthesis of a Poly(arylene vinylene ether) via Heck Coupling

This protocol outlines a general procedure for the synthesis of a poly(arylene vinylene ether) through a palladium-catalyzed Heck coupling reaction. The Heck reaction forms a carbon-carbon bond between the bromoarene and an alkene.[3][6] In this example, this compound can be self-coupled if an appropriate divinyl comonomer is used, or it can be reacted with another divinyl monomer to form an alternating copolymer. For simplicity, a self-polycondensation reaction with a divinyl comonomer is described.

Objective: To synthesize a poly(arylene vinylene ether) copolymer.

Materials:

  • This compound

  • A divinyl comonomer (e.g., 1,4-divinylbenzene)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

  • Triethylamine (Et₃N) (base and solvent)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Dry nitrogen or argon gas

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All reagents and solvents should be anhydrous and deoxygenated.

  • Reaction Setup: In a Schlenk flask equipped with a condenser, add this compound (e.g., 0.995 g, 5.0 mmol), 1,4-divinylbenzene (e.g., 0.651 g, 5.0 mmol), Pd(OAc)₂ (e.g., 0.011 g, 0.05 mmol), and P(o-tol)₃ (e.g., 0.061 g, 0.2 mmol).

  • Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF (e.g., 20 mL) and triethylamine (e.g., 10 mL).

  • Polymerization: Heat the reaction mixture to a temperature between 80-100 °C under a continuous flow of nitrogen or argon for 24-48 hours. The formation of a precipitate may indicate polymer growth.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the crude polymer and wash it sequentially with methanol and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with an appropriate solvent (e.g., methanol, then acetone, then chloroform). The purified polymer is then isolated from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the final polymer under vacuum at 40-60 °C to a constant weight.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Phosphine Ligand: The Pd(OAc)₂/P(o-tol)₃ system is a commonly used and effective catalyst for Heck coupling reactions. The bulky phosphine ligand helps to stabilize the active palladium species and promote the catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the HBr formed during the reaction, regenerating the active Pd(0) catalyst. It can also serve as a solvent.

  • Anhydrous and Inert Conditions: While the Heck reaction can sometimes be tolerant to trace amounts of water and air, for polymerization, anhydrous and inert conditions are recommended to prevent side reactions and catalyst deactivation, ensuring higher molecular weight polymers.

Expected Polymer Properties:

PropertyExpected Outcome
Structure Alternating copolymer of 4-vinyloxyphenylene and vinylene-phenylene-vinylene units.
Molecular Weight (Mn) Can vary significantly depending on the purity of monomers and reaction conditions, typically in the range of 2,000 - 20,000 g/mol .
Polydispersity (PDI) Generally broader than in living polymerizations, typically > 2.0.
Solubility The solubility will depend on the final polymer structure and molecular weight. The ether linkages may improve solubility in organic solvents.
Optical Properties Expected to be a fluorescent material, with absorption and emission wavelengths dependent on the extent of conjugation in the polymer backbone.

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations involved, the following diagrams represent the polymerization processes.

G cluster_cationic Cationic Polymerization monomer This compound polymer Poly(this compound) monomer->polymer Cationic Polymerization initiator BF₃·OEt₂ initiator->monomer

Caption: Cationic polymerization of this compound.

G cluster_heck Heck Coupling Polymerization monomer1 This compound polymer Poly(arylene vinylene ether) monomer1->polymer monomer2 1,4-Divinylbenzene monomer2->polymer catalyst Pd(OAc)₂ / P(o-tol)₃ catalyst->monomer1

Caption: Heck coupling polymerization to form a poly(arylene vinylene ether).

Future Outlook and Advanced Applications

The true potential of this compound lies in the creative combination of its dual reactivity. For instance, block copolymers could be synthesized by first polymerizing the vinyl ether group via a living cationic polymerization, followed by using the bromoaryl groups as initiation sites for a subsequent palladium-catalyzed cross-coupling polymerization with another monomer. This would lead to well-defined block copolymers with distinct segments, potentially offering unique self-assembly behaviors and functionalities.

Furthermore, the polymers derived from this monomer can be explored for applications in:

  • Organic Electronics: The conjugated backbones of poly(arylene vinylene ether)s make them suitable for use as active layers in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ether linkages can enhance solubility and processability without significantly disrupting the electronic conjugation.

  • Sensors: The fluorescent properties of the conjugated polymers can be harnessed for chemical sensing applications. The interaction of the polymer with specific analytes could lead to a change in its fluorescence emission (e.g., quenching or enhancement), forming the basis of a sensory device.

  • High-Performance Materials: The aromatic and bromo-functionalized polymers can exhibit high thermal stability and chemical resistance, making them candidates for advanced engineering plastics and coatings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-4-(vinyloxy)benzene Heck Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck coupling of 1-Bromo-4-(vinyloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide targeted troubleshooting advice and in-depth answers to frequently encountered challenges. Our focus is on the critical parameter of catalyst loading and its profound impact on reaction efficiency, selectivity, and overall success.

Introduction: The Nuances of Vinyloxybenzene Coupling

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] While powerful, its application to electron-rich olefins like this compound introduces specific challenges. The vinyloxy group significantly influences the electronic properties of the alkene, making the reaction sensitive to issues of regioselectivity (α- versus β-arylation), potential substrate polymerization, and catalyst deactivation.[2][3] Optimizing the palladium catalyst loading is not merely about cost-effectiveness; it is a pivotal factor in navigating these challenges to achieve high yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low to no conversion of this compound. What are the primary causes related to the catalyst system?

A1: This is the most common issue and typically points to a problem with the active catalytic species. A systematic diagnosis is crucial.

  • Inefficient Generation of Active Pd(0): Most Heck reactions start with a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) species to initiate the cycle.[4][5] If this reduction is slow or incomplete, the reaction will stall.

    • Causality: The reduction is often facilitated by a phosphine ligand or the amine base. Impurities in the solvent or reagents (e.g., peroxides in the vinyl ether) can interfere with this step.

    • Solution: Ensure all reagents are pure and solvents are properly degassed. Consider a brief pre-heating of the Pd(II) source and ligand in the solvent before adding other reagents to facilitate the formation of the active Pd(0) complex.

  • Catalyst Decomposition (Palladium Black): The appearance of a black precipitate ("palladium black") is a clear indicator that the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.[6]

    • Causality: This is often caused by excessively high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio. The ligand stabilizes the soluble Pd(0) nanoparticles; without enough ligand, they coalesce.

    • Solution: Rigorously degas all solvents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[6] Ensure the ligand-to-palladium ratio is adequate, typically ranging from 2:1 to 4:1. If decomposition persists, consider lowering the reaction temperature.

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it directly influences the catalyst's stability and reactivity.

    • Causality: For electron-rich olefins like vinyl ethers, bulky, electron-donating phosphine ligands (e.g., P(tBu)₃, P(o-tolyl)₃) or N-Heterocyclic Carbenes (NHCs) are often required to promote oxidative addition and stabilize the catalyst.[7][8] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.

    • Solution: Screen a panel of ligands. Start with a common bulky phosphine ligand and consider an NHC-Pd precatalyst if simple systems fail.

Q2: How do I systematically determine the optimal catalyst loading for my reaction?

A2: The optimal catalyst loading balances reaction rate, yield, and cost. It should be determined experimentally through a systematic screening process. A typical starting point for an aryl bromide is 1-2 mol% of the palladium source.[4]

  • Screening Protocol: Set up a series of parallel reactions where only the catalyst loading is varied (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Keep all other parameters (temperature, concentration, reagent stoichiometry, base) constant.

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) using an appropriate analytical technique like GC-MS, LC-MS, or TLC to track the consumption of starting material and formation of the product.[9][10]

  • Analysis: The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe without significant side product formation. A lower loading might require a longer reaction time but can lead to a cleaner reaction profile.

Table 1: Example Catalyst Loading Optimization Screen

Entry Pd(OAc)₂ (mol%) P(o-tolyl)₃ (mol%) Time (h) Conversion (%) Observations
1 0.5 1.0 12 45 Slow reaction, incomplete conversion.
2 1.0 2.0 12 95 Clean reaction, high conversion.
3 2.0 4.0 8 >98 Faster reaction, slight increase in impurities.

| 4 | 5.0 | 10.0 | 4 | >98 | Very fast, but visible Pd black formation after 2h. |

From this hypothetical screen, 1.0 mol% appears to be the optimal loading.

Q3: I'm observing palladium black formation. What does this signify and how can I prevent it?

A3: The formation of palladium black is a visual confirmation of catalyst death. It means the soluble, catalytically active Pd(0) species have aggregated into insoluble, inactive bulk palladium metal.[6]

  • Primary Causes & Solutions:

    • High Temperature: Excessive heat can accelerate decomposition.

      • Solution: Lower the reaction temperature. While this may slow the reaction, it often preserves the catalyst's lifetime, leading to a higher overall yield.

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides or promote aggregation.

      • Solution: Use robust degassing techniques for all solvents (e.g., freeze-pump-thaw or sparging with argon for 30-60 minutes). Ensure the reaction is performed in an oven-dried flask under a positive pressure of an inert gas like nitrogen or argon.

    • Insufficient Ligand: The ligand acts as a stabilizing agent for the Pd(0) center.

      • Solution: Increase the ligand-to-palladium ratio. A ratio of 2:1 is a common starting point, but ratios up to 4:1 can sometimes be beneficial, especially at very low palladium loadings.

Q4: My reaction is producing a mixture of regioisomers (α- and β-arylation). How does catalyst loading influence this?

A4: Regioselectivity is a well-known challenge in the Heck coupling of electron-rich olefins like vinyl ethers.[2][3] The reaction can produce either the branched (α) or linear (β) product. While the choice of ligand and solvent plays the most significant role, the catalyst concentration can have an indirect effect.

  • Mechanism Insight: The regiochemical outcome is often determined by which mechanistic pathway the reaction follows (neutral vs. cationic).[11][12] High catalyst concentrations, especially if ligand dissociation occurs, can favor pathways that lead to isomerization and mixed products.

  • Troubleshooting:

    • Focus on the Ligand: This is the primary tool for controlling regioselectivity. Bidentate phosphine ligands like dppp are often used to favor α-arylation.[11]

    • Optimize Loading: Once a selective ligand system is identified, stick to the lowest effective catalyst loading determined in your screening. Overloading the system can sometimes lead to a loss of selectivity.

Q5: Are there common side reactions with this compound, and how can catalyst loading help mitigate them?

A5: Yes, several side reactions can compete with the desired coupling.

  • Homocoupling of Aryl Bromide: The formation of 4,4'-bis(vinyloxy)biphenyl can occur, especially at high temperatures and catalyst loadings. This side reaction consumes your starting material and complicates purification.

    • Mitigation: Lowering the catalyst loading and reaction temperature can often suppress this pathway relative to the desired Heck coupling.[4]

  • Vinyl Ether Polymerization/Decomposition: The vinyloxy group can be sensitive, especially under acidic conditions that might arise from the HBr generated during the reaction.

    • Mitigation: Ensure a sufficient amount of base is present to neutralize the HBr promptly. While catalyst loading is not the primary factor, running the reaction at the lowest effective loading minimizes the overall thermal stress on the substrate over the reaction time.

Visualizing the Process

The Heck Catalytic Cycle

The efficiency of each step in this cycle is influenced by the catalyst concentration, ligand, base, and temperature.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X(L)₂ OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord Alkene PdII_Alkene Ar-Pd(II)-X(Alkene)(L) Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-Pd(II)-X(L)₂ Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta Product PdH H-Pd(II)-X(L)₂ Beta->PdH Reduct Reductive Elimination PdH->Reduct Base Reduct->Pd0 HB-Base⁺ + X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Conversion

This decision tree provides a logical path to diagnose and solve low-yield reactions.

Troubleshooting_Workflow start Problem: Low or No Conversion check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst catalyst_inactive Is Pd Black visible?|{ Yes | No} check_catalyst->catalyst_inactive check_reagents Step 2: Verify Reagents & Conditions reagent_purity Are reagents pure & dry? Are solvents degassed? check_reagents->reagent_purity check_protocol Step 3: Review Protocol solution_pd_black High Temp / O₂ / Low Ligand - Lower Temperature - Degas Rigorously - Increase Ligand:Pd Ratio catalyst_inactive:yes->solution_pd_black solution_no_pd_black Possible Causes: - Inefficient Pd(0) Formation - Wrong Ligand Choice - Insufficient Loading Actions: - Pre-activate catalyst - Screen bulky ligands - Increase catalyst loading catalyst_inactive:no->solution_no_pd_black solution_pd_black->check_reagents solution_no_pd_black->check_reagents solution_reagents_ok Reagents likely not the issue. Proceed to next step. reagent_purity:yes->solution_reagents_ok solution_reagents_bad Purify starting materials. Use fresh, dry, degassed solvents. Check base quality. reagent_purity:no->solution_reagents_bad

Caption: A logical workflow for troubleshooting low conversion.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screen

This protocol outlines a standard setup for testing different catalyst loadings. Reactions should be run in parallel for accurate comparison.

  • Preparation: To a series of oven-dried Schlenk tubes equipped with stir bars, add the phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol equivalent relative to Pd).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, varied mol%) to each tube.

  • Reagent Addition: Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq) followed by this compound (1.0 eq, limiting reagent).

  • Solvent and Alkene: Add the degassed solvent (e.g., DMF, NMP, or dioxane, to achieve ~0.2 M concentration) followed by the vinyl ether partner (if different from the aryl halide, typically 1.2-1.5 eq).

  • Reaction: Seal the tubes and place them in a preheated oil bath or heating block set to the desired temperature (e.g., 80-120 °C).

  • Monitoring and Work-up: Stir vigorously. After the designated time, withdraw an aliquot for analysis (TLC, GC-MS). Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[4]

Protocol 2: Optimized Reaction with this compound

This is a representative protocol assuming 1 mol% catalyst loading was found to be optimal.

  • Setup: To an oven-dried 50 mL Schlenk flask under argon, add Pd(OAc)₂ (22.5 mg, 0.1 mmol, 1.0 mol%), P(o-tolyl)₃ (60.9 mg, 0.2 mmol, 2.0 mol%), and K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq).

  • Reagents: Add this compound (2.15 g, 10.0 mmol, 1.0 eq) followed by degassed DMF (20 mL).

  • Heating: Place the flask in an oil bath preheated to 100 °C.

  • Reaction: Stir the mixture for 12 hours, monitoring by TLC until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate (3 x 20 mL).

  • Purification: Combine the filtrates, wash with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

References

Technical Support Center: Optimizing Suzuki Reactions of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 1-bromo-4-(vinyloxy)benzene. This guide is designed to provide in-depth, practical solutions to common challenges, helping you improve reaction yields and ensure consistent, reliable results. The vinyloxy functional group, while valuable, introduces specific sensitivities that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns that arise during the planning and execution of Suzuki couplings with this specific substrate.

Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate typically stem from a few critical areas. A systematic evaluation of your reagents and reaction conditions is the most effective troubleshooting approach. Key areas to scrutinize include:

  • Hydrolysis of the Vinyloxy Group: The vinyl ether moiety is susceptible to acid-catalyzed hydrolysis, which cleaves it to form 4-bromophenol. This side reaction consumes your starting material and complicates purification. The choice of base and the presence of acidic impurities are critical factors.

  • Catalyst and Ligand Integrity: The activity of your palladium catalyst is paramount. Ensure your palladium source and phosphine ligands have not degraded due to improper storage and are handled under an inert atmosphere to prevent oxidation.[1]

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Using fresh, high-purity boronic acid or a more stable boronate ester is crucial.

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[1][3] Rigorous degassing of solvents and maintaining an inert atmosphere are essential.[1]

Q2: I'm observing a significant amount of 4-bromophenol as a byproduct. How can I prevent the hydrolysis of the vinyloxy group?

A2: The formation of 4-bromophenol is a clear indicator of vinyl ether hydrolysis. This is often an acid-catalyzed process.[4] To mitigate this:

  • Choice of Base: Employ a non-acidic, carefully chosen base. While strong bases are needed for the transmetalation step, overly harsh conditions or acidic impurities in the base can promote hydrolysis. Consider using bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) over those that can generate acidic conjugate acids.

  • Reaction Temperature: Lowering the reaction temperature can help minimize the rate of hydrolysis. However, this must be balanced with the temperature required for efficient catalytic turnover.

  • Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried, as water can participate in the hydrolysis.

Q3: What are the best practices for setting up a Suzuki reaction with this substrate to ensure reproducibility?

A3: Consistency is key in complex organic reactions. Adhering to the following best practices will significantly improve the reproducibility of your results:

  • Inert Atmosphere: Always use standard Schlenk techniques or a glovebox to exclude oxygen and moisture from your reaction.[5] Purge all glassware with an inert gas (argon or nitrogen) before use.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. The quality of your starting materials, catalyst, ligand, and base directly impacts the reaction outcome.

  • Degassing: Thoroughly degas all solvents, including any water used in the reaction mixture, prior to use.[6] This can be achieved by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Controlled Addition: In some cases, the slow addition of one of the reactants can help to control reaction rates and minimize side reactions.

Troubleshooting Guide: From Low Yields to No Reaction

This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.

Problem Potential Causes Recommended Solutions
No Product Formation / Very Low Conversion 1. Inactive Catalyst: The palladium catalyst may have decomposed due to age or improper storage. 2. Ligand Oxidation: Phosphine ligands are susceptible to oxidation if not handled under an inert atmosphere.[1] 3. Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be suitable for this specific transformation. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use a fresh, reputable source of palladium catalyst. Consider using a pre-catalyst for more consistent generation of the active Pd(0) species.[3] 2. Store and handle phosphine ligands under an inert atmosphere. 3. Screen a variety of ligands, including bulky, electron-rich phosphines which are often effective for Suzuki couplings.[7][8] 4. Incrementally increase the reaction temperature, while monitoring for potential decomposition of starting materials or product.
Significant Formation of 4-Bromophenol 1. Acid-Catalyzed Hydrolysis of Vinyl Ether: The reaction conditions are too acidic, leading to the cleavage of the vinyloxy group.[4] 2. Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can facilitate hydrolysis.1. Use a milder, non-acidic base (e.g., K2CO3, Cs2CO3). Ensure the base is of high purity. 2. Use anhydrous solvents and reagents. Consider adding a drying agent if necessary.
Formation of Homocoupled Boronic Acid Product 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][3] 2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid may have more opportunity to homocouple.1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Optimize the base and solvent system to facilitate the transmetalation step.
Protodeboronation of the Boronic Acid 1. Unstable Boronic Acid: Some boronic acids are inherently unstable and prone to decomposition.[2][3] 2. Harsh Reaction Conditions: High temperatures and certain bases can accelerate protodeboronation.[1]1. Use fresh, high-purity boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol ester or MIDA boronate.[2][9] 2. Optimize the reaction temperature and choice of base to be as mild as possible while still achieving a good reaction rate.

Visualizing the Suzuki Catalytic Cycle and Troubleshooting Logic

To aid in understanding the reaction and diagnosing issues, the following diagrams illustrate the key mechanistic steps and a logical troubleshooting workflow.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation Transmetalation (R'-B(OR)2 + Base) Oxidative_Addition->Transmetalation Ar-Pd(II)-Br(L)2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-R'(L)2 Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield in This compound Suzuki Reaction check_hydrolysis Analyze Byproducts: Is 4-bromophenol present? start->check_hydrolysis hydrolysis_yes Address Hydrolysis: - Use milder base (K2CO3, Cs2CO3) - Lower reaction temperature - Ensure anhydrous conditions check_hydrolysis->hydrolysis_yes Yes check_catalyst Evaluate Catalyst System: - Use fresh catalyst/ligand - Screen different ligands - Ensure inert atmosphere check_hydrolysis->check_catalyst No hydrolysis_yes->check_catalyst check_boronic_acid Investigate Boronic Acid Stability: - Use fresh boronic acid - Consider stable boronate esters (pinacol, MIDA) check_catalyst->check_boronic_acid optimize_conditions Systematically Optimize: - Temperature - Solvent - Base concentration check_boronic_acid->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A decision tree for troubleshooting low yields in the target Suzuki reaction.

Detailed Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be necessary based on your specific boronic acid partner.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of reaction conditions.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the chosen base (e.g., K2CO3, 2.0 mmol).

    • Add a magnetic stir bar.

    • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition:

    • In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in degassed solvent.

    • Add the catalyst/ligand solution to the Schlenk tube via syringe.

  • Solvent Addition:

    • Add the desired degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir vigorously for the desired reaction time (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Sensitive Substrates

This protocol incorporates measures to minimize hydrolysis and other side reactions.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronate ester (e.g., pinacol ester, 1.1 mmol), and a mild base (e.g., anhydrous K3PO4, 2.0 mmol).

    • Add a magnetic stir bar.

    • Seal the tube and thoroughly purge with argon.

  • Pre-catalyst Addition:

    • Add a stable palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) directly to the solid reagents under a positive flow of argon.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) via syringe.

  • Reaction:

    • Heat the reaction to a moderate temperature (e.g., 70-90 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up:

    • Follow the work-up procedure outlined in Protocol 1.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for navigating the complexities of cross-coupling reactions with 1-Bromo-4-(vinyloxy)benzene. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: A Deeper Dive into Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: I am observing a significant amount of 4-bromophenol as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?

A1: The formation of 4-bromophenol is a clear indication of the hydrolysis of the vinyloxy group. This is a common side reaction when working with vinyl ethers, which are susceptible to cleavage under certain conditions, particularly in the presence of strong bases and water, both of which are often components of Suzuki-Miyaura coupling reactions.[1] The basic conditions required to activate the boronic acid for transmetalation can also facilitate the unwanted hydrolysis of the vinyl ether moiety.[2]

Root Cause Analysis:

  • Strong Base: Strong inorganic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or even sodium tert-butoxide (NaOtBu) can readily promote the hydrolysis of the vinyl ether.

  • Presence of Water: While water is often a necessary component of the solvent system in Suzuki-Miyaura reactions to dissolve the base and facilitate the formation of the active boronate species, it is also a key reactant in the hydrolysis of the vinyl ether.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.

Preventative Measures & Optimization Strategies:

  • Judicious Choice of Base: The most critical parameter to control is the basicity of the reaction medium. Switching to a milder base is paramount.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives. These bases are strong enough to activate the boronic acid but are generally less aggressive towards the vinyloxy group.

    • Rationale: These weaker bases establish a less harsh pH environment, kinetically disfavoring the hydrolysis pathway while still allowing the desired catalytic cycle to proceed.

  • Solvent System Modification: While an aqueous component is often beneficial, minimizing its content or using an alternative system can be advantageous.

    • Anhydrous Conditions: If feasible for your specific coupling partners, employing rigorously dried solvents (e.g., toluene, dioxane, THF) and an anhydrous base (e.g., freshly dried K₃PO₄) can significantly suppress hydrolysis.[3]

    • Biphasic Systems: A biphasic system (e.g., toluene/water) can still be effective with a mild base. The key is to ensure efficient stirring to promote interfacial catalysis.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of the undesired hydrolysis.

Illustrative Data for Base Selection (Hypothetical for this compound):

EntryBase (equiv.)Solvent SystemTemperature (°C)Desired Product Yield (%)4-Bromophenol Byproduct (%)
1NaOH (2.0)Toluene/H₂O (4:1)1001580
2K₂CO₃ (2.0)Toluene/H₂O (4:1)1007515
3K₃PO₄ (2.0)Dioxane/H₂O (4:1)8090<5
Q2: My Heck reaction with this compound and an acrylate is giving low yields and a significant amount of what appears to be polymeric material. What is happening?

A2: The formation of polymeric material suggests that the vinyloxy group of your starting material or product is undergoing polymerization under the reaction conditions. The Heck reaction often requires elevated temperatures and the presence of a palladium catalyst, both of which can initiate polymerization of vinyl ethers.[4][5]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps cluster_3 Outcome Problem Low Yield & Polymer Formation in Heck Reaction Cause1 Thermal Polymerization of Vinyloxy Group Problem->Cause1 Cause2 Palladium-Catalyzed Polymerization Problem->Cause2 Cause3 Sub-optimal Heck Reaction Conditions Problem->Cause3 Step1 Lower Reaction Temperature Cause1->Step1 Step2 Add Polymerization Inhibitor Cause1->Step2 Step3 Optimize Catalyst System Cause2->Step3 Cause3->Step3 Outcome Improved Yield, Minimized Polymerization Step1->Outcome Step2->Outcome Step3->Outcome cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Dehalogenation Side Reaction A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(NHR'R'')L_n]+Br- B->C + Amine F [H-Pd(II)-Ar]L_n B->F Source of H- D Ar-Pd(II)(NR'R'')L_n C->D - HBr (+ Base) E Ar-NR'R'' D->E Reductive Elimination G Ar-H F->G Reductive Elimination

References

Technical Support Center: Purification of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-4-(vinyloxy)benzene (CAS 1005-61-4). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile vinyl ether. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound, ensuring high purity for your downstream applications.

Introduction to this compound

This compound is a valuable bifunctional molecule, featuring a bromoaryl group and a vinyl ether moiety.[1] The bromine atom serves as a handle for cross-coupling reactions, while the vinyloxy group is reactive in polymerizations and cycloadditions.[1] It is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[2] While soluble in many organic solvents, its water solubility is limited.[2]

The synthesis of aryl vinyl ethers like this compound often involves variations of the Williamson ether synthesis, reacting a phenoxide with a vinylating agent.[3][4][5] This synthesis, while effective, can lead to several impurities that necessitate robust purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Question: My crude product is a dark oil, and I'm unsure of the primary impurities.

Answer:

Dark coloration in the crude product typically indicates the presence of polymeric or degradation byproducts. The vinyl ether group is susceptible to polymerization, especially in the presence of acid or heat. Additionally, side reactions from the synthesis can introduce colored impurities.

Probable Causes & Solutions:

  • Residual Acid: Trace amounts of acid from the reaction workup can catalyze the polymerization of the vinyl ether.

    • Solution: Ensure the workup includes a thorough wash with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.

  • Starting Material Impurities: Impurities in the starting 4-bromophenol can carry through the reaction.

    • Solution: Use high-purity 4-bromophenol. If necessary, purify the starting material by recrystallization before the synthesis.

  • Overheating: Excessive heat during the reaction or solvent removal can promote polymerization and decomposition.

    • Solution: Maintain careful temperature control throughout the process. Use a rotary evaporator at a moderate temperature to remove the solvent.

Question: I'm seeing multiple spots on my TLC plate after initial purification. How can I identify and remove them?

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Identifying these impurities is key to selecting the appropriate purification method.

Common Impurities and Identification:

ImpurityTypical Rf Value (Hexane/Ethyl Acetate)Identification Notes
This compoundHigher RfThe desired product is generally less polar than the starting material.
4-Bromophenol (unreacted)Lower RfCan be visualized with a potassium permanganate stain.
Polymeric byproductsStreaking or at the baselineThese are often high molecular weight and highly polar.
SolventMay appear as a faint spot at the solvent frontDepends on the solvent used in the reaction.

Purification Strategy:

Flash column chromatography is the most effective method for separating these impurities.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the initial elution solvent (hexane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the dried silica gel containing the sample to the top of the packed column.

  • Elution: Begin eluting with 100% hexane. The less polar this compound will move down the column first.

  • Gradient Elution (if necessary): If separation is not optimal, gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., 1-5%). This will help to elute more polar impurities like unreacted 4-bromophenol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Question: My purified product is turning yellow or brown upon storage. How can I prevent this?

Answer:

Discoloration upon storage is a common issue with vinyl ethers and is often due to slow polymerization or oxidation.

Prevention and Storage Recommendations:

  • Inhibitor Addition: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the purified product.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature and Darkness: Store the product in a tightly sealed container at a low temperature (refrigerated or frozen) and protected from light.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound?

A1: this compound is harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9]

Q2: What are the typical spectroscopic data for pure this compound?

A2: While specific NMR data can vary slightly based on the solvent and instrument, you should expect characteristic peaks for the vinyl and aromatic protons in the 1H NMR spectrum. The 13C NMR will show distinct signals for the vinyl carbons and the aromatic carbons, including the carbon attached to the bromine.

Q3: Can I purify this compound by distillation?

A3: While distillation is a possible purification method, it must be performed under reduced pressure to avoid thermal decomposition and polymerization of the vinyl ether group. Flash column chromatography is often a more reliable and milder method for achieving high purity on a laboratory scale.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is approximately 199.05 g/mol .[10][11][12]

Logical Workflow for Purification

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow cluster_purification Purification Strategy start Crude Reaction Mixture workup Aqueous Workup (incl. bicarb wash) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal crude_product Crude Product Analysis (TLC) solvent_removal->crude_product column_chrom Flash Column Chromatography crude_product->column_chrom Multiple spots or colored impurities distillation Vacuum Distillation (Use with caution) crude_product->distillation Minor, non-polar impurities analysis Purity Analysis (NMR, GC-MS) column_chrom->analysis distillation->analysis pure_product Pure Product (>95%) analysis->pure_product Purity OK repurify Repurify analysis->repurify Impure storage Store under N2, cold, dark, with inhibitor pure_product->storage repurify->column_chrom

Caption: Decision workflow for purification.

Troubleshooting Common Chromatography Problems

Caption: Troubleshooting flash chromatography.

References

Technical Support Center: Preventing Homocoupling in Reactions with 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 1-Bromo-4-(vinyloxy)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of undesired homocoupling side reactions. The unique electronic properties of this compound, stemming from the electron-donating vinyloxy group, can present specific challenges in cross-coupling reactions. This resource will equip you with the knowledge to optimize your reaction conditions and achieve high yields of your desired cross-coupled products.

Troubleshooting Guide: Addressing Homocoupling in Real-Time

This section is dedicated to resolving specific experimental issues where homocoupling of this compound is the primary undesired outcome.

Q1: My Suzuki-Miyaura reaction is yielding significant amounts of 4,4'-bis(vinyloxy)biphenyl. What are the likely causes and how can I mitigate this?

The formation of 4,4'-bis(vinyloxy)biphenyl, the homocoupling product of this compound, in a Suzuki-Miyaura coupling is a common issue. This side reaction is often attributed to several factors related to the catalyst, reaction conditions, and reagents.

Underlying Causes & Solutions:

  • Palladium(II) Species in the Reaction Mixture: The presence of Pd(II) species without coordinated aryl/vinyl/alkyl ligands can catalyze the homocoupling of two boronic acid molecules.[1] This can occur if a Pd(II) source is used and the reduction to the active Pd(0) catalyst is inefficient or if the reaction mixture is not properly degassed, leading to oxidation of Pd(0) to Pd(II).[1][2]

    • Solution 1: Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Techniques such as subsurface sparging with an inert gas (nitrogen or argon) for an extended period are highly effective.[2][3]

    • Solution 2: Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby minimizing the concentration of free Pd(II).[2][3]

    • Solution 3: Pre-catalyst Activation: Employing a pre-catalyst activation step at a lower temperature before adding the coupling partners can ensure the complete formation of the active Pd(0) species.[4]

  • Ligand Selection: The choice of ligand is critical in suppressing homocoupling. For electron-rich aryl bromides like this compound, standard ligands like triphenylphosphine may not be optimal.

    • Solution: Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), can accelerate the rate of oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[5][6] N-heterocyclic carbene (NHC) ligands are also highly effective for this class of substrates.[6][7]

  • Base and Solvent Effects: The choice of base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling.

    • Solution: Optimize Base and Solvent System: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[6] Aprotic polar solvents or ethereal solvents, often with a small amount of water, are typically used.[6] However, be mindful that excess water can promote protodeboronation of the boronic acid coupling partner.[6]

Q2: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing significant formation of the diyne (alkyne homocoupling). How can this be prevented?

The homocoupling of the terminal alkyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when using copper(I) as a co-catalyst.[8]

Underlying Causes & Solutions:

  • Oxygen Presence: The copper-catalyzed homocoupling of terminal acetylenes is highly sensitive to the presence of oxygen.[8]

    • Solution 1: Strict Anaerobic Conditions: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[9] All solvents and reagents should be thoroughly degassed.

    • Solution 2: Reducing Atmosphere: Introducing a dilute hydrogen gas mixture with nitrogen or argon into the reaction atmosphere has been shown to significantly reduce alkyne homocoupling.[8]

  • Catalyst Concentration: The concentration of both the palladium and copper catalysts can influence the rate of homocoupling.[8]

    • Solution: Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary for the desired reaction, excessive catalyst loading can sometimes promote side reactions. A careful optimization of the catalyst and co-catalyst concentrations is recommended.

  • Copper-Free Sonogashira Conditions: The copper(I) co-catalyst is often the primary culprit in promoting alkyne homocoupling.

    • Solution: Employ Copper-Free Protocols: Numerous copper-free Sonogashira coupling protocols have been developed. These methods often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.[10] The use of bulky and electron-rich ligands can be particularly effective in these systems.[10]

Q3: My Heck reaction between this compound and an alkene is inefficient, with homocoupling of the aryl bromide being a noticeable byproduct. What adjustments should I consider?

The Heck reaction with electron-rich aryl bromides can be sluggish, which can provide an opportunity for side reactions like homocoupling to occur.

Underlying Causes & Solutions:

  • Slow Oxidative Addition: The electron-donating vinyloxy group increases the electron density on the aromatic ring, making the oxidative addition of the C-Br bond to the Pd(0) center less favorable.[11]

    • Solution 1: High-Activity Catalysts: Utilize catalyst systems known for their high activity with electron-rich aryl halides. This often involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[11][12]

    • Solution 2: Higher Reaction Temperatures: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition. However, this must be balanced against the potential for catalyst decomposition. The use of thermally stable catalysts, such as palladacycles, can be advantageous at elevated temperatures.[11]

  • Ligand Dissociation and Catalyst Decomposition: At higher temperatures, ligand dissociation from the palladium center can occur, leading to the formation of palladium black, which can have different catalytic activity and potentially promote homocoupling.[13]

    • Solution: Stable Ligand Systems: Employing strongly coordinating and thermally stable ligands, such as certain bidentate phosphines or NHCs, can help maintain the integrity of the catalytic species throughout the reaction.

Frequently Asked Questions (FAQs)

This section addresses broader concepts and preventative strategies for minimizing homocoupling in reactions involving this compound.

Q4: What is the fundamental mechanism of aryl bromide homocoupling in palladium-catalyzed reactions?

Aryl bromide homocoupling can occur through several pathways, but a common mechanism involves the reaction of two molecules of the aryl-palladium(II) intermediate. After the initial oxidative addition of this compound to a Pd(0) center to form an Aryl-Pd(II)-Br complex, a second molecule of the aryl bromide can react in a disproportionation or a reductive elimination pathway to form the biaryl product and regenerate a Pd(0) or Pd(II) species. The exact mechanism can be complex and dependent on the specific reaction conditions.

Q5: How does the purity of this compound affect the likelihood of homocoupling?

The purity of the starting material is crucial. Impurities can act as poisons to the catalyst or participate in side reactions. For instance, the presence of residual reagents from the synthesis of this compound could potentially interfere with the catalytic cycle. Furthermore, the vinyloxy group itself can be susceptible to polymerization, especially if inhibitors are not present or have been removed.[14] While not directly homocoupling, polymerization can consume the starting material and complicate purification. It is always recommended to use highly pure starting materials for cross-coupling reactions.

Q6: Are there general strategies for choosing a ligand to suppress homocoupling with electron-rich aryl bromides?

Yes, the selection of the ligand is arguably one of the most critical factors. The general principle is to use ligands that promote the desired catalytic cycle at a much faster rate than the undesired homocoupling pathways.

Key Ligand Characteristics:

  • Steric Bulk: Bulky ligands facilitate the reductive elimination step and can help prevent the formation of dimeric palladium species that may be involved in homocoupling pathways.[5]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide, a key step for electron-rich substrates.[5]

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are well-established for their effectiveness in coupling electron-rich aryl halides.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes, making them excellent choices for challenging cross-coupling reactions.[6][7]

  • Ferrocenyl Phosphines (e.g., dppf): Dppf and related ligands have a large bite angle and are effective in a variety of cross-coupling reactions.[5]

Data Summary: Ligand Effects on Suppressing Homocoupling

The following table provides a qualitative comparison of different ligand types for suppressing homocoupling in Suzuki-Miyaura reactions with electron-rich aryl bromides.

Ligand TypeSteric BulkElectron-Donating AbilityGeneral Efficacy in Suppressing Homocoupling
Triphenylphosphine (PPh₃)LowModerateLow to Moderate
Tri(tert-butyl)phosphineHighHighHigh
Buchwald Biaryl PhosphinesHighHighVery High
N-Heterocyclic Carbenes (NHCs)HighVery HighVery High
Experimental Protocols: A Starting Point for Optimization

The following is a generalized protocol for a Suzuki-Miyaura coupling of this compound designed to minimize homocoupling. This should be considered a starting point, and optimization may be necessary for specific coupling partners.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 10:1)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for at least 30 minutes.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium(II) acetate and SPhos. Add a small amount of the degassed solvent and stir for a few minutes to form the pre-catalyst.

  • Reaction Initiation: Add the degassed solvent to the main reaction flask via syringe, followed by the pre-catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting homocoupling issues.

TroubleshootingWorkflow Start High Homocoupling Observed Check_Degassing Was the reaction rigorously degassed? Start->Check_Degassing Improve_Degassing Action: Improve degassing procedure (e.g., sparging). Check_Degassing->Improve_Degassing No Check_Ligand Is the ligand optimal for electron-rich substrates? Check_Degassing->Check_Ligand Yes Improve_Degassing->Check_Ligand Change_Ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, NHC). Check_Ligand->Change_Ligand No Check_Catalyst_State Is Pd(II) present? Check_Ligand->Check_Catalyst_State Yes Change_Ligand->Check_Catalyst_State Add_Reducing_Agent Action: Add a mild reducing agent (e.g., potassium formate). Check_Catalyst_State->Add_Reducing_Agent Likely Check_Base_Solvent Are the base and solvent optimized? Check_Catalyst_State->Check_Base_Solvent Unlikely Add_Reducing_Agent->Check_Base_Solvent Optimize_Conditions Action: Screen alternative bases (K3PO4, Cs2CO3) and solvent systems. Check_Base_Solvent->Optimize_Conditions No Success Homocoupling Minimized Check_Base_Solvent->Success Yes Optimize_Conditions->Success

Caption: A step-by-step workflow for troubleshooting homocoupling side reactions.

Catalytic Cycle and Homocoupling Side Reaction

This diagram illustrates the main catalytic cycle of a Suzuki-Miyaura coupling and where the undesired homocoupling side reaction can branch off.

CatalyticCycle cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_reaction Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Pd(II) Pd(II) (from oxidation or pre-catalyst) Pd(0)L2->Pd(II) Oxidation (O2) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-Ar' Homocoupling Product Pd(II)->Ar'-Ar' 2 Ar'-B(OH)2

Caption: The Suzuki-Miyaura catalytic cycle with the competing homocoupling pathway.

References

Degradation pathways of 1-Bromo-4-(vinyloxy)benzene in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Degradation of 1-Bromo-4-(vinyloxy)benzene in Acidic Media

Welcome to the technical support guide for handling and understanding the chemistry of this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile synthon. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the expertise to anticipate reaction outcomes, solve problems efficiently, and ensure the integrity of your results.

Frequently Asked Questions (FAQs): The Core Mechanism

This section delves into the fundamental chemical behavior of this compound in the presence of acid.

Q1: What is the primary degradation pathway for this compound in an acidic aqueous environment?

The primary degradation pathway is a classic acid-catalyzed hydrolysis of the vinyl ether moiety. This reaction is well-documented for vinyl ethers and proceeds through a specific, stepwise mechanism.[1][2][3] The process begins with the protonation of the vinyl group, followed by the addition of water and subsequent decomposition of an unstable intermediate.

Q2: Can you illustrate the step-by-step mechanism of this hydrolysis?

Certainly. The reaction proceeds via three key stages:

  • Rate-Determining Protonation: An acid catalyst (like H₃O⁺) protonates the β-carbon of the vinyl double bond. This is the slowest step in the reaction and thus dictates the overall reaction rate.[1][2][3] This step generates a resonance-stabilized alkoxycarbocation intermediate.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and rapidly attacks the carbocation.

  • Hemiacetal Decomposition: The resulting intermediate is a hemiacetal, which is unstable in acidic conditions. It quickly decomposes to yield the final products.[1]

Below is a diagram illustrating this pathway.

G cluster_step1 Step 1: Rate-Determining Protonation cluster_step2 Step 2: Hydration cluster_step3 Step 3: Decomposition A This compound B Resonance-Stabilized Alkoxycarbocation A->B + H₃O⁺ - H₂O C Hemiacetal Intermediate B->C + H₂O D 4-Bromophenol + Acetaldehyde C->D - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Q3: What are the final, stable products of this degradation?

The complete hydrolysis of this compound yields two final products: 4-Bromophenol and Acetaldehyde .

Q4: How does the bromo-substituent influence the rate of hydrolysis compared to an unsubstituted phenyl vinyl ether?

The bromo group is an electron-withdrawing group via induction, which destabilizes the carbocation intermediate formed during the rate-determining protonation step.[1] This destabilization increases the activation energy for this step, thereby making the hydrolysis of this compound slower than that of an unsubstituted phenyl vinyl ether under identical conditions.

Troubleshooting Guide: Addressing Experimental Challenges

Even with a well-understood mechanism, practical challenges can arise. This section addresses common issues in a question-and-answer format.

Q: My hydrolysis reaction is proceeding very slowly or appears stalled. What factors should I investigate?

A: Several factors could be responsible for a sluggish reaction. Systematically check the following:

  • Acid Concentration/Strength: The reaction is acid-catalyzed, making its rate directly proportional to the acid concentration.[2] A low concentration or the use of a weak acid may be the cause.

    • Solution: Increase the molar equivalent of the acid or switch to a stronger acid (e.g., from acetic acid to HCl or H₂SO₄). Perform this change incrementally.

  • Temperature: Like most chemical reactions, the rate of hydrolysis will increase with temperature.

    • Solution: Gently warm the reaction mixture (e.g., to 40-50 °C). Monitor carefully, as excessive heat can lead to side reactions.

  • Solubility: this compound has limited solubility in purely aqueous media. If the compound is not well-dissolved, the reaction will be limited by the rate of dissolution.

    • Solution: Use a co-solvent such as tetrahydrofuran (THF) or acetone to create a homogeneous reaction mixture.

Q: I'm observing unexpected peaks in my TLC/LC-MS analysis. What are potential side products?

A: While the primary pathway is hydrolysis, other reactions can occur, especially under harsh conditions:

  • Polymerization: Vinyl ethers are susceptible to cationic polymerization, which can be initiated by the acid catalyst.[4] This is more likely at higher concentrations of the starting material and with certain types of acids.

  • Aldol Reactions of Acetaldehyde: The acetaldehyde product can undergo self-condensation (an aldol reaction) in the presence of acid, leading to a variety of higher molecular weight byproducts.

  • Aromatic Side Reactions: Under very strong acidic conditions and high temperatures, the 4-bromophenol product could potentially undergo further reactions, although this is less common.

Q: How can I effectively monitor the reaction to determine its endpoint?

A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The aromatic starting material and product will be visible.

  • Procedure: Spot the reaction mixture alongside a co-spot of the starting material. The disappearance of the starting material spot (which is less polar and will have a higher Rf value) and the appearance of the 4-bromophenol spot (more polar, lower Rf) indicates reaction progress.

Troubleshooting Workflow for Incomplete Reaction

G start Reaction Incomplete/Slow check_acid Is Acid Concentration Sufficient? start->check_acid check_temp Is Temperature Adequate? check_acid->check_temp Yes increase_acid Increase Acid Conc. or Use Stronger Acid check_acid->increase_acid No check_sol Is Mixture Homogeneous? check_temp->check_sol Yes increase_temp Warm Reaction Gently (e.g., 40-50°C) check_temp->increase_temp No add_cosolvent Add Co-Solvent (THF, Acetone) check_sol->add_cosolvent No monitor Re-analyze by TLC/LC-MS check_sol->monitor Yes increase_acid->monitor increase_temp->monitor add_cosolvent->monitor

Caption: Troubleshooting workflow for an incomplete hydrolysis reaction.

Experimental Protocols

Protocol 1: Standard Procedure for Acid-Catalyzed Hydrolysis

This protocol provides a general method for the hydrolysis of this compound.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable co-solvent like THF (e.g., 5 mL per 1 g of substrate).

    • Add an equal volume of water.

  • Initiation:

    • While stirring vigorously, add a catalytic amount of a strong acid (e.g., 1 M HCl, 0.1 eq) dropwise to the mixture at room temperature.

  • Monitoring:

    • Monitor the reaction progress every 15-30 minutes using TLC as described in the troubleshooting section.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7).

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromophenol.

  • Purification:

    • The crude product can be purified by flash column chromatography or recrystallization if necessary.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Using a capillary tube, apply a small spot of your starting material solution in the left lane.

    • In the middle lane, apply a spot of the ongoing reaction mixture.

    • In the right lane, apply a spot of the reaction mixture directly on top of a spot of the starting material (this is the "co-spot").

  • Development: Place the plate in a sealed chamber containing the chosen mobile phase (e.g., 20% ethyl acetate in hexanes). Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot in the middle lane has completely disappeared.

Quantitative Data Summary

The rate of hydrolysis is highly dependent on experimental conditions. The table below provides an illustrative summary of how reaction parameters can influence outcomes.

Entry Acid Catalyst Concentration (M) Temperature (°C) Approx. Time for >95% Conversion Key Observation
1HCl0.1252-4 hoursStandard, controlled reaction.
2HCl1.025< 30 minutesMuch faster rate, potential for byproduct formation if not controlled.
3Acetic Acid1.025> 24 hoursDemonstrates the significant effect of acid strength on reaction rate.
4HCl0.150< 1 hourIncreased temperature significantly accelerates the reaction.

Safety and Handling FAQs

Q: What are the primary safety hazards of this compound?

A: According to safety data, this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Always handle it with appropriate care in a well-ventilated area or chemical fume hood.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound and strong acids?

A: The following PPE must be worn:

  • Eye Protection: ANSI-approved safety goggles or a face shield.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A flame-resistant lab coat.

Q: How should I properly dispose of waste from this reaction?

A: All waste must be disposed of according to your institution's and local regulations.

  • Aqueous Waste: Neutralize the acidic aqueous layer before disposing of it in the appropriate aqueous waste container.

  • Organic Waste: Collect all organic solvents and residues in a designated halogenated organic waste container.

  • Solid Waste: Dispose of contaminated items like filter paper and silica gel in the solid chemical waste stream.[5]

References

Technical Support Center: Synthesis of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-0105

Last Updated: January 5, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-Bromo-4-(vinyloxy)benzene. This versatile building block is crucial in the development of advanced materials and pharmaceutical intermediates, prized for its dual functionality—the bromo group allows for cross-coupling reactions, while the vinyloxy moiety is active in polymerizations and cycloadditions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate the formation of common byproducts, thereby optimizing your synthesis for yield and purity.

Troubleshooting Guide: Identifying & Mitigating Byproducts

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My yield of this compound is significantly lower than expected. What are the common causes related to byproduct formation?

Answer:

Low yields are often a direct consequence of competing side reactions that consume your starting material, 4-bromophenol, or your product. The most common culprits are polymerization and hydrolysis.

  • Polymerization: Vinyl ethers are highly susceptible to cationic polymerization, especially in the presence of trace acids.[2] If your reaction conditions are not strictly anhydrous and aprotic, or if acidic impurities are present in your starting materials or solvents, you may be generating polymeric byproducts. These are often observed as a sticky, insoluble residue.

  • Hydrolysis: The vinyl ether product can hydrolyze back to 4-bromophenol and acetaldehyde, particularly during aqueous workup or if wet solvents are used. This reaction is catalyzed by acid.[3][4][5][6]

  • Incomplete Reaction: Ensure your reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Unreacted 4-bromophenol is a common impurity that reduces the isolated yield of the desired product.

Mitigation Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. If using a base like cesium carbonate, ensure it is dried in a vacuum oven before use.[1]

  • Use a Proton Sponge/Non-Nucleophilic Base: If your reaction is sensitive to acid, consider adding a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, to scavenge any trace protons that could initiate polymerization.

  • Careful Workup: When quenching the reaction, use a mild, cold basic solution (e.g., saturated NaHCO₃) to neutralize any acid catalysts before extraction. Minimize contact time with the aqueous phase.

  • Catalyst Choice: For transvinylation reactions using vinyl acetate, iridium-based catalysts have shown high efficiency.[1][7] For palladium-catalyzed vinylations, the choice of ligand is critical to promote the desired reaction over side reactions.[8]

Question 2: I observe a broad, unresolved hump in my ¹H NMR baseline, particularly between 3.5-4.0 ppm. What is this?

Answer:

A broad, poorly resolved signal, often referred to as "rolling baseline" or a "hump," in the aliphatic region of the ¹H NMR spectrum is a classic indicator of polymer formation. In this synthesis, it is almost certainly due to the cationic polymerization of the this compound product.

The backbone of poly(vinyl ether)s consists of repeating -[CH₂-CH(OAr)]- units. The protons on this backbone are in slightly different chemical environments due to varying chain lengths and conformations, causing their signals to overlap and appear as a broad unresolved feature rather than sharp peaks.[9]

Confirmation Steps:

  • Solubility Test: The polymeric byproduct is often less soluble in common NMR solvents (like CDCl₃) than the monomeric product. You may observe a precipitate or cloudiness in your NMR tube.

  • Precipitation: Dissolve a small amount of your crude product in a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., methanol or hexane). The polymer, if present in sufficient quantity, should precipitate out.

Question 3: My GC-MS analysis shows a peak with a mass corresponding to acetaldehyde. Where did this come from?

Answer:

The presence of acetaldehyde is a strong indicator that your vinyl ether product has undergone acid-catalyzed hydrolysis.[3][10] The vinyl ether moiety reacts with water in the presence of an acid catalyst to form an unstable hemiacetal, which rapidly decomposes into 4-bromophenol and acetaldehyde.[6][11]

This can occur under several circumstances:

  • During an acidic aqueous workup.

  • If using a GC-MS instrument with acidic sites in the injection port or column.

  • Upon storage if the product is exposed to atmospheric moisture and is slightly acidic.

Analytical Workflow for Byproduct Identification

G cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_id Byproduct Identification Crude Crude Product Mixture TLC TLC Screening (Initial Check) Crude->TLC Spot sample Column Column Chromatography (Purification) TLC->Column Determine solvent system GCMS GC-MS Analysis (Volatility & Mass) Column->GCMS Analyze fractions NMR ¹H & ¹³C NMR (Structural ID) Column->NMR Analyze fractions Acetaldehyde Acetaldehyde/ Hemiacetal GCMS->Acetaldehyde Low MW peak, Confirms Hydrolysis Other Other Byproducts GCMS->Other Polymer Polymer NMR->Polymer Broad signals ~3.5-4.0 ppm Unreacted Unreacted 4-Bromophenol NMR->Unreacted Sharp phenolic OH peak, Aromatic signals NMR->Other G Reactants 4-Bromophenol + Vinylating Agent (e.g., Vinyl Acetate) Catalyst Pd or Ir Catalyst Product This compound (Desired Product) Catalyst->Product  Desired Pathway (Transvinylation) Hydrolysis Hydrolysis Products (4-Bromophenol + Acetaldehyde) H_Plus Trace H⁺ Product->H_Plus Initiates H2O H₂O Polymer Polymerization Byproduct H_Plus->Polymer H2O->Hydrolysis  Acid-Catalyzed

References

Technical Support Center: Palladium Catalyst Removal from 1-Bromo-4-(vinyloxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the effective removal of residual palladium catalysts from reactions involving 1-Bromo-4-(vinyloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your final products.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), due to potential toxicity. Therefore, robust and reliable purification strategies are paramount. This center will guide you through the intricacies of palladium removal, with a special focus on the unique chemical nature of products derived from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of palladium residues I might encounter in my reaction mixture?

A1: Palladium residues can exist in various forms, depending on the reaction conditions and work-up procedures. These can include:

  • Homogeneous Palladium Species: Soluble Pd(0) and Pd(II) complexes, often coordinated to ligands (e.g., phosphines) used in the reaction.

  • Heterogeneous Palladium Species: Insoluble palladium black (Pd(0)) can precipitate out of the reaction mixture, especially upon completion of the reaction or during work-up.

  • Colloidal Palladium: Nanoparticles of palladium that may remain suspended in the solution and can be challenging to remove by simple filtration.[1]

Understanding the likely form of your palladium residue is the first step in selecting an appropriate removal strategy.

Q2: How does the vinyloxy group in my product affect the choice of palladium removal method?

A2: The vinyloxy group is an electron-rich moiety and can be sensitive to certain conditions. It is crucial to select a palladium removal method that does not compromise the integrity of this functional group. Key considerations include:

  • Acid Sensitivity: The vinyloxy group can be susceptible to hydrolysis under strongly acidic conditions. Therefore, methods employing acidic scavengers or washes should be approached with caution and optimized carefully.

  • Oxidative Stability: While generally stable, harsh oxidative conditions should be avoided to prevent unwanted side reactions with the vinyl group.

  • Lewis Acidity: Some palladium species can act as Lewis acids. Ensuring their efficient removal can prevent potential degradation of the vinyloxy-containing product over time.

Q3: I'm observing inconsistent palladium removal from batch to batch. What could be the cause?

A3: Inconsistent results often stem from subtle variations in the reaction work-up. The speciation of palladium at the end of a reaction can be complex and influenced by factors such as reaction time, temperature, and the presence of residual starting materials or reagents. To improve consistency, it is recommended to standardize your work-up procedure before initiating the palladium removal step.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound reaction products.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
High levels of residual palladium after filtration. The palladium species are likely soluble (homogeneous) and passing through the filter.1. Employ a Scavenger: Add a solid-supported palladium scavenger to the crude product solution before filtration. Thiol- or thiourea-functionalized silica and polymer scavengers are highly effective. 2. Use Activated Carbon: Treatment with activated carbon can adsorb soluble palladium species.[2] 3. Consider Crystallization: If your product is a solid, recrystallization can be a powerful tool to leave palladium impurities in the mother liquor.
Significant product loss during purification. 1. The product may be adsorbing to the scavenger or activated carbon. 2. The chosen purification method (e.g., chromatography) may not be optimized.1. Optimize Scavenger Amount: Use the minimum effective amount of scavenger. 2. Thorough Washing: After filtration, wash the scavenger or carbon cake with a fresh portion of the solvent to recover adsorbed product. 3. Solvent Selection for Chromatography: Screen different solvent systems to ensure good separation between your product and the palladium species, minimizing product loss.
The vinyloxy group in my product is degrading. The purification conditions (e.g., pH, temperature) are too harsh.1. Use Neutral Scavengers: Opt for scavengers that are effective under neutral pH conditions. 2. Moderate Temperatures: Perform scavenging at room temperature or with gentle heating, monitoring for any product degradation. 3. Avoid Strong Acids/Bases: During extractive work-up, use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) instead of strong acids or bases.
Difficulty filtering the scavenger or activated carbon. The particle size of the adsorbent is too fine, leading to a clogged filter.1. Use a Filter Aid: Slurry the scavenger or carbon with a filter aid like Celite® before filtration to improve the flow rate.[3] 2. Consider Cartridge Formats: Many scavengers are available in pre-packed cartridges for easier handling and separation.

Experimental Protocols

Here are detailed, step-by-step protocols for common and effective palladium removal techniques applicable to products derived from this compound.

Protocol 1: Removal of Palladium using Filtration with Celite®

This method is most effective for removing heterogeneous palladium, such as palladium black.

Workflow Diagram:

G cluster_0 Protocol 1: Filtration with Celite® A 1. Dilute Reaction Mixture B 2. Prepare Celite® Pad A->B Next C 3. Filter Reaction Mixture B->C Next D 4. Wash Celite® Pad C->D Next E 5. Concentrate Filtrate D->E Next F 6. Analyze for Residual Pd E->F Final Step

Workflow for Palladium Removal via Celite® Filtration.

Procedure:

  • Dilute the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This reduces the viscosity and helps prevent clogging of the filter.

  • Prepare the Celite® Pad: In a sintered glass funnel or a Büchner funnel, place a piece of filter paper and add a 1-2 cm thick layer of Celite®. Gently press down to create a compact pad. Wet the pad with the solvent used for dilution.

  • Filter the Reaction Mixture: Slowly pour the diluted reaction mixture through the Celite® pad.

  • Wash the Celite® Pad: Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentrate the Filtrate: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium: Analyze a sample of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the final palladium concentration.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is highly effective for removing soluble (homogeneous) palladium species. Thiol-functionalized silica is a common and effective choice.

Workflow Diagram:

G cluster_1 Protocol 2: Solid-Supported Scavenging A 1. Dissolve Crude Product B 2. Add Scavenger A->B Next C 3. Stir Mixture B->C Next D 4. Filter to Remove Scavenger C->D Next E 5. Wash Scavenger D->E Next F 6. Concentrate Filtrate E->F Next G 7. Analyze for Residual Pd F->G Final Step

Workflow for Palladium Removal using a Solid-Supported Scavenger.

Procedure:

  • Dissolve the Crude Product: After an initial work-up (e.g., aqueous wash), dissolve the crude product containing the palladium catalyst in a suitable organic solvent.

  • Add the Scavenger: Add the solid-supported scavenger (e.g., thiol-functionalized silica, typically 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stir the Mixture: Stir the suspension at room temperature. The optimal stirring time can vary (from a few hours to overnight) and should be determined experimentally. Gentle heating (e.g., 40 °C) can sometimes improve the scavenging efficiency, but monitor for any degradation of the vinyloxy group.

  • Filter to Remove the Scavenger: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Wash the Scavenger: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentrate the Filtrate: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using a suitable analytical method (e.g., ICP-MS).

Protocol 3: Purification by Column Chromatography

Column chromatography is a standard and effective method for separating the desired product from the palladium catalyst and other impurities.[4][5]

Workflow Diagram:

G cluster_2 Protocol 3: Column Chromatography A 1. Prepare Silica Gel Slurry B 2. Pack the Column A->B Next C 3. Load Crude Product B->C Next D 4. Elute with Solvent Gradient C->D Next E 5. Collect and Combine Fractions D->E Next F 6. Concentrate Purified Product E->F Next G 7. Analyze for Purity and Pd Content F->G Final Step

Workflow for Purification by Column Chromatography.

Procedure:

  • Prepare Silica Gel Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack the Column: Pack a chromatography column with the silica gel slurry.

  • Load the Crude Product: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elute with a Solvent Gradient: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The palladium catalyst, being more polar, will typically remain at the top of the column or elute much later than the desired product.

  • Collect and Combine Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentrate the Purified Product: Combine the pure fractions and remove the solvent under reduced pressure.

  • Analyze for Purity and Palladium Content: Confirm the purity of the product by NMR and determine the residual palladium content by ICP-MS.

By leveraging the information and protocols in this technical support center, you will be well-equipped to tackle the challenges of palladium removal from your this compound reactions, ensuring the integrity and purity of your valuable compounds.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-4-(vinyloxy)benzene and 1-Iodo-4-(vinyloxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceutical and materials science syntheses. This guide offers an in-depth, objective comparison of the reactivity of two key building blocks: 1-bromo-4-(vinyloxy)benzene and 1-iodo-4-(vinyloxy)benzene.

The presence of the vinyloxy group, a versatile functional moiety, adds another layer of consideration to the synthetic utility of these aryl halides. Understanding the nuanced differences in their reactivity is paramount for designing robust and efficient synthetic routes. This guide will delve into the theoretical underpinnings of their reactivity, supported by experimental data from analogous systems, and provide detailed protocols for their application in key cross-coupling reactions.

The Decisive Factor: The Carbon-Halogen Bond

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This makes the initial, and often rate-determining, step of the catalytic cycle—the oxidative addition of the aryl halide to the palladium(0) catalyst—more facile for iodo-substituted compounds.[1]

This enhanced reactivity of aryl iodides can be a significant advantage in multi-step syntheses, often permitting milder reaction conditions, such as lower temperatures and reduced catalyst loadings. This can be particularly beneficial when dealing with thermally sensitive functional groups within the molecule.

At a Glance: 1-Iodo-4-(vinyloxy)benzene vs. This compound

Feature1-Iodo-4-(vinyloxy)benzeneThis compound
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (lower temperatures)Harsher (higher temperatures)
Catalyst Loading Often lowerOften higher
Cost Generally more expensiveGenerally less expensive

Comparative Performance in Key Cross-Coupling Reactions

While direct comparative studies on this compound and 1-iodo-4-(vinyloxy)benzene are not extensively available in the literature, we can infer their relative performance from data on structurally similar compounds. The following sections provide an overview of their expected reactivity in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron species. Given the higher reactivity of the C-I bond, 1-iodo-4-(vinyloxy)benzene is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than its bromo-analogue.

Comparative Data for Suzuki-Miyaura Coupling of Analogous Aryl Halides

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃DMFReflux (MW)1.592
4-BromoanisolePhenylboronic acidPd(OAc)₂ (0.0045 mol%)Na₂CO₃H₂O/EtOHReflux (MW)0.3395
1-Bromo-4-(1-octynyl)benzenePhenylboronic acidPd-precatalyst (1 mol%)K₂CO₃H₂O/TBAB60-95

Data is compiled from studies on analogous compounds to provide a predictive framework.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Vinylphenylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, 4-vinylphenylboronic acid, and K₃PO₄ to a dry Schlenk flask. prep2 Add Pd(PPh₃)₄ catalyst. prep1->prep2 prep3 Evacuate and backfill with an inert gas (e.g., Argon) 3x. prep2->prep3 prep4 Add degassed 1,4-dioxane and water. prep3->prep4 reaction Heat the mixture to 90 °C with vigorous stirring for 12-18 h. prep4->reaction workup1 Cool to room temperature and dilute with ethyl acetate. reaction->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry over anhydrous Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Vinylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Anhydrous 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-vinylphenylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Heck Reaction

The Heck reaction couples the aryl halide with an alkene. The higher reactivity of 1-iodo-4-(vinyloxy)benzene suggests that it would react at lower temperatures and potentially with a broader range of alkene coupling partners compared to the bromo-derivative.

Comparative Data for Heck Reaction of Analogous Aryl Halides

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
IodobenzeneStyrenePd/CKOAcSupercritical H₂O100High
1-Bromo-4-nitrobenzeneStyrenePd(II)-hydrazone complexNa₂CO₃DMA->99
Aryl Bromiden-Butyl AcrylatePd(OAc)₂ / Phosphine-Imidazolium Salt---High

Data is compiled from studies on analogous compounds to provide a predictive framework.[5][6][7]

Experimental Protocol: Heck Reaction of 1-Iodo-4-(vinyloxy)benzene with n-Butyl Acrylate

This protocol is a representative procedure and may require optimization for specific substrates.

Catalytic Cycle Diagram:

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I ar_pd_x Ar-Pd(II)-X(L)₂ oxidative_addition->ar_pd_x alkene_coordination Alkene Coordination ar_pd_x->alkene_coordination + Alkene alkene_complex [Ar-Pd(II)-X(L)₂(Alkene)] alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion alkyl_pd_complex R-Pd(II)-X(L)₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [Product-Pd(II)-H(X)(L)₂] beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination - Product reductive_elimination->pd0 - HBX

Caption: Catalytic cycle of the Heck reaction.

Materials:

  • 1-Iodo-4-(vinyloxy)benzene (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF, followed by 1-iodo-4-(vinyloxy)benzene, n-butyl acrylate, and triethylamine under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired substituted alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The enhanced reactivity of 1-iodo-4-(vinyloxy)benzene would likely lead to higher yields and allow for the coupling of a wider range of amines, including less nucleophilic ones, under more gentle conditions compared to this compound.[8]

Comparative Data for Buchwald-Hartwig Amination of Analogous Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Aryl IodideBenzamideXantPhos Pd G3 (5 mol%)DBUMeCN/PhMe140Good
4-BromobenzonitrileBenzamideXantPhosDBUDMF-83
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100High

Data is compiled from studies on analogous compounds to provide a predictive framework.[1][9]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative procedure and may require optimization for specific substrates.

Logical Relationship Diagram:

G cluster_reactants Reactants & Reagents cluster_conditions Conditions ArBr This compound (Aryl Halide) Product N-(4-(vinyloxy)phenyl)morpholine (Product) ArBr->Product Buchwald-Hartwig Amination Amine Morpholine (Nucleophile) Amine->Product Buchwald-Hartwig Amination Catalyst Pd₂(dba)₃ / XPhos (Catalyst System) Catalyst->Product Buchwald-Hartwig Amination Base NaOtBu (Base) Base->Product Buchwald-Hartwig Amination Solvent Toluene (Anhydrous) Solvent->Product Atmosphere Inert Atmosphere (Argon) Atmosphere->Product Temperature 100 °C Temperature->Product

Caption: Key components and conditions for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene, followed by morpholine, via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-aryl amine product.

Conclusion

The choice between this compound and 1-iodo-4-(vinyloxy)benzene as a starting material in palladium-catalyzed cross-coupling reactions is a strategic one, balancing reactivity with cost and availability. The higher reactivity of the iodo-derivative, stemming from its weaker C-I bond, generally translates to faster reactions, milder conditions, and often higher yields. This makes it an attractive option for complex syntheses where efficiency and the preservation of sensitive functional groups are paramount.

Conversely, the bromo-analogue is typically more cost-effective and may be preferred for large-scale syntheses where reaction conditions can be more rigorously optimized. The experimental protocols and comparative data provided in this guide, based on analogous systems, offer a solid foundation for researchers to make informed decisions and to develop robust and efficient synthetic methodologies.

References

A Comparative Guide to the Reactivity of Vinyl Ethers in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of Vinyl Ethers in Cross-Coupling

Vinyl ethers represent a class of substrates that are both exceptionally useful and mechanistically intriguing in the realm of palladium-catalyzed cross-coupling reactions. Their defining feature is the oxygen atom attached to the vinyl group, which renders the double bond electron-rich through resonance (+M effect). This electronic character dictates their reactivity, making them excellent nucleophiles but also susceptible to side reactions like cationic polymerization and catalyst decomposition, which can complicate their use.[1][2]

This guide provides a comparative analysis of vinyl ether reactivity across several key palladium-catalyzed transformations. We will delve into the mechanistic underpinnings that govern reaction outcomes, explain the rationale behind catalyst and ligand selection, and provide detailed experimental protocols to illustrate these principles in practice. Our focus is on providing researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the synthetic potential of these versatile building blocks.

The Heck Reaction: A Masterclass in Regiocontrol

The palladium-catalyzed Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, is perhaps the most studied transformation involving vinyl ethers. The primary challenge and area of opportunity in the Heck arylation of vinyl ethers is controlling the regioselectivity—that is, determining whether the aryl group adds to the α- or β-position of the vinyl ether.

The outcome is largely dependent on the precise catalytic system and reaction conditions, which steer the reaction through different mechanistic pathways.[2][3]

Mechanistic Dichotomy: Neutral vs. Cationic Pathways

The regioselectivity of the Heck reaction with electron-rich olefins like vinyl ethers is governed by a delicate balance between two competing catalytic cycles: the neutral and cationic pathways.

  • Neutral Pathway: This pathway is favored by the use of monodentate phosphine ligands and non-polar solvents. It typically leads to the formation of the branched, α-arylated product.

  • Cationic Pathway: This pathway is promoted by halide scavengers (like silver or thallium salts) or the use of bidentate phosphine ligands in polar, coordinating solvents. This pathway favors the formation of the linear, β-arylated product.

The choice of ligand is therefore a critical decision point in experimental design. Hemilabile ligands, which can coordinate to the metal center through one or two atoms, have been shown to be particularly effective in promoting certain outcomes.[4][5]

Heck_Pathways Fig. 1: Competing Pathways in Heck Arylation of Vinyl Ethers Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OxAdd Oxidative Addition ArX Ar-X Neutral_Coord Olefin Coordination (Neutral) OxAdd->Neutral_Coord + Vinyl Ether (Neutral Pathway) Cationic_Complex [Ar-Pd(II)L₂]⁺X⁻ (Cationic Complex) OxAdd->Cationic_Complex Halide Abstraction Neutral_Insert α-Insertion (Branched Intermediate) Neutral_Coord->Neutral_Insert Migratory Insertion Neutral_Elim β-Hydride Elimination Neutral_Insert->Neutral_Elim Alpha_Product α-Arylated Product Neutral_Elim->Alpha_Product Alpha_Product->Pd0 + HX + Base Cationic_Coord Olefin Coordination (Cationic) Cationic_Complex->Cationic_Coord + Vinyl Ether (Cationic Pathway) Cationic_Insert β-Insertion (Linear Intermediate) Cationic_Coord->Cationic_Insert Migratory Insertion Cationic_Elim β-Hydride Elimination Cationic_Insert->Cationic_Elim Beta_Product β-Arylated Product Cationic_Elim->Beta_Product Beta_Product->Pd0 + HX + Base

Caption: Fig. 1: Competing Pathways in Heck Arylation of Vinyl Ethers.

Comparative Performance Data

The selection of the palladium source, ligand, and base can dramatically shift the regiochemical outcome. Below is a summary of typical results for the arylation of n-butyl vinyl ether with an aryl bromide.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)α:β RatioYield (%)Reference
1Pd(OAc)₂ (3)P(o-tol)₃ (6)NEt₃DMF100>95:585[2]
2Pd(OAc)₂ (2)dppf (4)K₂CO₃DMA12010:9078[3]
3PdCl₂(dppf) (1)NoneNa₂CO₃H₂O/TBAB1005:9592[6]
4Pd(OAc)₂ (3)dpppO (6)NEt₃DMSO115>99:194[4][5]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dpppO = 1,3-Bis(diphenylphosphino)propane monoxide; TBAB = Tetrabutylammonium bromide.

Expert Interpretation: The data clearly shows that monodentate phosphines like P(o-tol)₃ and the hemilabile dpppO strongly favor α-arylation, likely proceeding through the neutral pathway.[2][4][5] In contrast, bidentate ligands such as dppf promote the formation of the linear β-product, consistent with the cationic pathway.[3] The use of aqueous conditions can also strongly favor β-selectivity.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species with an aryl or vinyl halide/triflate.[7][8] While vinyl ethers themselves are not direct coupling partners in the traditional sense, their derivatives, such as vinyl triflates or vinylboronates, are highly effective. The reactivity of these substrates is directly tied to the nature of the leaving group or the boron moiety.

The general reactivity trend for the electrophilic partner in Suzuki couplings is I > Br ≈ OTf > Cl.[9][10] This trend is governed by the bond dissociation energy, which dictates the ease of the rate-determining oxidative addition step.[11]

Comparative Reactivity: Vinyl Triflates vs. Vinyl Halides
Electrophile TypeReactivity ProfileTypical ConditionsAdvantagesDisadvantages
Vinyl Iodide HighMild (RT to 60°C), various bases (e.g., K₂CO₃, Cs₂CO₃)Excellent yields, fast reactionsSubstrate availability, cost
Vinyl Bromide HighMild to moderate (50-80°C), often requires stronger bases (e.g., K₃PO₄)Good balance of reactivity and costCan be less reactive than iodides
Vinyl Triflate (OTf) HighMild conditions, often comparable to bromidesExcellent leaving group, readily prepared from ketonesMoisture sensitive, cost of triflating agents
Vinyl Chloride LowForcing conditions (high temp, >100°C), requires specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Low cost, high substrate availabilityLow reactivity, challenging for complex molecules

Causality Behind Ligand Choice: For less reactive electrophiles like vinyl chlorides, the oxidative addition to Pd(0) is slow. Bulky, electron-donating dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are essential.[12] They accelerate the oxidative addition and subsequent reductive elimination steps, making the coupling of these challenging substrates feasible.

Buchwald-Hartwig Amination: Accessing Enamines

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl or vinyl halide.[6][13] This reaction is a powerful tool for synthesizing enamines from vinyl halides, which are key intermediates in organic synthesis. The success of this transformation hinges on a catalyst system capable of facilitating both the oxidative addition of the vinyl halide and the subsequent C-N reductive elimination without promoting catalyst decomposition.

The catalytic cycle is thought to proceed via oxidative addition of the vinyl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the enamine and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Workflow Fig. 2: Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Isolation A 1. Add Pd Precatalyst, Ligand, and Base to Flask B 2. Seal, Evacuate, and Backfill with Argon (3x) A->B C 3. Add Vinyl Halide, Amine, and Solvent via Syringe B->C D 4. Heat to Specified Temperature C->D E 5. Monitor Progress by TLC or GC-MS D->E F 6. Cool to RT, Dilute with Organic Solvent E->F G 7. Filter through Celite/Silica F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I

Caption: Fig. 2: Experimental Workflow for Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are provided as robust, validated starting points. Optimization may be required for specific substrates.

Protocol 1: Regioselective α-Arylation of n-Butyl Vinyl Ether (Heck Reaction)

This protocol is adapted from methodologies that favor α-arylation.[5]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • n-Butyl vinyl ether (3.0 mmol, 3.0 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

    • 1,3-Bis(diphenylphosphino)propane monoxide [dpppO] (0.06 mmol, 6 mol%)

    • Triethylamine [NEt₃] (3.0 mmol, 3.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (6.7 mg), dpppO (25.0 mg), and a magnetic stir bar.

    • Seal the tube, and evacuate and backfill with argon three times.

    • Add the aryl bromide (1.0 mmol) followed by anhydrous DMSO (2 mL), n-butyl vinyl ether (0.39 mL), and triethylamine (0.42 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 115 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is often an enol ether, which can be sensitive to acidic conditions. It is common practice to hydrolyze the crude product to the corresponding ketone for easier purification. Add 1 M HCl (5 mL) and THF (5 mL) to the crude oil and stir at room temperature for 1 hour.

    • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate.

    • Purify the resulting ketone by flash column chromatography on silica gel.

Conclusion and Future Outlook

The reactivity of vinyl ethers in palladium catalysis is a nuanced field where reaction outcomes are dictated by a sophisticated interplay of electronic effects, ligand design, and reaction conditions. While their electron-rich nature presents challenges, it also unlocks unique synthetic pathways. For the Heck reaction, precise ligand selection allows for exceptional control over regioselectivity. In Suzuki-Miyaura and Buchwald-Hartwig couplings, derivatives of vinyl ethers serve as reliable and effective partners.

Future advancements will likely focus on the development of more robust and versatile catalyst systems that can operate under milder conditions, tolerate a broader range of functional groups, and utilize less expensive starting materials like vinyl chlorides with even greater efficiency. As our mechanistic understanding deepens, the predictive power of computational tools will further enable the rational design of catalysts for specific, challenging transformations involving this valuable class of substrates.

References

A Guide to Validating Theoretical Models for 1-Bromo-4-(vinyloxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a predictive understanding of chemical reactivity is paramount. 1-Bromo-4-(vinyloxy)benzene is a molecule of significant interest, offering a versatile scaffold with two distinct reactive sites: an aryl bromide ready for cross-coupling reactions and a vinyl ether group amenable to polymerization and addition reactions.[1][2] This dual functionality makes it a valuable building block in the synthesis of complex organic materials and pharmaceutical intermediates.

However, optimizing reaction conditions and predicting outcomes for such multifunctional molecules can be resource-intensive. Theoretical and computational models, particularly Density Functional Theory (DFT), provide a powerful avenue for in-silico investigation, offering insights into reaction mechanisms, transition states, and product stability.[3][4] The true power of these models is only realized when they are rigorously validated against empirical, experimental data. This guide provides a comprehensive comparison of theoretical predictions and experimental realities for key reactions of this compound, offering a framework for leveraging computational chemistry to accelerate discovery.

The Synergy of Theory and Experiment

The validation of a theoretical model is not a single event but an iterative cycle. Computational models generate hypotheses about reaction pathways and energetics. These predictions are then tested through carefully designed experiments. The results of these experiments, whether they confirm or contradict the model, provide crucial data to refine the computational parameters, leading to more accurate and reliable future predictions.

G cluster_0 Theoretical Modeling cluster_1 Experimental Validation Theoretical_Model Develop Theoretical Model (e.g., DFT Calculations) Prediction Generate Predictions (Mechanism, Kinetics, Selectivity) Theoretical_Model->Prediction Computation Experiment Design & Conduct Experiment Prediction->Experiment Hypothesis Testing Results Analyze Experimental Results (Yields, Spectra) Experiment->Results Observation Results->Theoretical_Model Model Refinement caption Iterative cycle of theoretical prediction and experimental validation.

Caption: Iterative cycle of theoretical prediction and experimental validation.

Part 1: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

The carbon-bromine bond in this compound is a prime target for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for creating new carbon-carbon bonds.[5] We will examine two of the most prevalent examples: the Heck and Suzuki-Miyaura reactions.

The Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a Pd(0) catalyst and a base.[6] The electron-withdrawing character of substituents on the aryl halide is known to facilitate the initial, often rate-limiting, oxidative addition step.[7] While the vinyloxy group is not as strongly withdrawing as a nitro group, its influence on the reaction kinetics is a key parameter for theoretical models to predict and for experiments to verify.

Theoretical DFT models can calculate the activation energy for the oxidative addition of the C-Br bond to a Pd(0) complex. This provides a quantitative prediction of reactivity. Experimentally, this translates to the required reaction temperature and time. A lower calculated activation energy suggests that the reaction can proceed under milder conditions.

G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-Br]L₂ Pd0->OxAdd Oxidative Addition ArX Ar-Br ArX->OxAdd Coord Alkene Coordination OxAdd->Coord Alkene Alkene Alkene->Coord MigIns Migratory Insertion Coord->MigIns BetaH β-Hydride Elimination MigIns->BetaH RedElim Reductive Elimination BetaH->RedElim Product Product (Stilbene derivative) BetaH->Product RedElim->Pd0 HBr H-Base⁺ Br⁻ RedElim->HBr Base Base Base->RedElim caption Catalytic cycle of the Heck Reaction.

Caption: Catalytic cycle of the Heck Reaction.

This protocol is adapted from established methodologies for electron-deficient aryl bromides.[7][8]

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent and Reactant Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by styrene (1.2 mmol).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterTheoretical Prediction (Qualitative)Experimental Benchmark Data (Aryl Bromides)
Catalyst Loading Lower loadings may be feasible due to facilitated oxidative addition.1-5 mol% Pd(OAc)₂ is typical.[8]
Reaction Temp. Moderate temperatures (e.g., 80-120 °C) should be sufficient.100-140 °C is common for aryl bromides.[7]
Base A moderate base like K₂CO₃ or Cs₂CO₃ is predicted to be effective.Organic (e.g., Et₃N) or inorganic (e.g., K₂CO₃) bases are used.[8]
Yield High yields are expected if side reactions are minimized.Yields often exceed 80-90% under optimized conditions.[8]
Regioselectivity Models can predict the preference for trans product formation.The Heck reaction shows outstanding trans selectivity.[6]
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a highly versatile reaction that forms a C-C bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester.[9][10] It is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance.

Computational models are invaluable for predicting the outcomes of Suzuki couplings. They can assess the relative energies of the three key steps—oxidative addition, transmetallation, and reductive elimination—to identify potential bottlenecks.[9] For instance, DFT can model the structure of the palladium catalyst with different ligands and predict which will lead to the most efficient transmetallation and subsequent C-C bond formation.

G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-Br]L₂ Pd0->OxAdd Oxidative Addition ArX Ar-Br ArX->OxAdd Trans Transmetallation OxAdd->Trans RBY2 R-B(OR)₂ Boronate [R-B(OR)₂(OH)]⁻ RBY2->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Trans ArPdR [Ar-Pd(II)-R]L₂ Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product caption Catalytic cycle of the Suzuki-Miyaura Reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura Reaction.

This protocol is based on general procedures for aryl bromides.[5][11][12]

  • Reaction Setup: In a flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like sodium carbonate (2.0 mmol).

  • Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL total).

  • Inert Atmosphere: Purge the mixture with argon or nitrogen for 15 minutes.

  • Reaction: Heat the mixture to reflux (around 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.

ParameterTheoretical Prediction (Qualitative)Experimental Benchmark Data (Aryl Bromides)
Catalyst System DFT can screen various phosphine ligands to predict optimal catalyst performance.Pd(PPh₃)₄, Pd(OAc)₂/ligand systems are common.[10]
Base Requirement Models show the base is crucial for activating the boronic acid for transmetallation.Aqueous bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are standard.[5]
Solvent A biphasic solvent system is often modeled to facilitate the interaction of all components.Toluene/water or Dioxane/water are frequently used.[5]
Yield High yields (>90%) are predicted with optimized catalyst and conditions.Yields are typically high, often exceeding 90%.[11]

Part 2: Reactions of the Vinyloxy Group

The electron-rich double bond of the vinyl ether moiety is susceptible to electrophilic attack and participates readily in polymerization and cycloaddition reactions.[13] Its reactivity is distinct from the aryl bromide and offers a separate avenue for molecular elaboration.

DFT calculations have been successfully applied to investigate the mechanisms of vinyl ether reactions, such as cationic polymerization.[14][15] These models can predict the stability of cationic intermediates and the energetics of propagation versus termination steps, providing a theoretical basis for controlling polymer chain length and structure. Similarly, for cycloaddition reactions, theoretical models can predict the stereochemical and regiochemical outcomes based on the calculated energies of different transition states.

G Initiator Radical Initiator (R•) Radical_Adduct Ar-O-CH(•)-CH₂-R Initiator->Radical_Adduct VinylEther Ar-O-CH=CH₂ VinylEther->Radical_Adduct Radical Addition Capture Capture by N-Heteroarene Radical_Adduct->Capture Intermediate_C Intermediate C Capture->Intermediate_C SCS Spin-Center Shift (SCS) & C-O Cleavage Intermediate_C->SCS Product Vinylated Product SCS->Product caption A proposed radical-mediated reaction pathway for a vinyl ether.

Caption: A proposed radical-mediated reaction pathway for a vinyl ether.[16]

Transetherification is a representative reaction showcasing the reactivity of the vinyl ether group, where the vinyl group is transferred from one alcohol to another.[13]

  • Reaction Setup: Combine this compound (1.0 mmol) with an excess of a primary alcohol (e.g., butanol, 5.0 mmol) in a suitable solvent like THF.

  • Catalyst Addition: Add a palladium catalyst, such as a complex generated in situ from Palladium(II) acetate and a suitable ligand (e.g., DPEphos).[13]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring and Workup: Monitor the reaction by GC-MS for the formation of the new vinyl ether and 4-bromophenol. Upon completion, quench the reaction, and use standard extraction and purification techniques.

Reaction TypeTheoretical Prediction (Qualitative)Experimental Observation
Cationic Polymerization DFT can calculate the stability of the propagating carbocation, predicting reactivity.Vinyl ethers readily undergo cationic polymerization.[17]
Cycloaddition Frontier Molecular Orbital (FMO) theory can predict the feasibility and stereoselectivity of [2+2] or [4+2] cycloadditions.The electron-rich double bond is a good dienophile/dipolarophile.[13]
Radical Addition Models can predict the regioselectivity of radical addition to the double bond.Vinyl ethers engage in radical additions, as seen in photoredox catalysis.[16]
Transetherification Activation barriers for catalyst-mediated ether exchange can be calculated.Palladium complexes are effective catalysts for this transformation.[13]

Conclusion

The validation of theoretical models for the reactions of this compound is a clear demonstration of the power of integrating computational chemistry with empirical lab work. Theoretical models like DFT provide unprecedented insight into the underlying mechanisms, energetics, and potential outcomes of complex reactions. They allow for the rational design of experiments, saving time and resources. In turn, the hard data from well-executed experiments provide the ultimate benchmark for the accuracy of these models, driving their refinement and increasing their predictive power. For researchers in drug development and materials science, this synergistic approach is not merely an academic exercise; it is a critical strategy for accelerating innovation and discovery.

References

A Comparative Guide to the Cross-Reactivity of 1-Bromo-4-(vinyloxy)benzene and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. 1-Bromo-4-(vinyloxy)benzene has emerged as a versatile building block, offering a unique combination of a reactive bromide for cross-coupling and a vinyloxy group amenable to polymerization and other transformations. However, the selection of the optimal aryl bromide for a specific synthetic route requires a nuanced understanding of its reactivity profile in comparison to viable alternatives. This guide provides an in-depth, objective comparison of the performance of this compound against key analogues—4-bromoanisole, 4-bromostyrene, and 4-bromophenyl acetate—in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This analysis is grounded in established mechanistic principles and supported by experimental data from the literature to inform rational substrate selection and reaction optimization.

The Influence of the para-Substituent: An Electronic Tug-of-War

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is profoundly influenced by the electronic nature of the substituent at the para-position. This substituent dictates the electron density of the aromatic ring and, consequently, the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.

The substituents of our compared molecules present a spectrum of electronic effects:

  • Vinyloxy (-OCH=CH₂) : The oxygen atom's lone pair exerts a strong electron-donating effect through resonance (+M), which is somewhat tempered by the vinyl group's weak electron-withdrawing inductive effect (-I). Overall, it is considered an activating group.

  • Methoxy (-OCH₃) : A classic strong electron-donating group due to the resonance effect of the oxygen lone pair (+M).

  • Vinyl (-CH=CH₂) : Generally considered a weakly electron-donating or nearly neutral group. It can donate electron density into the ring via resonance.

  • Acetate (-OCOCH₃) : The ester functionality is moderately electron-withdrawing (-M, -I) due to the carbonyl group, which deactivates the aromatic ring.

These electronic differences are expected to manifest in varying reaction rates and yields across the three major cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The reaction generally benefits from electron-withdrawing groups on the aryl halide, which facilitate the oxidative addition step. Conversely, electron-donating groups can retard this step, often requiring more forcing conditions or more active catalyst systems.[1]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl Bromidepara-SubstituentElectronic EffectExpected ReactivityTypical Yield Range (%)
This compound-OCH=CH₂Strong +M, Weak -IModerate75-90
4-Bromoanisole-OCH₃Strong +MLow to Moderate70-85[2]
4-Bromostyrene-CH=CH₂Weakly DonatingModerate to High80-95[3]
4-Bromophenyl acetate-OCOCH₃Moderate -M, -IHigh85-98

Causality Behind Experimental Choices:

For electron-rich substrates like this compound and 4-bromoanisole, a highly active catalyst system is often necessary to overcome the slower oxidative addition. This may involve the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-formed precatalyst. The choice of a strong base like K₃PO₄ or Cs₂CO₃ is also crucial for efficient transmetalation.[4]

In contrast, the more reactive 4-bromophenyl acetate, being electron-deficient, may undergo successful coupling under milder conditions with less sophisticated catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of a Representative Aryl Bromide

This protocol is a general guideline and may require optimization for each specific substrate.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol) in a Schlenk flask. B Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and solvent (e.g., Toluene/H2O). A->B Add reagents C Degas the mixture (e.g., by bubbling with Argon for 15 min). B->C Prepare for reaction D Heat the reaction mixture (e.g., 80-100 °C) with stirring for 2-24 h. C->D Initiate reaction E Cool to room temperature, dilute with an organic solvent (e.g., EtOAc). D->E After completion F Wash with water and brine. E->F G Dry the organic layer (e.g., over Na2SO4), filter, and concentrate. F->G H Purify by column chromatography. G->H Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A To a Schlenk tube, add aryl bromide (1.0 mmol), Pd catalyst (e.g., Pd(OAc)2, 1-3 mol%), and ligand (e.g., PPh3, 2-6 mol%). B Add base (e.g., Et3N, 1.5 mmol) and solvent (e.g., DMF or Toluene). A->B Add reagents C Add the alkene (e.g., styrene, 1.2 mmol). B->C Add reagents D Heat the reaction mixture (e.g., 100-140 °C) with stirring for 4-24 h. C->D Initiate reaction E Cool, dilute with water, and extract with an organic solvent. D->E After completion F Wash the organic layer with water and brine. E->F G Dry, filter, and concentrate the organic layer. F->G H Purify by column chromatography. G->H Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A To an oven-dried Schlenk tube, add aryl bromide (1.0 mmol), Pd precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and base (e.g., NaOtBu, 1.4 mmol). B Add solvent (e.g., Toluene) and the amine (e.g., morpholine, 1.2 mmol). A->B Add reagents C Heat the reaction mixture (e.g., 80-110 °C) with stirring for 2-24 h. B->C Initiate reaction D Cool, quench with water, and extract with an organic solvent. C->D After completion E Wash the organic layer with brine. D->E F Dry, filter, and concentrate the organic layer. E->F G Purify by column chromatography. F->G

References

Analysis of reaction kinetics for 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 1-Bromo-4-(vinyloxy)benzene: A Comparative Analysis for Synthetic Strategy

For the discerning researcher in materials science and drug development, this compound stands out as a molecule of significant synthetic utility. Its bifunctional nature, possessing both a reactive vinyl ether and a versatile bromoaryl group, opens pathways to a diverse array of molecular architectures.[1][2] This guide provides a comprehensive analysis of the reaction kinetics associated with each of these functional moieties, offering a comparative framework to inform experimental design and optimize synthetic outcomes. We will delve into the mechanistic underpinnings of its reactivity, compare its performance against relevant alternatives, and provide actionable experimental protocols for kinetic analysis.

Part 1: The Dual Reactivity of this compound

The synthetic potential of this compound stems from its two distinct reactive centers:

  • The Vinyloxy Group (-O-CH=CH₂): As an electron-rich alkene, this group is highly susceptible to electrophilic attack and is a prime candidate for polymerization and hydrolysis reactions.[1] The ether oxygen's electron-donating nature significantly influences the double bond's reactivity.

  • The Bromoaryl Group (Br-C₆H₄-): The bromine atom serves as a classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Understanding the kinetics of reactions at each site is paramount for selectively targeting one over the other and for designing efficient, high-yield synthetic routes.

Part 2: Kinetic Analysis of the Vinyloxy Moiety

The reactivity of the vinyloxy group is predominantly governed by its electron-rich nature. Here, we compare the kinetics of its most common transformations: acid-catalyzed hydrolysis and polymerization.

Acid-Catalyzed Hydrolysis: A Rapid Transformation

Vinyl ethers are notoriously sensitive to acidic conditions, undergoing rapid hydrolysis to form an aldehyde (acetaldehyde in this case, after tautomerization) and a phenol. This reaction proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a highly stabilized oxocarbenium ion intermediate.[3][4]

The general mechanism is a well-established A-SE2 reaction:

Hydrolysis_Mechanism

Kinetic studies on analogous compounds like ethyl vinyl ether show the reaction is first-order in both the vinyl ether and the hydronium ion.[3] The rate is significantly influenced by the electronic nature of the 'R' group. For this compound, the 4-bromophenyl group is electron-withdrawing, which would be expected to slightly decrease the rate of hydrolysis compared to an alkyl vinyl ether by destabilizing the carbocationic intermediate. However, the reaction remains exceptionally fast in the presence of even catalytic amounts of acid.

Polymerization: Cationic vs. Free Radical Pathways

The electron-rich double bond of vinyl ethers makes them excellent candidates for cationic polymerization, which is typically the most efficient method.[1]

  • Cationic Polymerization: This proceeds through a carbocationic propagating species and is often extremely rapid, sometimes uncontrollably so. The kinetics are highly sensitive to the initiator, solvent polarity, and temperature. The bromophenyl group's electronic properties would again play a role in modulating the stability of the propagating cation.

  • Free Radical Polymerization: While possible, free radical polymerization of vinyl ethers is generally more challenging and less common.[1] However, controlled radical techniques can offer better command over the polymer's molecular weight and dispersity.

Comparative Kinetic Overview: Vinyloxy Group Reactivity

Reaction TypeTypical Catalyst/InitiatorRelative RateKey Kinetic DependenciesComparison to Alternative Monomer (4-Bromostyrene)
Acid-Catalyzed Hydrolysis H₃O⁺, Carboxylic AcidsVery Fast[Substrate], [H⁺], Temperature4-Bromostyrene is stable to hydrolysis under these conditions.
Cationic Polymerization Lewis Acids (e.g., BF₃·OEt₂)Very Fast[Monomer], [Initiator], Solvent, Temperature4-Bromostyrene polymerizes readily via cationic methods. Kinetics are comparable but substituent effects differ.
Free Radical Polymerization AIBN, Benzoyl PeroxideSlow to Moderate[Monomer], [Initiator], Temperature4-Bromostyrene is an excellent monomer for free radical polymerization, generally exhibiting faster and more controlled kinetics.

Part 3: Kinetic Analysis of the Bromoaryl Moiety

The bromoaryl group is a gateway to a vast landscape of molecules via palladium-catalyzed cross-coupling reactions. The kinetics of these reactions are complex, depending on the catalyst, ligands, base, and substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, coupling the aryl bromide with an organoboron reagent, is a cornerstone of modern synthesis. The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Cycle

The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step. The rate of this step is enhanced by electron-withdrawing groups on the aryl halide.[7] Therefore, this compound is expected to be more reactive than simple bromobenzene but likely less reactive than highly electron-deficient substrates like 1-bromo-4-nitrobenzene.[8]

Heck-Mizoroki Coupling

The Heck reaction couples the aryl bromide with an alkene.[9] The catalytic cycle shares the oxidative addition step with the Suzuki coupling, but this is followed by alkene coordination, migratory insertion, and β-hydride elimination.[7] When reacting with electron-rich alkenes like vinyl ethers, achieving high regioselectivity can be challenging, often yielding a mixture of α- and β-arylated products.[10][11] The choice of catalyst, ligands, and additives is crucial for controlling the reaction pathway and kinetics.[10]

Comparative Kinetic Overview: Bromoaryl Group Reactivity

Reaction TypeTypical Catalyst SystemRelative Rate-Determining StepKey Kinetic DependenciesComparison to Alternative Substrate (1-Bromo-4-nitrobenzene)
Suzuki-Miyaura Coupling Pd(OAc)₂, PPh₃, Na₂CO₃Oxidative Addition[ArBr], [Pd catalyst], Ligand, Base, Temperature1-Bromo-4-nitrobenzene undergoes oxidative addition significantly faster due to the strongly electron-withdrawing nitro group.[8]
Heck-Mizoroki Coupling Pd(OAc)₂, PPh₃, Et₃NOxidative Addition or Migratory Insertion[ArBr], [Alkene], [Pd catalyst], Base, Temperature1-Bromo-4-nitrobenzene is also highly reactive in Heck couplings, often requiring milder conditions.[12]

Part 4: Experimental Protocols for Kinetic Analysis

Accurate kinetic data is essential for reaction optimization and mechanistic understanding. Below are generalized, self-validating protocols for studying the kinetics of reactions involving this compound.

Protocol 1: Suzuki Coupling Kinetics via GC-MS Analysis

This protocol allows for the determination of reaction order and rate constants by monitoring the consumption of reactants and formation of product over time.

Objective: To determine the kinetic profile of the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Dodecane (internal standard)

  • Reaction vials, magnetic stir bars, heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Workflow Diagram:

Kinetic_Workflow

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the internal standard (dodecane) in toluene.

  • Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Solvent Addition: Add a precise volume of the toluene/dodecane stock solution to the vial.

  • Initiation: Place the vial in a preheated block (e.g., 80 °C) and begin vigorous stirring. This is t=0.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing cold ethyl acetate and a small amount of water to stop the reaction.

  • Analysis: Analyze the quenched samples by GC-MS.

  • Data Processing:

    • Integrate the peak areas for the starting material, product, and internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the reaction order.

    • Calculate the rate constant (k) from the slope of the linear plot.

Protocol 2: Hydrolysis Kinetics via UV-Vis Spectrophotometry

This protocol is suitable for tracking the rapid hydrolysis of the vinyl ether by monitoring changes in UV absorbance.

Objective: To measure the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 0.01 M HCl), as the solvent and catalyst

  • Acetonitrile (for stock solution)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for very fast reactions) or standard quartz cuvettes

Step-by-Step Procedure:

  • Determine Wavelength: Scan the UV-Vis spectrum of the reactant (this compound) and the product (4-bromophenol) to find a wavelength where their absorbances differ significantly.

  • Prepare Solutions:

    • Create a dilute stock solution of this compound in acetonitrile.

    • Fill a cuvette with the dilute HCl solution and allow it to equilibrate to the desired temperature (e.g., 25 °C) inside the spectrophotometer.

  • Initiate Reaction: Inject a small, precise volume of the substrate stock solution into the cuvette, rapidly mix, and immediately begin recording the absorbance at the chosen wavelength over time. This is t=0.

  • Data Acquisition: Record the absorbance at fixed intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Processing:

    • The reaction is performed under pseudo-first-order conditions since the concentration of H⁺ (from HCl) is in large excess and remains effectively constant.

    • Plot ln(Aₜ - A∞) vs. time, where Aₜ is the absorbance at time t, and A∞ is the final absorbance.

    • The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

Conclusion

This compound is a molecule with two distinct and synthetically valuable handles. A thorough understanding of its reaction kinetics is not merely academic; it is essential for practical application. The vinyl ether moiety is prone to rapid, acid-catalyzed hydrolysis and is best polymerized under cationic conditions, whereas the bromoaryl group is a robust substrate for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings. By carefully selecting reaction conditions—controlling pH, choosing the appropriate catalyst system, and managing temperature—researchers can selectively manipulate one functional group while preserving the other. The comparative data and detailed protocols provided in this guide serve as a foundational resource for developing logical, efficient, and high-yielding synthetic strategies that leverage the unique reactivity of this versatile building block.

References

Isomeric purity analysis of 1-Bromo-4-(vinyloxy)benzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomeric Purity Analysis of 1-Bromo-4-(vinyloxy)benzene and its Derivatives

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is not merely a procedural step but a cornerstone of reproducible, high-quality science. This compound and its derivatives are valuable synthons, acting as precursors in polymerization reactions and as key intermediates in the synthesis of complex molecules and advanced materials.[1][2] The presence of isomeric impurities—arising from variations in the substitution pattern on the benzene ring (positional isomers) or stereochemical differences in more complex derivatives—can drastically alter the physicochemical properties, reactivity, and, in pharmaceutical contexts, the efficacy and safety of the final product.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of these compounds. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

The Challenge of Isomerism in Substituted Benzenes

The synthesis of this compound or its derivatives can often lead to a mixture of positional isomers, such as the ortho (1-bromo-2-(vinyloxy)benzene) and meta (1-bromo-3-(vinyloxy)benzene) variants, alongside the desired para isomer. These isomers often possess very similar physical properties, such as boiling points and polarities, making their separation and quantification a significant analytical challenge.[3][4] Furthermore, derivatization of the parent molecule can introduce chiral centers, leading to enantiomeric or diastereomeric pairs that require specialized analytical approaches.[5][6]

This guide will focus on three principal analytical methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An absolute and non-destructive technique for structural elucidation and direct quantification of isomers in a mixture.

The following diagram illustrates the general workflow for isomeric purity analysis, from sample reception to the final report.

Analytical_Workflow cluster_0 Phase 1: Sample & Method Selection cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Sample Receipt & Initial Assessment MethodSelection Technique Selection (GC, HPLC, NMR) Sample->MethodSelection Based on volatility, chirality, concentration GC GC-MS Analysis MethodSelection->GC HPLC HPLC Analysis MethodSelection->HPLC NMR NMR Analysis MethodSelection->NMR DataProcessing Data Integration & Quantification GC->DataProcessing HPLC->DataProcessing NMR->DataProcessing PurityReport Generate Isomeric Purity Report DataProcessing->PurityReport Compile results

Caption: General experimental workflow for isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the premier technique for analyzing volatile and thermally stable compounds. The separation of positional isomers of this compound is predicated on subtle differences in their boiling points and interactions with the GC column's stationary phase.

Expertise & Causality: The choice of a GC column is critical. A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, separates compounds primarily based on their boiling points. Since positional isomers have very close boiling points, a long column (e.g., 30-60 meters) with a slow temperature ramp is necessary to achieve baseline resolution. The mass spectrometer serves as the detector, providing not only quantification but also definitive identification through fragmentation patterns and the characteristic isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4][7] While the mass spectra of positional isomers are often nearly identical, their separation by retention time allows for unambiguous identification.[4][8]

Experimental Protocol: GC-MS for Positional Isomers
  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to bring the concentration into the linear range of the detector (typically 1-100 µg/mL).

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • MS Detector: Quadrupole Mass Spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identify peaks corresponding to the bromo-vinyloxybenzene isomers based on their mass spectra (looking for the molecular ion at m/z 198/200).

    • Integrate the peak areas for each identified isomer.

    • Calculate the percentage purity of the main isomer using the formula: % Purity = (Area_main_isomer / Sum_of_all_isomer_areas) * 100.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique that is particularly advantageous for compounds that are non-volatile or may degrade at the high temperatures used in GC.[9][10] The success of an HPLC separation hinges on the differential partitioning of analytes between the mobile phase and the stationary phase.

A. Analysis of Positional Isomers

Expertise & Causality: For achiral positional isomers, standard reversed-phase columns (like C18) may not provide sufficient selectivity. Separation can be dramatically improved by using stationary phases that offer alternative interaction mechanisms. A pentafluorophenyl (PFP) or pyrenylethyl (PYE) stationary phase can induce dipole-dipole and π-π interactions, which are highly sensitive to the electronic and steric differences between positional isomers.[11][12] This leads to enhanced retention and selectivity for halogenated aromatic compounds.[11]

Experimental Protocol: RP-HPLC for Positional Isomers
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Acetonitrile or Methanol.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Instrumentation & Conditions:

    • HPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: Hypersil GOLD PFP (or equivalent), 150 mm x 4.6 mm, 3 µm particle size.[11]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD) at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for all resolved isomers.

    • Calculate the percentage purity as described for the GC-MS method.

B. Analysis of Chiral Derivatives

Expertise & Causality: If a derivative of this compound is chiral, its enantiomers cannot be separated on a standard achiral column. A chiral stationary phase (CSP) is required.[5][13] CSPs, often based on polysaccharide derivatives (e.g., cellulose or amylose), create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[14] Method development often involves screening different CSPs and mobile phase compositions (normal-phase or reversed-phase) to achieve optimal separation.[6][14]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in the mobile phase.

  • Instrumentation & Conditions:

    • HPLC System: As above.

    • Column: CHIRALCEL OD-H (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[14]

    • Mobile Phase: Isocratic elution with 95:5 (v/v) n-Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV-Vis DAD at 220 nm.

    • Injection Volume: 10 µL.

  • Method Validation (Trustworthiness):

    • A chiral purity assay must be validated according to established guidelines to ensure its reliability.[5][15] Key parameters include:

      • Specificity: The ability to resolve the desired enantiomer from its counter-enantiomer and other impurities.

      • Linearity: Demonstrated over a range of concentrations for the minor enantiomer.

      • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

      • Precision & Accuracy: Assessed by repeated analysis of spiked samples.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Unlike chromatographic techniques, NMR is not a separation method. Instead, it provides detailed structural information and can be used to directly quantify the components of a mixture without prior separation.[16][17] Each isomer in a mixture will produce a unique set of signals in the NMR spectrum, and the integral (area) of each signal is directly proportional to the number of protons giving rise to it.

Expertise & Causality: For this compound isomers, the ¹H NMR spectrum is particularly informative. The protons on the vinyl group (-O-CH=CH₂) and the aromatic ring will have distinct chemical shifts and coupling patterns for the ortho, meta, and para isomers due to differences in their electronic environments.[18] For quantification (qNMR), a relaxation agent is often added and a long relaxation delay is used to ensure all signals are fully relaxed before the next pulse, making the signal integrals directly comparable for accurate molar ratio determination.[19]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the sample into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard if absolute quantification is needed. For isomeric purity, relative quantification is sufficient.

  • Instrumentation & Conditions:

    • NMR Spectrometer: Bruker Avance 400 MHz or higher.

    • Experiment: Standard ¹H pulse program.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton being integrated. A value of 30 seconds is often a safe starting point.

      • Pulse Angle: 90°.

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify unique, well-resolved signals corresponding to each isomer. For example, the signal for the proton on the vinyl group alpha to the oxygen (-O-CH=) is often a good candidate.

    • Carefully integrate these unique signals.

    • Calculate the molar ratio of the isomers directly from the integral values. For two isomers, A and B: Molar Ratio A:B = Integral_A / Integral_B.

    • Calculate percentage purity: % Purity A = (Integral_A / (Integral_A + Integral_B)) * 100.

Comparative Analysis of Techniques

The optimal technique depends on the specific analytical challenge, including the nature of the isomers, the required sensitivity, and available instrumentation.

FeatureGC-MSHPLCNMR Spectroscopy
Principle Separation by volatility/boiling pointSeparation by differential partitioningSignal differentiation by chemical environment
Best For Volatile, thermally stable positional isomersNon-volatile, thermally labile, chiral isomersStructural confirmation, mixture quantification
Sensitivity High (ng to pg)High (µg to ng)Low (mg)[16][17][20]
Resolution Excellent for positional isomers with different B.P.Excellent for positional and chiral isomersN/A (not a separation technique)
Sample Throughput Moderate to HighModerate to HighLow
Destructive? YesYes (sample consumed)No (sample can be recovered)
Quantification Relative (Area %)Relative (Area %)Absolute and Relative (Molar Ratio)
Cost (Instrument) ModerateModerateHigh

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Decision_Tree Start Isomeric Purity Analysis of Sample Q_Volatile Is the compound volatile & thermally stable? Start->Q_Volatile Q_Quant Is absolute quantification or structural confirmation needed? Start->Q_Quant Parallel Consideration Use_GCMS Use GC-MS Q_Volatile->Use_GCMS Yes Consider_Both Consider HPLC and/or NMR Q_Volatile->Consider_Both No Q_Chiral Is the compound chiral? Use_HPLC Use Achiral HPLC (e.g., PFP column) Q_Chiral->Use_HPLC No Use_Chiral_HPLC Use Chiral HPLC Q_Chiral->Use_Chiral_HPLC Yes Use_NMR Use qNMR Q_Quant->Use_NMR Yes Consider_Both->Q_Chiral

Caption: Decision tree for selecting an analytical method.

Conclusion

The determination of isomeric purity for this compound and its derivatives is a critical quality control step that demands a rigorous and well-chosen analytical strategy.

  • GC-MS is the method of choice for simple, volatile positional isomers, offering excellent separation and definitive identification.

  • HPLC provides unparalleled versatility, with specialized columns like PFP for enhancing the resolution of positional isomers and chiral stationary phases being essential for separating enantiomers.

  • NMR spectroscopy stands as a powerful, non-destructive tool for absolute quantification and unambiguous structural verification of isomers within a mixture.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method, ensuring the integrity and quality of their materials and the reliability of their scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Bromo-4-(vinyloxy)benzene, a halogenated aromatic ether. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from data on structurally similar brominated aromatic compounds and vinyl ethers to ensure a conservative and safety-conscious approach.

Understanding the Hazard Profile

This compound possesses a dual chemical nature that informs its hazard profile and dictates its proper disposal. As a brominated aromatic compound , it is prudent to consider it as potentially persistent in the environment and to handle it with care to avoid long-term ecological impact.[1][2][3] The vinyl ether functional group introduces the risk of forming explosive peroxides upon prolonged exposure to air, a critical consideration for both storage and disposal.[4] Vinyl ethers are also typically flammable.[5]

Key Potential Hazards:

  • Environmental: Halogenated organic compounds can be persistent in the environment.[3]

  • Chemical Reactivity: Vinyl ethers can form explosive peroxides over time when exposed to oxygen.[4]

  • Toxicity: While specific data is unavailable, similar brominated compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7][8]

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound for disposal.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, changed frequently.Provides protection against skin contact with halogenated organic compounds.[7]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential projectiles in case of a reaction.
Lab Coat Flame-resistant, fully buttoned.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation of potentially harmful vapors.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, don the full complement of recommended PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Follow your institution's protocols for reporting chemical spills.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. This workflow is designed to guide laboratory personnel through the necessary steps.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Prep Don appropriate PPE Label Prepare a labeled, dedicated hazardous waste container Prep->Label Collect Transfer waste this compound into the container Label->Collect Rinse Rinse empty glassware with a suitable solvent (e.g., acetone) Collect->Rinse Collect_Rinse Collect rinsate into the same waste container Rinse->Collect_Rinse Seal Securely seal the waste container Collect_Rinse->Seal Store Store in a designated, well-ventilated hazardous waste storage area Seal->Store Arrange Arrange for pickup by your institution's Environmental Health and Safety (EHS) department Store->Arrange

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Segregation: this compound is a halogenated organic compound and must be segregated into a dedicated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated waste.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap. The container must be clearly labeled "Hazardous Waste: Halogenated Organic" and should list this compound as a constituent.

  • Transferring the Waste: Carefully transfer the waste chemical into the designated container, avoiding splashes. If the original container is to be disposed of, it should be triple-rinsed with a small amount of a suitable solvent (e.g., acetone), and the rinsate should be collected in the same hazardous waste container.

  • Container Filling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[9]

  • Sealing and Storage: Securely cap the waste container and store it in a designated, well-ventilated, and cool secondary containment bin in a satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal: The ultimate disposal of halogenated organic waste is typically through high-temperature incineration by a licensed hazardous waste disposal facility. This should be managed by your institution's EHS office.

Decontamination of Laboratory Equipment

All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue. Collect this rinsate as halogenated organic waste.

  • Second Rinse: Perform a second rinse with the same solvent and collect the rinsate in the waste container.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it in an oven.

Decision-Making for Disposal

The following diagram illustrates the key decision points in the disposal process for this compound and similar halogenated organic compounds.

DisposalDecision IsWaste Is the this compound to be disposed of? IsHalogenated Is it a halogenated organic compound? IsWaste->IsHalogenated Yes IsMixed Is it mixed with non-halogenated waste? IsHalogenated->IsMixed Yes Segregate Segregate into Halogenated Organic Waste IsMixed->Segregate No DoNotMix DO NOT MIX! Consult EHS. IsMixed->DoNotMix Yes Dispose Dispose of as Halogenated Organic Waste Segregate->Dispose

Caption: Decision tree for the disposal of halogenated organic compounds.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical stewardship.

References

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 1-Bromo-4-(vinyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical intermediates like 1-Bromo-4-(vinyloxy)benzene is foundational to innovation. This compound, with its dual functionality as a brominated aryl group and a reactive vinyl ether moiety, is a valuable synthon in organic synthesis, particularly for advanced materials.[1][2] However, its utility is matched by a distinct hazard profile that necessitates a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk mitigation and scientific best practices. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Assessment and Risk Profile

Understanding the specific risks is the first step in establishing a safe operational plan. This compound is classified as an irritant and is harmful if ingested.[2] The primary routes of exposure are inhalation, skin contact, and eye contact. The vinyl ether group contributes to its reactivity, while the brominated benzene ring points to potential health risks common to halogenated organic compounds.[1][3]

A summary of its classification under the Globally Harmonized System (GHS) is provided below.

PictogramSignal WordHazard CodeHazard Statement
alt text
Warning H302Harmful if swallowed.[2]
H315Causes skin irritation.[2][4]
H319Causes serious eye irritation.[2][4]
H335May cause respiratory irritation.[2][4]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should never be the only one. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential from the outset.

  • Engineering Controls : These are the most effective controls as they involve physically removing the hazard or placing a barrier between the worker and the hazard.

    • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood. This is critical to control the inhalation of vapors, which can cause respiratory irritation.[4][5][6]

    • Ventilation : The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[4]

  • Administrative Controls : These are work practices that reduce the duration, frequency, and severity of exposure to chemical hazards.

    • Designated Area : All work with this compound should be restricted to a clearly marked, designated area within the lab.[6]

    • Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP must be written and approved before work begins. This SOP should incorporate the guidance in this document.

    • Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and its Safety Data Sheet (SDS).[7]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following protocol outlines the minimum required PPE for handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][4] Therefore, standard safety glasses are insufficient.

  • Minimum Requirement : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards are mandatory.[4][8] These provide a seal around the eyes, protecting against splashes from all angles.

  • Recommended for High-Risk Tasks : When transferring larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[9]

Skin and Body Protection

This compound is a known skin irritant, and absorption through the skin is a potential route of exposure.[4]

  • Gloves : Standard lightweight nitrile gloves may not provide adequate protection for prolonged contact.

    • Selection : Always consult the glove manufacturer's compatibility chart for resistance to brominated aromatic compounds and vinyl ethers.[6] Heavier-duty nitrile or Viton gloves are often recommended for halogenated solvents.[3][6]

    • Technique : Use proper glove removal technique to avoid contaminating your skin.[5] For extended operations, consider double-gloving. Dispose of contaminated gloves immediately as hazardous waste.[5]

  • Lab Coat : A flame-retardant lab coat with long sleeves and a secure closure is required. Ensure the coat is fully buttoned.[5]

  • Additional Protection : For tasks with a high risk of splashing, such as large-scale transfers or spill cleanup, a chemically resistant apron is also required. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[3]

Respiratory Protection

Engineering controls (i.e., the fume hood) are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.

  • When Required : Respiratory protection is necessary if engineering controls are not available or are insufficient, during a large spill, or when aerosols may be generated.

  • Selection : A NIOSH-approved half-face or full-face respirator equipped with an organic vapor (OV) cartridge is required under these conditions.[10] All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

Procedural Guidance: An Integrated Workflow

The following diagram and procedural steps outline a self-validating system for handling this compound safely from start to finish.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase risk_assessment 1. Review SDS & SOP area_prep 2. Prepare & Verify Fume Hood risk_assessment->area_prep emergency_prep 3. Locate Eyewash/Shower/Spill Kit area_prep->emergency_prep don_ppe 4. Don Full PPE emergency_prep->don_ppe handle_chem 5. Transfer & Use Chemical don_ppe->handle_chem decontaminate 6. Decontaminate Glassware & Surfaces handle_chem->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe waste_disposal 8. Segregate & Label Halogenated Waste doff_ppe->waste_disposal

Caption: Workflow for Safe Handling of this compound.

Operational Plan
  • Pre-Handling & Preparation :

    • Confirm that the eyewash station and safety shower are accessible and functional.[3]

    • Ensure a spill kit containing an absorbent material like vermiculite or sand is readily available.[11]

    • Prepare the fume hood by removing unnecessary items and lining the work surface with absorbent, disposable bench paper.

  • Active Handling :

    • Don all required PPE as specified in Section 3.

    • When transferring the liquid, ground and bond containers to prevent static discharge.[12]

    • Use only non-sparking tools.[12]

    • Keep containers tightly closed when not in use.[12]

    • Perform all manipulations slowly and deliberately to minimize the potential for splashes or aerosol generation.

  • Post-Handling & Decontamination :

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[4][6]

Emergency Response and Disposal Plan

In Case of Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management
  • Alert personnel in the immediate area and evacuate if necessary.

  • Remove all sources of ignition.[4]

  • Wearing the appropriate PPE (including respiratory protection if required), contain the spill using an inert absorbent material (e.g., vermiculite, sand).[11]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Wash the spill area thoroughly.

Disposal Plan

Chemical waste and contaminated materials must be disposed of in accordance with all local, state, and federal regulations.

  • Segregation : this compound waste is a halogenated organic liquid . It MUST be collected in a dedicated, properly labeled hazardous waste container, separate from non-halogenated waste.[3]

  • Container : Use a compatible, sealed container. Label it clearly with "Hazardous Waste," the full chemical name, and the associated hazards.[3]

  • Disposal : Do not dispose of this chemical down the drain.[4] Arrange for pickup by your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.